molecular formula C12H15N3O9 B1580814 Tris(2-carboxyethyl) Isocyanurate CAS No. 2904-41-8

Tris(2-carboxyethyl) Isocyanurate

Cat. No.: B1580814
CAS No.: 2904-41-8
M. Wt: 345.26 g/mol
InChI Key: HENCHDCLZDQGIQ-UHFFFAOYSA-N
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Description

Tris(2-carboxyethyl) Isocyanurate is a useful research compound. Its molecular formula is C12H15N3O9 and its molecular weight is 345.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(2-carboxyethyl) Isocyanurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-carboxyethyl) Isocyanurate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3,5-bis(2-carboxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanoic acid
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InChI

InChI=1S/C12H15N3O9/c16-7(17)1-4-13-10(22)14(5-2-8(18)19)12(24)15(11(13)23)6-3-9(20)21/h1-6H2,(H,16,17)(H,18,19)(H,20,21)
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InChI Key

HENCHDCLZDQGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CN1C(=O)N(C(=O)N(C1=O)CCC(=O)O)CCC(=O)O)C(=O)O
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Molecular Formula

C12H15N3O9
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DSSTOX Substance ID

DTXSID5074343
Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-
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Molecular Weight

345.26 g/mol
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CAS No.

2904-41-8
Record name 2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanoic acid
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Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-
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Record name 3,3',3''-(trioxo-1,3,5-triazinetriyl)tri(propionic acid)
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tris(2-carboxyethyl) Isocyanurate (TCEI)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architecture and Significance of TCEI

Tris(2-carboxyethyl) isocyanurate, systematically known as 1,3,5-Tris(2-carboxyethyl)-1,3,5-triazinane-2,4,6-trione (TCEI), is a trifunctional carboxylic acid built upon a stable s-triazine core. This unique molecular architecture, featuring three symmetrically placed carboxyethyl arms, imparts a valuable combination of thermal stability, reactivity, and structural rigidity. These properties make TCEI a crucial building block and crosslinking agent in advanced materials science. Its primary application lies in the formulation of high-performance coatings, particularly as a polybasic acid crosslinker for polyepoxide systems, where it contributes to enhanced hardness, chip resistance, and mar resistance in automotive and industrial finishes[1]. More recently, its crystalline form has been explored for novel applications in environmental remediation as a dual-function sensor for the detection and photocatalytic degradation of antibiotics in aqueous systems[2].

This guide provides a detailed exploration of the core synthetic methodologies for preparing TCEI, focusing on the underlying chemical principles, step-by-step protocols, and a comparative analysis to inform researchers and process chemists in selecting the optimal route for their specific application.

Core Synthesis Strategies: A Tale of Two Pathways

The synthesis of TCEI is predominantly achieved through two distinct and well-established chemical pathways. The choice between these routes often depends on factors such as precursor availability, desired purity, scalability, and handling of intermediates.

  • The Two-Step Nitrile Pathway: This is the most widely documented method, proceeding via a stable, crystalline intermediate, Tris(2-cyanoethyl)isocyanurate. It involves an initial Aza-Michael addition of acrylonitrile to isocyanuric acid, followed by a robust acid-catalyzed hydrolysis to convert the nitrile groups to the desired carboxylic acids.

  • The Direct Addition Pathway: This method represents a more atom-economical approach, involving the direct Aza-Michael addition of acrylic acid to the isocyanuric acid scaffold. While conceptually simpler, this route requires careful control of reaction conditions to prevent polymerization of the acrylic acid monomer and to drive the reaction to completion.

Method 1: The Two-Step Synthesis via Nitrile Intermediate

This classic and high-yielding approach separates the carbon-nitrogen bond formation from the final acid formation, allowing for the isolation and purification of a stable intermediate, which often leads to a final product of very high purity.

Principle and Mechanism

The synthesis unfolds in two sequential stages:

  • Step 1: Base-Catalyzed Aza-Michael Addition. Isocyanuric acid, which exists in a tautomeric equilibrium with cyanuric acid, possesses three secondary amine-like protons on its nitrogen atoms. In the presence of a base, such as triethylamine, these nitrogens are deprotonated, forming a potent nucleophile. This nucleophile then attacks the β-carbon of the electron-deficient alkene in acrylonitrile (a Michael acceptor), forming a new N-C bond. The reaction proceeds three times to furnish the trisubstituted cyanoethyl derivative. The base is crucial for activating the isocyanuric acid, which is otherwise not sufficiently nucleophilic to react.

  • Step 2: Acid-Catalyzed Hydrolysis. The three nitrile groups of the Tris(2-cyanoethyl)isocyanurate intermediate are concurrently hydrolyzed to carboxylic acids using a strong mineral acid, typically hydrochloric acid, under heating. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis to release ammonia and form the carboxylic acid.

Visualizing the Two-Step Workflow

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrolysis IA Isocyanuric Acid Reaction1 Reflux (12h) IA->Reaction1 ACN Acrylonitrile ACN->Reaction1 TEA Triethylamine (Base) TEA->Reaction1 Solvent1 Aqueous Solvent Solvent1->Reaction1 Intermediate Tris(2-cyanoethyl) isocyanurate Reaction1->Intermediate Filtration & Drying Reaction2 Reflux (4h) Intermediate->Reaction2 Intermediate Product HCl Conc. Hydrochloric Acid HCl->Reaction2 TCEI Tris(2-carboxyethyl) Isocyanurate (TCEI) Reaction2->TCEI Cooling & Crystallization

Caption: Workflow for the two-step synthesis of TCEI.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is adapted from the procedure described in U.S. Patent 5,380,804 A[1].

Step 1: Synthesis of Tris-(2-cyanoethyl)isocyanurate

  • Reactor Setup: To a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isocyanuric acid (64.5 g) and deionized water (300 mL).

  • Base Addition: While stirring, charge triethylamine (51 g) into the flask. Continue stirring the resulting solution at room temperature for 30 minutes to ensure complete salt formation.

  • Michael Addition: Add acrylonitrile (87 g) to the solution.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 12 hours.

  • Isolation: Cool the solution to room temperature. The product will precipitate as a white solid. Collect the solid by filtration.

  • Drying: Dry the collected solid. The expected yield is approximately 133 g (92%) with a melting point of 222-224 °C.

Step 2: Hydrolysis to Tris(2-carboxyethyl) Isocyanurate (TCEI)

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add the dried Tris-(2-cyanoethyl)isocyanurate (94 g) from Step 1.

  • Acid Addition: Carefully add a 36% solution of hydrochloric acid (200 mL).

  • Reaction: Heat the solution to reflux and maintain for 4 hours.

  • Purification: Filter the hot solution through a fritted funnel to remove any impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The pure TCEI will crystallize out of the solution.

  • Isolation and Drying: Collect the crystals by filtration and dry them thoroughly. The expected yield is approximately 105 g (98%) with a melting point of 226-228 °C.

Method 2: The Direct Aza-Michael Addition

This pathway offers a more streamlined, one-pot synthesis by directly reacting isocyanuric acid with acrylic acid. The primary challenge is to promote the desired Aza-Michael addition while suppressing the competing and often facile self-polymerization of acrylic acid, which can be initiated by heat or basic catalysts[3].

Principle and Mechanism

Similar to the first step of the nitrile pathway, this reaction is an Aza-Michael addition. The nitrogen atoms of the isocyanuric acid act as nucleophiles, adding across the double bond of acrylic acid, which serves as the Michael acceptor[4][5]. The reaction's success hinges on finding a catalyst and conditions that selectively promote the N-C bond formation. Tertiary amines or other non-nucleophilic bases are often employed to deprotonate the isocyanuric acid, enhancing its nucleophilicity. The reaction is typically performed in a solvent that can dissolve the reactants and facilitate the reaction while minimizing side reactions.

Visualizing the Direct Addition Workflow

G IA Isocyanuric Acid Reaction Controlled Heating IA->Reaction AA Acrylic Acid AA->Reaction Catalyst Base Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction TCEI Tris(2-carboxyethyl) Isocyanurate (TCEI) Reaction->TCEI Purification (e.g., Recrystallization)

Caption: Workflow for the direct synthesis of TCEI.

Detailed Experimental Protocol: Direct Addition

Note: Specific, peer-reviewed protocols for this direct synthesis are less common in the literature than the two-step method. The following is a generalized procedure based on the principles of Aza-Michael additions involving related substrates.

  • Reactor Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend isocyanuric acid (1 mole equivalent) in a suitable high-boiling polar solvent (e.g., DMF, DMSO).

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic organic base (e.g., triethylamine, DBU; 0.1-0.3 mole equivalents).

  • Inhibitor (Optional): Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to prevent the self-polymerization of acrylic acid.

  • Reagent Addition: Slowly add acrylic acid (at least 3 mole equivalents) to the mixture under vigorous stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a moderately elevated temperature (e.g., 80-120 °C) and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling or require the addition of an anti-solvent. The crude product should be isolated and purified, typically by recrystallization from water or an alcohol/water mixture, to remove unreacted starting materials and any oligomeric byproducts.

Comparative Analysis of Synthesis Routes

FeatureTwo-Step Nitrile PathwayDirect Addition Pathway
Number of Steps 21
Overall Yield High (typically >90%)[1]Variable, generally lower
Purity Very high, due to stable, isolable intermediateCan be lower due to potential for acrylic acid polymerization
Atom Economy Lower; involves addition of HCN equivalent then removal as NH3Higher; direct addition of all atoms into the final product
Reagent Hazards Acrylonitrile is toxic and flammable; HCl is corrosiveAcrylic acid is corrosive and a potent lachrymator; risk of runaway polymerization
Process Control Straightforward, with well-defined stepsRequires careful temperature control and potential use of inhibitors
Scalability Proven to be scalablePotentially more challenging to scale due to polymerization risk

Purification and Characterization

Regardless of the synthetic route, the final TCEI product is a white crystalline solid.

  • Purification: The most effective method for purification is recrystallization. TCEI exhibits good solubility in hot water and lower solubility in cold water, making water an excellent and green solvent for this purpose.

  • Characterization: The structure and purity of the synthesized TCEI should be confirmed using standard analytical techniques:

    • NMR Spectroscopy: ¹H NMR spectroscopy will show characteristic peaks for the two methylene groups of the carboxyethyl chain, typically appearing as two triplets. ¹³C NMR will confirm the presence of the carbonyl carbons of the isocyanurate ring, the carboxylic acid carbons, and the two methylene carbons.

    • FTIR Spectroscopy: Infrared spectroscopy will show strong characteristic absorptions for the C=O stretching of the isocyanurate ring (around 1700 cm⁻¹) and the carboxylic acid (around 1720 cm⁻¹), as well as a broad O-H stretch for the acid group.

    • Melting Point: A sharp melting point in the range of 226-229 °C is indicative of high purity[1][6].

    • HPLC: High-performance liquid chromatography can be used to assess purity with high precision.

Conclusion

The synthesis of Tris(2-carboxyethyl) Isocyanurate can be effectively achieved via two primary methods. The two-step nitrile hydrolysis pathway is a robust, high-yield, and reliable method that consistently produces high-purity material, making it ideal for applications where quality is paramount. The direct addition of acrylic acid, while more atom-economical, presents challenges related to process control and potential side reactions. The selection of the optimal synthesis strategy will ultimately be guided by the specific requirements of the end-user, balancing considerations of yield, purity, cost, safety, and available equipment.

References

  • Title: A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: 1,3,5-tris-(2-carboxyethyl)
  • Title: Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Thermal and kinetic analyses on Michael addition reaction of acrylic acid Source: ResearchGate URL: [Link]

  • Title: Liquid-Phase Synthesis of Cyanuric Acid from Urea Source: MDPI URL: [Link]

  • Title: Investigation of Intramolecular and Intermolecular Aza-Michael Reactions Source: Georgia Southern University Digital Commons URL: [Link]

Sources

An In-Depth Technical Guide to Tris(2-carboxyethyl) Isocyanurate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Tris(2-carboxyethyl) Isocyanurate, a molecule with growing interest in various scientific fields. We will delve into its synthesis, characterization, and emerging applications, particularly focusing on its potential within the pharmaceutical and drug development sectors. This document is intended to be a valuable resource, offering not only factual data but also the scientific rationale behind experimental methodologies.

Introduction: The Isocyanurate Core and Its Potential

Tris(2-carboxyethyl) Isocyanurate, also known by its IUPAC name 3,3',3''-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanoic acid, is a tri-functional carboxylic acid based on a stable 1,3,5-triazine-2,4,6-trione heterocyclic scaffold. The presence of three carboxylic acid moieties offers a versatile platform for chemical modifications and interactions, making it a molecule of significant interest for materials science and, more recently, for biomedical applications.

The isocyanurate ring provides a rigid and thermally stable core, while the three carboxyethyl arms offer sites for covalent linkages, hydrogen bonding, and electrostatic interactions. This unique combination of a stable core and reactive peripheral groups underpins its utility in various applications, from a crosslinking agent in polymer chemistry to a functional component in sensing and drug delivery.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of Tris(2-carboxyethyl) Isocyanurate is paramount for its effective application. These properties dictate its solubility, reactivity, and behavior in different environments.

Physical Characteristics

Tris(2-carboxyethyl) Isocyanurate is typically a white to off-white crystalline powder at room temperature.[1][2] A summary of its key physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₅N₃O₉[1][2]
Molecular Weight 345.26 g/mol [1][2]
Appearance White to almost white crystalline powder[1]
Melting Point 226 - 229 °C[1]
Solubility Very faint turbidity in hot water[1]
Chemical Structure and Reactivity

The chemical structure of Tris(2-carboxyethyl) Isocyanurate is central to its functionality. The molecule's reactivity is primarily governed by the three carboxylic acid groups.

Caption: Chemical structure of Tris(2-carboxyethyl) Isocyanurate.

The carboxylic acid groups can undergo typical reactions such as esterification, amidation, and salt formation. This allows for the covalent attachment of other molecules, including drugs, polymers, and targeting ligands. The presence of three such groups enables its use as a crosslinking agent to form hydrogels and other polymeric networks.[3]

Synthesis and Purification: From Laboratory Scale to Pharmaceutical Grade

A reliable and scalable synthesis protocol is essential for the widespread use of Tris(2-carboxyethyl) Isocyanurate in research and development. A common laboratory-scale synthesis involves the hydrolysis of a nitrile precursor.

Synthesis Protocol: Hydrolysis of Tris(2-cyanoethyl)isocyanurate[3]

This protocol describes the conversion of the readily available tris(2-cyanoethyl)isocyanurate to Tris(2-carboxyethyl) Isocyanurate via acid-catalyzed hydrolysis.

Materials:

  • Tris(2-cyanoethyl)isocyanurate

  • Concentrated Hydrochloric Acid (36%)

  • Deionized Water

  • Round bottom flask with reflux condenser

  • Heating mantle

  • Fritted funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 500 mL round bottom flask, combine 94 g of tris-(2-cyanoethyl)isocyanurate with 200 mL of a 36% solution of hydrochloric acid.

  • Heat the mixture under reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the hot solution through a fritted funnel to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature.

  • Crystals of Tris(2-carboxyethyl) Isocyanurate will precipitate out of the solution.

  • Collect the crystals by filtration and wash with a small amount of cold deionized water.

  • Dry the crystals under vacuum to yield the final product.

This method has been reported to produce a high yield (98%) of the desired product with a melting point of 226-228°C.[3] For pharmaceutical applications, further purification steps such as recrystallization from a suitable solvent may be necessary to achieve the required purity standards.

Synthesis_Workflow start Start: Tris(2-cyanoethyl)isocyanurate hydrolysis Acid Hydrolysis (Conc. HCl, Reflux 4h) start->hydrolysis filtration Hot Filtration hydrolysis->filtration crystallization Crystallization (Cooling to RT) filtration->crystallization collection Crystal Collection (Filtration) crystallization->collection drying Drying (Under Vacuum) collection->drying end_product End Product: Tris(2-carboxyethyl) Isocyanurate drying->end_product

Caption: Workflow for the synthesis of Tris(2-carboxyethyl) Isocyanurate.

Characterization and Quality Control

For use in drug development, rigorous characterization and quality control are essential. The identity and purity of synthesized Tris(2-carboxyethyl) Isocyanurate can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantifying any impurities.[1]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the isocyanurate ring vibrations.

Applications in Drug Development and Beyond

The unique structural features of Tris(2-carboxyethyl) Isocyanurate make it an attractive candidate for various applications, particularly in the pharmaceutical and biomedical fields.

Crystalline Sensor for Antibiotic Detection and Degradation

A notable application of Tris(2-carboxyethyl) Isocyanurate is its use as a dual-function crystalline sensor for the detection and degradation of tetracycline antibiotics.[4] In a recent study, the crystalline form of the molecule exhibited high sensitivity and selectivity for tetracycline, with a quenching efficiency of 96.07%.[4] The mechanism is attributed to strong hydrogen bonding interactions and efficient electron transfer between the isocyanurate derivative and the antibiotic.[4]

Furthermore, the material demonstrated photocatalytic activity, achieving a maximum degradation efficiency of 87.50% for tetracycline under optimized conditions.[4] This dual functionality highlights its potential in environmental remediation and as an analytical tool for monitoring antibiotic contamination.

Sensing_Mechanism TCEI Tris(2-carboxyethyl) Isocyanurate Crystal Interaction Hydrogen Bonding & Electron Transfer TCEI->Interaction Tetracycline Tetracycline (Analyte) Tetracycline->Interaction Quenching Fluorescence Quenching (Detection) Interaction->Quenching Degradation Photocatalytic Degradation (Removal) Interaction->Degradation

Caption: Mechanism of tetracycline sensing and degradation.

Potential as a Crosslinking Agent in Hydrogels for Drug Delivery

The trifunctional nature of Tris(2-carboxyethyl) Isocyanurate makes it an ideal candidate for use as a crosslinking agent in the formation of hydrogels. Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water and are widely investigated for controlled drug delivery applications.

By reacting the carboxylic acid groups of Tris(2-carboxyethyl) Isocyanurate with polymers containing complementary functional groups (e.g., amines or hydroxyls), it is possible to form a crosslinked hydrogel network. The properties of the resulting hydrogel, such as its swelling ratio, degradation rate, and drug release profile, can be tuned by varying the concentration of the crosslinker and the polymer.

While direct studies on Tris(2-carboxyethyl) Isocyanurate in drug-releasing hydrogels are limited, research on similar multifunctional crosslinkers suggests significant potential. For instance, chitosan hydrogels cross-linked with a tris-aldehyde derivative have been shown to exhibit pH- and thermo-responsive swelling and controlled release of a model drug.

Building Block for Novel Biomaterials

Beyond hydrogels, Tris(2-carboxyethyl) Isocyanurate can serve as a versatile building block for the synthesis of a wide range of novel biomaterials. Its ability to be incorporated into polyesters, polyamides, and other polymers allows for the creation of materials with tailored properties for specific biomedical applications, such as tissue engineering scaffolds, biodegradable implants, and drug conjugates. The biocompatibility of isocyanurate-containing polyurethanes has been investigated, suggesting that with careful design, these materials can be safe for in vivo use.

Future Perspectives and Conclusion

Tris(2-carboxyethyl) Isocyanurate is a molecule with a rich chemistry and a growing number of applications. While its use in the polymer industry is well-established, its potential in the pharmaceutical and biomedical fields is just beginning to be explored.

For drug development professionals, the key takeaways are:

  • Versatile Chemistry: The three carboxylic acid groups provide ample opportunities for conjugation and crosslinking.

  • Stable Core: The isocyanurate ring offers a robust and thermally stable scaffold.

  • Emerging Applications: The use of this molecule as a sensor and its potential in drug delivery systems are promising areas for future research.

Further research is needed to fully elucidate its potential. Key areas for future investigation include:

  • Experimental pKa Determination: Accurate pKa values are essential for understanding and predicting its behavior in biological systems.

  • Stability Studies: A thorough investigation of its stability under physiological conditions is crucial for in vivo applications.

  • Biocompatibility and Cytotoxicity: Comprehensive in vitro and in vivo studies are required to establish its safety profile for pharmaceutical use.

  • Drug Delivery System Development: The formulation and evaluation of Tris(2-carboxyethyl) Isocyanurate-based hydrogels and other drug delivery systems for a range of therapeutic agents.

References

  • US Patent for Preparation of 1,3,5-tris-(2-carboxyethyl) isocyanurate crosslinking agent for polyepoxide coatings. (n.d.).
  • Siddiqui, K. A., et al. (2023). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. CrystEngComm, 25(1), 104-112. [Link]

Sources

An In-depth Technical Guide to Tris(2-carboxyethyl) isocyanurate (CAS Number: 2904-41-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of chemical compounds with potential applications across various scientific domains, Tris(2-carboxyethyl) isocyanurate stands out for its unique structural features and versatile reactivity. This guide is intended to serve as a comprehensive technical resource for researchers and professionals in drug development and allied fields. My objective is to present a detailed overview of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, characterization, and known applications. While the direct pharmacological and toxicological data on Tris(2-carboxyethyl) isocyanurate remains limited, this guide will also explore the properties of related isocyanurate compounds to offer a broader perspective on its potential and areas warranting further investigation. It is my hope that this document will not only be a valuable reference but also a catalyst for new research directions and innovative applications for this intriguing molecule.

Compound Identification and Physicochemical Properties

Tris(2-carboxyethyl) isocyanurate, identified by the CAS number 2904-41-8, is a tri-substituted isocyanuric acid derivative. The presence of three carboxylic acid moieties attached to the central triazine ring via ethyl chains imparts specific chemical characteristics that are central to its functionality.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 2904-41-8[1][2]
Molecular Formula C₁₂H₁₅N₃O₉[1]
Molecular Weight 345.26 g/mol [1]
IUPAC Name 3,3',3''-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanoic acid[3]
Synonyms Isocyanuric acid tris(2-carboxyethyl) ester, TCEP-acid[1][4]
Appearance White to almost white crystalline powder[1][2]
Melting Point 222-229 °C[1][2]
Solubility Very faint turbidity in hot water[1]
Purity (typical) >98.0% (by HPLC and/or neutralization titration)[1][4]

Synthesis of Tris(2-carboxyethyl) isocyanurate: A Step-by-Step Protocol

The synthesis of Tris(2-carboxyethyl) isocyanurate can be achieved through a two-step process involving the cyanoethylation of cyanuric acid followed by acid hydrolysis of the resulting tris(2-cyanoethyl)isocyanurate. This method provides a reliable route to obtain the desired product in high purity.

Experimental Workflow: Synthesis of Tris(2-carboxyethyl) isocyanurate

SynthesisWorkflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Acid Hydrolysis A Cyanuric Acid + Acrylonitrile B Reaction Mixture in Water A->B Triethylamine (catalyst) 50-60°C C Tris(2-cyanoethyl)isocyanurate (Intermediate) B->C Cooling & Filtration D Tris(2-cyanoethyl)isocyanurate C->D E Reaction in Concentrated HCl D->E Reflux F Tris(2-carboxyethyl) isocyanurate (Final Product) E->F Cooling, Filtration & Washing

Caption: Synthesis workflow for Tris(2-carboxyethyl) isocyanurate.

Detailed Protocol:

Step 1: Synthesis of Tris(2-cyanoethyl)isocyanurate

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Add cyanuric acid and water to the flask.

  • Catalyst Addition: While stirring, add a catalytic amount of triethylamine.

  • Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 50-60°C and maintain for several hours with continuous stirring.

  • Isolation of Intermediate: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to yield tris(2-cyanoethyl)isocyanurate.

Step 2: Hydrolysis to Tris(2-carboxyethyl) isocyanurate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, add the tris(2-cyanoethyl)isocyanurate obtained from Step 1.

  • Acid Addition: Add concentrated hydrochloric acid to the flask.

  • Hydrolysis: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (typically monitored by TLC or HPLC).

  • Product Isolation: Cool the reaction mixture to room temperature, which will cause the product to crystallize.

  • Purification: Collect the crystals by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum to obtain pure Tris(2-carboxyethyl) isocyanurate.

Analytical Characterization

Accurate characterization of Tris(2-carboxyethyl) isocyanurate is crucial for its application in research and development. While publicly accessible spectra are limited, the following sections outline the expected analytical data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two characteristic triplets corresponding to the two methylene groups of the carboxyethyl chains. The chemical shifts would be influenced by the adjacent nitrogen of the isocyanurate ring and the carbonyl group of the carboxylic acid. While a publicly available spectrum could not be sourced for this guide, a ¹H NMR spectrum is reported to be available in the ChemicalBook database[5].

Infrared (IR) Spectroscopy

The IR spectrum of Tris(2-carboxyethyl) isocyanurate will be dominated by the vibrational modes of the carbonyl groups.

Table 2: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Isocyanurate ring) ~1700 (strong)
C=O (Carboxylic acid) ~1720 (strong)
O-H (Carboxylic acid) 2500-3300 (broad)
C-N Stretch 1300-1400

Note: While specific IR spectra are available on platforms like ChemicalBook, direct access for inclusion in this guide was not possible[6].

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight of the compound. The exact mass can be used to verify the elemental composition. Fragmentation patterns would likely involve the loss of the carboxyethyl side chains. A mass spectrum for this compound is listed in the ChemicalBook database[7].

Applications and Biological Interactions

The unique trifunctional nature of Tris(2-carboxyethyl) isocyanurate makes it a versatile molecule with applications in materials science and potential for biological interactions.

Crosslinking Agent in Polymer Chemistry

The three carboxylic acid groups can react with suitable functional groups, such as epoxides or hydroxyls, to form a crosslinked polymer network. This property is utilized in the formulation of coatings and resins to enhance their mechanical strength, thermal stability, and chemical resistance.

Chelating Agent

The carboxylate groups can coordinate with metal ions, making Tris(2-carboxyethyl) isocyanurate an effective chelating agent. This has potential applications in water treatment for the removal of heavy metals and in stabilizing formulations by sequestering metal ions that could catalyze degradation.

Interaction with Tetracycline

A recent study has demonstrated that crystalline Tris(2-carboxyethyl) isocyanurate can act as a luminescent sensor for the detection of the antibiotic tetracycline[8]. The study also reported its ability to photocatalytically degrade tetracycline, suggesting a potential role in environmental remediation[8]. This interaction is attributed to strong hydrogen bonding and electron transfer mechanisms between the two molecules[8].

Chelation cluster_carboxyl1 Carboxyethyl Arm 1 cluster_carboxyl2 Carboxyethyl Arm 2 cluster_carboxyl3 Carboxyethyl Arm 3 TCEI TCEI O1_1 O O1_2 O O1_3 O M Metal Ion O1_1->M O2_1 O O2_1->M O1_2->M O2_2 O O2_2->M O1_3->M O2_3 O O2_3->M

Caption: Simplified diagram of the chelation of a metal ion by Tris(2-carboxyethyl) isocyanurate (TCEI).

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), Tris(2-carboxyethyl) isocyanurate is classified as a skin and eye irritant[1][2].

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat when handling this compound.

  • Handling: Avoid breathing dust. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature[1].

Toxicological Profile: Current Gaps in Knowledge

However, studies on related isocyanurate compounds can provide some context:

  • Tris[2-(acryloyloxy)ethyl]isocyanurate: This related compound has been investigated for use in dental materials and as a gene delivery carrier, suggesting a degree of biocompatibility of the isocyanurate core[9].

  • Tris(2,3-dibromopropyl) isocyanurate: This brominated flame retardant has been shown to have neurotoxic effects in animal studies. This highlights that the toxicological profile of isocyanurates can be significantly influenced by the nature of the substituent groups.

Given the lack of specific data for Tris(2-carboxyethyl) isocyanurate, it is imperative that researchers conduct their own thorough safety assessments before use, particularly for any in vitro or in vivo applications.

Conclusion and Future Perspectives

Tris(2-carboxyethyl) isocyanurate is a compound with established utility in materials science and emerging potential in other areas, such as environmental sensing and remediation. For drug development professionals, its chelating properties and the biocompatibility suggested by related compounds could be of interest for formulation and drug delivery applications. However, the significant lack of publicly available, in-depth pharmacological and toxicological data is a major hurdle that needs to be addressed. Future research should focus on a comprehensive evaluation of its biological activity, ADME profile, and a full toxicological workup to unlock its full potential in the pharmaceutical and biomedical fields.

References

  • Wang, M., et al. (2012). Tris[2-(acryloyloxy)ethyl]isocyanurate cross-linked low-molecular-weight polyethylenimine as gene delivery carriers in cell culture and dystrophic mdx mice.
  • Siddiqui, K. A., et al. (2023). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. CrystEngComm, 25(1), 108-116.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: Tris(2-carboxyethyl)
  • CymitQuimica. (2025). SAFETY DATA SHEET: Tris(2-carboxyethyl)

Sources

A Technical Guide to Tris(2-carboxyethyl) Isocyanurate: Properties, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the versatile molecule, Tris(2-carboxyethyl) Isocyanurate (TCEI). We will delve into its core properties, synthesis, and explore its burgeoning applications as a crosslinking agent and a novel dual-function sensor for environmental remediation. This guide is designed to provide not only procedural knowledge but also the underlying scientific principles to empower innovative research and development.

Introduction to Tris(2-carboxyethyl) Isocyanurate (TCEI)

Tris(2-carboxyethyl) Isocyanurate, also known as 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione-1,3,5-tripropanoic acid, is a trifunctional carboxylic acid based on a stable isocyanurate core. This symmetrical structure, with its three pendant carboxyethyl arms, imparts a unique combination of properties that make it an attractive building block in polymer chemistry, materials science, and analytical applications.

The isocyanurate ring provides thermal stability, while the three carboxylic acid groups offer multiple reactive sites for crosslinking, esterification, and amide bond formation. These characteristics allow for the creation of well-defined, three-dimensional polymer networks and functional materials.

Below is the chemical structure of Tris(2-carboxyethyl) Isocyanurate:

Caption: Chemical structure of Tris(2-carboxyethyl) Isocyanurate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of TCEI is essential for its effective application. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 2904-41-8[1][2]
Molecular Formula C₁₂H₁₅N₃O₉[1][3]
Molecular Weight 345.26 g/mol [1][3]
Appearance White to almost white powder or crystals[3][4]
Melting Point 226.0 - 229.0 °C[4]
Purity >98.0% (HPLC)[4]
SMILES OC(=O)CCN1C(=O)N(CCC(O)=O)C(=O)N(CCC(O)=O)C1=O[1]
InChI Key HENCHDCLZDQGIQ-UHFFFAOYSA-N[1]

Spectroscopic Characterization:

While publicly available spectra are limited, the structural features of TCEI give rise to characteristic spectroscopic signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the carboxyethyl arms. The integration of these peaks would be in a 2:2 ratio for each arm.

  • ¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbons of the isocyanurate ring, the carbonyl carbons of the carboxylic acids, and the two methylene carbons.

  • FT-IR: The infrared spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid groups, a sharp, strong peak for the C=O stretch of the carboxylic acids, and characteristic absorption bands for the C=O stretches of the isocyanurate ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of TCEI, along with characteristic fragmentation patterns.

Synthesis of Tris(2-carboxyethyl) Isocyanurate

A common synthetic route to TCEI involves a Michael addition reaction between cyanuric acid and acrylonitrile, followed by hydrolysis of the resulting nitrile groups. A detailed, two-step experimental protocol is provided below.

Step 1: Synthesis of 1,3,5-Tris(2-cyanoethyl) Isocyanurate

This step involves the cyanoethylation of cyanuric acid.

  • Reactants: Cyanuric acid, acrylonitrile, and a suitable base catalyst (e.g., triethylamine).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure:

    • Suspend cyanuric acid in DMF in a reaction vessel equipped with a stirrer and a condenser.

    • Add the base catalyst to the suspension.

    • Slowly add acrylonitrile to the reaction mixture while maintaining the temperature.

    • Heat the mixture to drive the reaction to completion.

    • After cooling, the product can be isolated by precipitation in water, followed by filtration and drying.

Step 2: Hydrolysis to Tris(2-carboxyethyl) Isocyanurate

The three nitrile groups of the intermediate are hydrolyzed to carboxylic acids.

  • Reactant: 1,3,5-Tris(2-cyanoethyl) Isocyanurate.

  • Reagent: A strong acid, such as concentrated hydrochloric acid.

  • Procedure:

    • Suspend the tris(2-cyanoethyl) isocyanurate in concentrated hydrochloric acid.

    • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to allow the product, TCEI, to crystallize.

    • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

TCEI_synthesis reactant1 Cyanuric Acid intermediate 1,3,5-Tris(2-cyanoethyl) Isocyanurate reactant1->intermediate + Base Catalyst reactant2 Acrylonitrile reactant2->intermediate product Tris(2-carboxyethyl) Isocyanurate (TCEI) intermediate->product + Strong Acid (Hydrolysis) antibiotic_sensing_workflow start Prepare aqueous solution of Tetracycline add_tcei Introduce crystalline TCEI to the solution start->add_tcei incubate Incubate for optimal interaction add_tcei->incubate measure_luminescence Measure luminescence intensity incubate->measure_luminescence analyze Analyze quenching to determine concentration measure_luminescence->analyze irradiate Irradiate with light for photocatalysis (optional) analyze->irradiate measure_degradation Measure degradation of Tetracycline (optional) irradiate->measure_degradation

Caption: Workflow for tetracycline detection and degradation using TCEI.

Quantitative Performance:

The supporting information for the primary study reveals the reusability of the TCEI sensor, with the quenching efficiency decreasing from 96.07% to 71.69% after five cycles, indicating good stability. [5]

Potential in Hydrogel Formulation for Drug Delivery

Given its trifunctional carboxylic acid nature and proven utility as a crosslinker, TCEI holds significant potential for the development of hydrogels for drug delivery applications. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for encapsulating and releasing therapeutic agents. [6][7] The carboxylic acid groups of TCEI can be activated to form covalent bonds with polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA), chitosan, or polyethyleneimine (PEI). This would allow for the creation of hydrogels with tunable crosslinking densities, which in turn would control the swelling behavior, mechanical strength, and drug release kinetics of the hydrogel. [6]While specific studies employing TCEI in drug delivery hydrogels are still emerging, its structural similarity to other successful crosslinking agents suggests a promising future in this field.

Safety and Handling

Tris(2-carboxyethyl) Isocyanurate requires careful handling in a laboratory setting. Based on available safety data sheets, TCEI is known to cause skin irritation (H315) and serious eye irritation (H319). Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. [8]* Handling: Avoid breathing dust. Wash hands thoroughly after handling. * First Aid:

    • If on skin: Wash with plenty of water. [8]If skin irritation occurs, seek medical advice. * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. * Storage: Store in a cool, dark place. [8] It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before working with this compound.

Conclusion and Future Outlook

Tris(2-carboxyethyl) Isocyanurate is a molecule with a unique combination of a stable core and versatile reactive groups. Its established use as a crosslinking agent in industrial coatings and its recent emergence as a highly effective dual-function sensor for antibiotics highlight its potential in diverse scientific and technological fields.

For researchers in drug development, the untapped potential of TCEI as a crosslinker for biocompatible hydrogels presents an exciting avenue for exploration. Future research should focus on synthesizing and characterizing TCEI-crosslinked hydrogels for controlled drug release, investigating their biocompatibility and degradation profiles, and exploring their efficacy in delivering a range of therapeutic molecules. The journey of Tris(2-carboxyethyl) Isocyanurate from a specialty chemical to a key enabler of advanced materials and environmental solutions is just beginning.

References

  • A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. CrystEngComm. 2023. Available from: [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. CPAchem. 2024.
  • A Dual-Function Crystalline Sensor: Tris(2-Carboxyethyl) Isocyanurate for Ultra-Sensitive Detection and Sustainable Degradation of Tetracycline Antibiotics - Supporting Information. The Royal Society of Chemistry. 2023.
  • 1,3,5-Tris(2-hydroxyethyl) isocyanurate | C9H15N3O6 | CID 13286 - PubChem. Available from: [Link]

  • US5380804A - 1,3,5-tris-(2-carboxyethyl) isocyanurate crosslinking agent for polyepoxide coatings - Google Patents.
  • Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. J Pharm Biomed Anal. 1998;18(4-5):839-45.
  • Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Polymers (Basel). 2022;14(19):4023.
  • Tris (2-carboxyethyl) phosphine - Covaris.
  • The Main Preparation Method Of Tris (2-Carboxyethyl) Phosphine Hydrochloride(TCEP-HCI) - Suzhou Yacoo Science Co., Ltd. 2020.
  • A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. Anal Biochem. 1994;221(2):413-20.
  • Establishment and application of a method for detecting tetracycline antibiotics in milk based on AlphaLICA technology. RSC Adv. 2023;13:28339-28361.
  • Evaluation of Tris[2-(acryloyloxy)ethyl]isocyanurate cross-linked polyethylenimine as antisense morpholino oligomer delivery vehicle in cell culture and dystrophic mdx mice.
  • US6046326A - Preparation of tris(2-hydroxyethyl)isocyanurate (THEIC) - Google Patents.
  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Adv Pharm Bull. 2017;7(4):515-530.
  • Sustainable Durian Rind Carboxymethyl Cellulose/Poly(vinyl) Alcohol Hydrogels Synthesis for Enhancing Crosslinking and Release Kinetics Efficiency. Gels. 2024;10(1):47.

Sources

The Multifaceted Identity of a Triazine Derivative: A Guide to the Synonyms and Applications of Tris(2-carboxyethyl) Isocyanurate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound Tris(2-carboxyethyl) Isocyanurate. It aims to clarify the various synonyms used in scientific literature and provide an in-depth look into its synthesis, properties, and diverse applications. This document is designed to be a practical tool, offering field-proven insights and methodologies to facilitate its effective use in research and development.

Introduction: Defining the Core Structure

Tris(2-carboxyethyl) Isocyanurate is a chemical compound characterized by a central isocyanuric acid core, a triazine heterocyclic ring, to which three carboxyethyl groups are attached. This unique structure imparts a range of useful properties, making it a valuable component in various scientific and industrial applications, from polymer chemistry to environmental science and pharmaceuticals. The presence of multiple carboxylic acid functional groups allows for a variety of chemical reactions, including esterification and chelation.

Decoding the Nomenclature: A Comprehensive List of Synonyms

In scientific literature and commercial catalogs, Tris(2-carboxyethyl) Isocyanurate is referred to by several names. Understanding these synonyms is crucial for conducting thorough literature searches and identifying the compound in various contexts.

Common Name Systematic/IUPAC Name CAS Number Other Identifiers
Tris(2-carboxyethyl) Isocyanurate3-[3,5-bis(2-carboxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanoic acid[]2904-41-8[2][3][4]Isocyanuric Acid Tris(2-carboxyethyl) Ester[2][3][4]
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-[5]3,3'',3''''-(2,4,6-trioxo-[1,3,5]triazinane-1,3,5-triyl)-tris-propionic acid[6]
tris(2-carboxyethyl)isocyanuric acid[6]

The most frequently encountered synonym is Isocyanuric Acid Tris(2-carboxyethyl) Ester , which clearly describes the molecule as an ester derivative of isocyanuric acid. The systematic IUPAC name provides a precise description of the molecular structure for unambiguous identification.

Synthesis and Physicochemical Properties

Tris(2-carboxyethyl) Isocyanurate is a white to almost white crystalline powder.[3][4] A key synthetic route involves the reaction of cyanuric acid with acrylonitrile.[7] This method provides a direct pathway to the desired product.

Key Physicochemical Properties:

Property Value Reference
Molecular FormulaC12H15N3O9[4]
Molecular Weight345.26 g/mol [4]
Melting Point226 - 229 °C[4]
AppearanceWhite to almost white crystalline powder[3][4]

Applications in Scientific Research and Industry

The trifunctional nature of Tris(2-carboxyethyl) Isocyanurate lends itself to a variety of applications, primarily leveraging its carboxylic acid groups.

Polymer Chemistry and Material Science

A significant application of this compound is as a crosslinking agent for polyepoxide coatings.[7] The carboxylic acid groups react with epoxide rings to form a durable, crosslinked polymer network. This is particularly valuable in the automotive and industrial coatings sectors.[7]

Experimental Workflow: Polyepoxide Coating Formulation

G cluster_mixing Component Mixing cluster_application Application & Curing cluster_result Final Product Polyepoxide Polyepoxide Resin Application Coating Application (e.g., spraying, dipping) Polyepoxide->Application TCEI Tris(2-carboxyethyl) Isocyanurate (Crosslinker) TCEI->Application Catalyst Cure Catalyst (e.g., Triphenyl Phosphine) Catalyst->Application Solvent Solvent Solvent->Application Curing Thermal Curing Application->Curing Coating Crosslinked Polyepoxide Coating Curing->Coating

Caption: Workflow for creating a crosslinked polyepoxide coating.

Environmental Applications: A Dual-Function Sensor

Recent research has highlighted the potential of crystalline Tris(2-carboxyethyl) Isocyanurate as a dual-function material for environmental remediation.[8] It has been shown to act as a highly sensitive and selective luminescent sensor for the detection of tetracycline antibiotics in aqueous systems.[8] Furthermore, it exhibits photocatalytic activity, enabling the degradation of these antibiotics under optimized conditions.[8] The strong hydrogen bonding interactions and robust structural stability of the crystalline form are key to its efficacy in both detecting and degrading these pollutants.[8]

Protocol: Detection and Degradation of Tetracycline

  • Sensor Preparation: Synthesize crystalline Tris(2-carboxyethyl) Isocyanurate.

  • Detection:

    • Prepare aqueous solutions of various antibiotics.

    • Introduce the crystalline sensor material to each solution.

    • Measure the luminescence response to determine the quenching efficiency for each antibiotic.

  • Degradation:

    • Introduce the crystalline sensor to a tetracycline-contaminated water sample.

    • Expose the mixture to a suitable light source to initiate photocatalysis.

    • Monitor the degradation of tetracycline over time using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).

Pharmaceutical Formulations

The compound is also utilized in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[4] Its ability to form hydrogen bonds and potentially chelate with APIs can improve their bioavailability and shelf-life.

Water Treatment

As an effective chelating agent, Tris(2-carboxyethyl) Isocyanurate can be used in water treatment processes to remove heavy metals and other contaminants.[4] The three carboxylic acid groups can coordinate with metal ions, facilitating their removal from water.

Safety and Handling

According to safety data sheets, Tris(2-carboxyethyl) Isocyanurate may cause skin and eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. In case of contact, the affected area should be washed thoroughly with water.

Conclusion

Tris(2-carboxyethyl) Isocyanurate is a versatile chemical with a range of synonyms that are important to recognize for comprehensive research. Its applications in polymer science, environmental remediation, and pharmaceuticals are driven by its unique trifunctional structure. This guide provides a foundational understanding of its nomenclature, properties, and uses, empowering researchers to explore its full potential in their respective fields.

References

  • Tris(2-carboxyethyl) Isocyanurate | 2904-41-8 | TCI Chemicals.

  • Tris(2-carboxyethyl) Isocyanurate | 2904-41-8 | Tokyo Chemical Industry Co., Ltd.(APAC).

  • Tris(2-carboxyethyl) isocyanurate - Chem-Impex.

  • CAS 2904-41-8 TRIS(2-CARBOXYETHYL) ISOCYANURATE 99+... - CymitQuimica.

  • Tris(2-carboxyethyl) Isocyanurate 98.0+%, TCI America™ | Fisher Scientific.

  • Tris(2-carboxyethyl) Isocyanurate | 2904-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • QC-8343 - Safety Data Sheet.

  • 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo- | C12H15N3O9 - PubChem.

  • US5380804A - 1,3,5-tris-(2-carboxyethyl) isocyanurate crosslinking agent for polyepoxide coatings - Google Patents.

  • A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics - CrystEngComm (RSC Publishing).

  • tri(2-carboxyethyl)isocyanurate; 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid,2,4,6-trioxo - Chemrio.

Sources

thermal decomposition of Tris(2-carboxyethyl) Isocyanurate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Decomposition of Tris(2-carboxyethyl) Isocyanurate

Authored by: A Senior Application Scientist

Foreword: Tris(2-carboxyethyl) Isocyanurate (TCEI) is a structurally unique molecule, characterized by a stable s-triazine core functionalized with three flexible carboxyethyl arms. This architecture lends itself to diverse applications, from a building block in high-performance polymers to a novel crystalline sensor for environmental and pharmaceutical analysis.[1][2] However, the utility of any chemical compound is intrinsically linked to its stability. For researchers, process chemists, and drug development professionals, understanding the thermal behavior of TCEI is not merely an academic exercise; it is a prerequisite for safe handling, predictable processing, and the design of robust, long-lasting materials. This guide provides a comprehensive exploration of the thermal decomposition of TCEI, grounded in established analytical principles and field-proven methodologies.

Physicochemical Profile of Tris(2-carboxyethyl) Isocyanurate

A foundational understanding of a molecule begins with its fundamental properties. TCEI is a white crystalline solid at room temperature, and its key identifiers and properties are summarized below.[3] This data serves as a baseline for quality control and for interpreting the analytical results that follow.

PropertyValueSource
CAS Number 2904-41-8[3][4]
Molecular Formula C₁₂H₁₅N₃O₉[3][5]
Molecular Weight 345.26 g/mol [3][5]
Appearance White to almost white powder or crystal
Melting Point 226.0 to 229.0 °C
Purity (Typical) >98.0% (by HPLC)
Synonyms Isocyanuric Acid Tris(2-carboxyethyl) Ester[3]

The Thermal Decomposition Pathway: A Mechanistic View

The thermal degradation of TCEI is a multi-stage process governed by the relative stabilities of its isocyanurate ring and its carboxyethyl side chains. While isocyanurate rings are known for their high thermal stability, the degradation process is typically initiated at weaker points in the molecule.[6][7]

The decomposition pathway can be logically segmented into two primary phases:

  • Side-Chain Degradation: The initial decomposition event is hypothesized to be the decarboxylation of the carboxylic acid groups on the ethyl side chains. This process involves the loss of carbon dioxide (CO₂) and is expected to occur at a lower temperature than the disruption of the core ring structure.

  • Isocyanurate Ring Cleavage: Following or concurrent with side-chain degradation, at significantly higher temperatures (often above 400°C for many isocyanurates), the central s-triazine ring cleaves.[6] This ring-opening reaction generates highly reactive isocyanate groups. These intermediates can then undergo further reactions, such as forming carbodiimides, or fragmenting further, leading to the evolution of nitrogen oxides (NOx) and carbon monoxide (CO) upon complete combustion.[4][6]

G TCEI Tris(2-carboxyethyl) Isocyanurate (TCEI) (C₁₂H₁₅N₃O₉) Intermediate Decarboxylated Intermediate TCEI->Intermediate Heat (Δ) - CO₂ (Decarboxylation) RingOpening Ring Cleavage Products (Isocyanate Groups) Intermediate->RingOpening Higher Heat (ΔΔ) Ring Opening Gaseous Gaseous Byproducts (CO₂, CO, NOx, H₂O) RingOpening->Gaseous Further Decomposition Char Carbonaceous Residue RingOpening->Char G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate TGA (Temp & Mass) Prepare 2. Prepare Sample (5-10 mg TCEI) Calibrate->Prepare Purge 3. Purge with N₂ Prepare->Purge Ramp 4. Execute Thermal Program (Ramp at 10°C/min) Purge->Ramp Acquire 5. Acquire Data (Mass vs. Temp) Ramp->Acquire Analyze 6. Analyze Curves (TGA & DTG) Acquire->Analyze

Caption: Standard workflow for TGA analysis of TCEI.

Kinetic Analysis of Decomposition

Beyond identifying what happens, thermal analysis can reveal how fast it happens. By performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20°C/min), isoconversional kinetic models such as the Kissinger or Ozawa-Flynn-Wall methods can be applied. [8]These models allow for the calculation of the activation energy (Ea) for the decomposition process. The activation energy is a measure of the energy barrier that must be overcome for the decomposition to occur; a higher Ea signifies greater thermal stability. This kinetic data is invaluable for predicting the long-term stability of TCEI-containing products and for modeling its behavior under various processing conditions.

Safety, Storage, and Handling Imperatives

A thorough understanding of thermal decomposition directly informs safety protocols. The potential to release hazardous gases necessitates strict handling procedures.

  • Personal Protective Equipment (PPE): Always handle TCEI with appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [5][9]* Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles. [5]* Hazard Identification: TCEI is classified as causing skin irritation (H315) and serious eye irritation (H319). [5]Avoid direct contact.

  • Thermal Hazards: In the event of a fire or overheating, be aware that decomposition will produce toxic and hazardous fumes, including carbon monoxide and nitrogen oxides. [4]Firefighters should wear self-contained breathing apparatus. [4]* Storage Conditions: Store TCEI in a tightly sealed container in a cool, dry, and well-ventilated location, away from sources of ignition. [4]

Conclusion and Future Outlook

The is a predictable, multi-step process that can be thoroughly characterized using standard thermal analysis techniques. The degradation is likely initiated by the decarboxylation of its side chains, followed by the high-temperature cleavage of its robust isocyanurate core.

For professionals in drug development and materials science, this knowledge is critical. It enables the establishment of safe processing limits, informs the design of stable formulations, and allows for the prediction of material lifetime under thermal stress. As TCEI finds its way into more sophisticated applications, from drug delivery matrices to sensitive analytical devices, a complete mastery of its thermal properties will remain the bedrock of innovation and safety.

References

  • Source: Combi-Blocks, Inc.
  • Title: The Thermal Decomposition of Isocyanurates | Request PDF Source: ResearchGate URL: [Link]

  • Title: SAFETY DATA SHEET - Tris(2-carboxyethyl)
  • Title: Tris(2-hydroxyethyl)isocyanurate triacrylate - Safety Data Sheet Source: Scientific Polymer Products, Inc. URL: [Link]

  • Title: Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis) Source: ResearchGate URL: [Link]

  • Title: Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study Source: RSC Publishing URL: [Link]

  • Title: Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study (Duplicate Source) Source: RSC Publishing URL: [Link]

  • Title: TRIS (2-HYDROXYETHYL) ISOCYANURATE (THEIC) Source: Ataman Kimya URL: [Link]

  • Title: Decomposition of Tris(2-hydroxyethyl)isocyanurate Source: CiNii Research URL: [Link]

  • Title: THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES Source: OSTI.GOV URL: [Link]

  • Title: The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals Source: Purdue University Graduate School URL: [Link]

Sources

Tris(2-carboxyethyl) Isocyanurate: A Scaffolding Molecule for Innovations in Drug Development and Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the untapped potential of Tris(2-carboxyethyl) Isocyanurate (TCEI), a molecule poised to transition from its established industrial applications to the forefront of biomedical and materials science research. For scientists and professionals in drug development, TCEI offers a unique trifunctional platform for creating novel therapeutic systems and functional materials.

Understanding the Core: The Chemical Identity of TCEI

Tris(2-carboxyethyl) Isocyanurate, with CAS number 2904-41-8, is characterized by a stable triazine ring core functionalized with three carboxyethyl arms.[1][2][3][4] This symmetrical structure, possessing three carboxylic acid groups, imparts a unique combination of properties that are ripe for exploration.

Chemical Properties
Molecular Formula C₁₂H₁₅N₃O₉[1][4]
Molecular Weight 345.26 g/mol [1][4]
Synonyms Isocyanuric Acid Tris(2-carboxyethyl) Ester[1][4]
Appearance White to almost white crystalline powder[1]
Key Features Trifunctional Carboxylic Acid, Thermally Stable Isocyanurate Core[5]

Historically, TCEI has been recognized as a robust crosslinking agent for polyepoxide coatings, valued in automotive and industrial applications for the durability it imparts.[6] Its synthesis is often achieved through the hydrolysis of its nitrile precursor, 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile.[7][8][9][10][11]

Emerging Application: A Dual-Function Crystalline Sensor

A recent breakthrough has demonstrated the capacity of crystalline TCEI as a highly sensitive and selective luminescent sensor for the detection of tetracycline antibiotics in aqueous systems.[12] This pioneering work also revealed its efficacy as a photocatalyst for the degradation of these widespread pollutants.[12] This dual functionality stems from strong hydrogen bonding interactions and efficient electron transfer mechanisms within its stable crystalline structure.[12]

This discovery opens up a new frontier for TCEI in environmental remediation and analytical chemistry. Further research could expand its application to the detection and degradation of other environmental contaminants.

Frontier Research Area I: TCEI in Advanced Drug Delivery Systems

The trifunctional nature of TCEI presents a compelling scaffold for the design of sophisticated drug delivery vehicles. The three carboxylic acid groups can be independently or collectively modified to attach therapeutic agents, targeting moieties, and solubility enhancers.

Design of pH-Responsive Nanoparticles

The carboxylic acid groups of TCEI are ideal for creating pH-responsive drug delivery systems. In the acidic tumor microenvironment, the protonation of these groups can trigger a conformational change or disassembly of a nanoparticle, leading to targeted drug release.

Experimental Protocol: Synthesis of pH-Responsive TCEI-Based Nanoparticles for Doxorubicin Delivery

  • Activation of Carboxylic Acid Groups: Dissolve TCEI in anhydrous DMSO. Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in a 1:1.2:1.2 molar ratio relative to the carboxylic acid groups. Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups.

  • Conjugation of Doxorubicin: Prepare a solution of Doxorubicin (DOX) and a stealth agent like methoxy polyethylene glycol amine (mPEG-NH2) in DMSO. Add this solution to the activated TCEI mixture. The molar ratio of TCEI:DOX:mPEG-NH2 should be optimized, for instance, 1:1:2, to allow for both drug loading and shielding. Allow the reaction to proceed for 24 hours at room temperature.

  • Nanoparticle Formulation: Use a dialysis method against deionized water to induce the self-assembly of the TCEI-DOX-mPEG conjugate into nanoparticles and to remove unreacted reagents.

  • Characterization:

    • Size and Morphology: Use Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Drug Loading: Determine the amount of conjugated DOX using UV-Vis spectroscopy.

    • pH-Responsive Release: Monitor DOX release at pH 7.4 (physiological) and pH 5.5 (tumor microenvironment) using dialysis followed by fluorescence spectroscopy.

G cluster_synthesis Nanoparticle Synthesis cluster_release pH-Responsive Drug Release TCEI Tris(2-carboxyethyl) Isocyanurate (TCEI) Activation Carboxyl Activation (DCC/NHS) TCEI->Activation Conjugation Conjugation with Doxorubicin & mPEG-NH2 Activation->Conjugation SelfAssembly Self-Assembly via Dialysis Conjugation->SelfAssembly NP_blood Nanoparticle in Bloodstream (pH 7.4) SelfAssembly->NP_blood Formulated Nanoparticle NP_tumor Nanoparticle in Tumor (pH 5.5) NP_blood->NP_tumor EPR Effect DrugRelease Doxorubicin Release NP_tumor->DrugRelease Protonation of COOH -> Destabilization

Caption: Workflow for pH-responsive drug delivery using TCEI.

Frontier Research Area II: Biocompatible Hydrogels for Tissue Engineering

The ability of TCEI to act as a crosslinker can be harnessed to create biocompatible hydrogels. By reacting TCEI with biocompatible polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) or chitosan, it is possible to form three-dimensional networks capable of supporting cell growth.

Experimental Protocol: Fabrication of a TCEI-Crosslinked PVA Hydrogel

  • Polymer Solution Preparation: Prepare a 10% (w/v) solution of Polyvinyl Alcohol (PVA) in deionized water by heating at 90°C with stirring until fully dissolved. Cool to room temperature.

  • Crosslinking: Prepare a 5% (w/v) solution of TCEI in a suitable solvent (e.g., a mixture of water and a biocompatible organic solvent like DMSO). Add the TCEI solution to the PVA solution in a controlled manner with vigorous stirring. The ratio of PVA to TCEI should be varied to optimize the mechanical properties of the hydrogel.

  • Gelation: Cast the mixture into a mold and allow it to cure at a slightly elevated temperature (e.g., 40-50°C) to facilitate the esterification reaction between the hydroxyl groups of PVA and the carboxylic acid groups of TCEI.

  • Characterization:

    • Mechanical Properties: Perform rheological measurements and compression testing.

    • Swelling Behavior: Determine the swelling ratio in phosphate-buffered saline (PBS).

    • Biocompatibility: Conduct in vitro cell culture studies with a relevant cell line (e.g., fibroblasts) to assess cell viability and proliferation using assays like MTT or Live/Dead staining. While some isocyanurate-containing polyurethanes have shown no toxic effects on cells, specific biocompatibility testing for TCEI-crosslinked materials is essential.[13]

G PVA Polyvinyl Alcohol (PVA) Chains -OH groups Hydrogel Hydrogel Network Ester Linkages PVA->Hydrogel Polymer Backbone TCEI TCEI Crosslinker 3x -COOH groups TCEI->Hydrogel Crosslinks

Caption: Formation of a TCEI-crosslinked hydrogel network.

Frontier Research Area III: Metal-Organic Frameworks (MOFs) for Bio-imaging and Theranostics

The carboxylate functionalities of TCEI make it an excellent candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). By coordinating with biocompatible metal ions such as zinc (Zn²⁺) or zirconium (Zr⁴⁺), TCEI can form porous crystalline structures capable of encapsulating imaging agents or therapeutic molecules.

Experimental Protocol: Synthesis of a TCEI-Based MOF for Theranostics

  • MOF Synthesis: In a solvothermal reactor, combine TCEI and a metal salt (e.g., zinc nitrate) in a suitable solvent like N,N-Dimethylformamide (DMF). The molar ratio of TCEI to the metal salt should be systematically varied.

  • Encapsulation of Cargo: Introduce a fluorescent dye (for imaging) or a small molecule drug during the synthesis to encapsulate it within the forming MOF pores.

  • Crystallization: Heat the mixture at a specific temperature (e.g., 80-120°C) for 24-48 hours to promote the growth of MOF crystals.

  • Activation and Characterization:

    • Structure and Porosity: Use Powder X-ray Diffraction (PXRD) and gas adsorption analysis (e.g., N₂ isotherm) to confirm the crystal structure and porosity.

    • Cargo Loading: Quantify the encapsulated dye or drug using spectroscopic methods after digesting the MOF structure in an acidic solution.

    • In Vitro Imaging: Incubate cancer cells with the dye-loaded MOF and visualize the uptake and distribution using confocal microscopy.

Concluding Remarks and Future Outlook

Tris(2-carboxyethyl) Isocyanurate stands at a crossroads of opportunity. While its role in industrial coatings is well-established, its potential in high-value applications such as drug delivery, tissue engineering, and theranostics is only just beginning to be explored. The unique combination of a stable isocyanurate core and three reactive carboxylic acid arms provides a versatile platform for chemical modification and the construction of complex, functional materials. It is imperative that future research systematically evaluates the biocompatibility and in vivo behavior of TCEI-based materials to pave the way for their translation into clinical applications. The research avenues proposed in this guide offer a starting point for unlocking the full potential of this promising molecule.

References

  • US5380804A - 1,3,5-tris-(2-carboxyethyl) isocyanurate crosslinking agent for polyepoxide coatings.
  • 2904-28-1|3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile|BLD Pharm.
  • 2904-28-1 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl ... - AKSci.
  • A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics - CrystEngComm (RSC Publishing).
  • 2904-28-1 - LookChem.
  • Electrolyte Additives for Lithium B
  • The influence of isocyanurate content on the bioperformance of hydrocarbon-based polyurethanes - PubMed.
  • Isocyanate-functional adhesives for biomedical applications.
  • 2,4,6-trioxo-1,3,5-triazine-1,3,5(2h,4h,6h)-tripropionitrile [ 2904-28-1 ].
  • Isocyanates as Precursors to Biomedical Polyurethanes - Aidic.
  • Tris(2-carboxyethyl)
  • Tris[2-(acryloyloxy)
  • TRIS(2-CARBOXYETHYL)
  • TRIS (2-HYDROXYETHYL) ISOCYANURATE (THEIC)
  • Tris(2-carboxyethyl) Isocyanurate | 2904-41-8 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Tris(2-carboxyethyl) Isocyanurate 98.0+%, TCI America 25 g | Buy Online - Fisher Scientific.
  • Tris(2-carboxyethyl)
  • Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in situ IR and NMR spectroscopy - Polymer Chemistry (RSC Publishing).
  • Tris (2-Hydroxyethyl) Isocyanurate Supplier | 839-90-7 - RIVERLAND TRADING.
  • Caprolactone-modified tris(2-acryloxyethyl)
  • Understanding Isocyanates: The Backbone of High-Performance Polymeric Systems.
  • Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a comput
  • Different Types of Polyurethanes | Polyols, Isocyan
  • Biocompatibility of Polyurethanes - Madame Curie Bioscience D
  • How Do Isocyanates Affect Step-growth Polymer Foam Properties? - Chemistry For Everyone - YouTube.
  • Tris(2-carboxyethyl) Isocyanurate 98.0+%, TCI America™ | Fisher Scientific.
  • Tris(2-carboxyethyl)
  • US6046326A - Preparation of tris(2-hydroxyethyl)isocyanurate (THEIC)
  • Isocyanates - Overview | Occupational Safety and Health Administr

Sources

Methodological & Application

Application Notes and Protocols for Tris(2-carboxyethyl) Isocyanurate as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Trifunctional Scaffold for Advanced Bioconjugation

Tris(2-carboxyethyl) isocyanurate (TCI) is a unique trifunctional crosslinking agent distinguished by its rigid, heterocyclic isocyanurate core and three flexible carboxyethyl arms. This molecular architecture provides a precise spatial arrangement of reactive groups, making it an attractive candidate for creating well-defined, three-dimensional crosslinked networks in biological systems. Unlike linear bifunctional crosslinkers, the trifunctional nature of TCI allows for the formation of more stable and complex macromolecular structures.

The operational principle of TCI as a crosslinking agent in a biological context hinges on the activation of its terminal carboxyl groups. This is most commonly achieved through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The activated carboxyl groups then readily react with primary amines on biomolecules, such as the lysine residues of proteins or the amine groups of chitosan, to form stable amide bonds.[2] This guide provides an in-depth exploration of the theoretical and practical aspects of utilizing TCI for various bioconjugation applications.

Chemical and Physical Properties of Tris(2-carboxyethyl) Isocyanurate

A thorough understanding of the physicochemical properties of TCI is crucial for its effective application.

PropertyValueReference
Chemical Formula C₁₂H₁₅N₃O₉[3]
Molecular Weight 345.26 g/mol [3]
Appearance White to almost white crystalline powder[3]
Melting Point 228 °C[3]
Solubility Sparingly soluble in cold water; solubility increases in hot water and alkaline solutions. Soluble in some organic solvents.[4]

Mechanism of Action: EDC/NHS-Mediated Crosslinking

The crosslinking process with TCI is a two-step reaction. First, the carboxyl groups of TCI are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine. However, to improve reaction efficiency and stability of the reactive intermediate, NHS or Sulfo-NHS is typically included. The O-acylisourea intermediate reacts with NHS to form a more stable NHS-ester, which then reacts with the primary amine to form a stable amide bond, releasing NHS.[2]

TCI Crosslinking Mechanism TCI Tris(2-carboxyethyl) Isocyanurate (TCI) Activated_TCI Activated TCI (NHS-ester) TCI->Activated_TCI Activation EDC_NHS EDC + NHS EDC_NHS->Activated_TCI Crosslinked_Product Crosslinked Product Activated_TCI->Crosslinked_Product Amine Reaction Biomolecule Biomolecule with Primary Amines (e.g., Protein) Biomolecule->Crosslinked_Product

Caption: EDC/NHS activation of TCI for amine crosslinking.

Application Protocol 1: Crosslinking of Gelatin to Form a Hydrogel for Drug Delivery Studies

This protocol describes the formation of a gelatin hydrogel using TCI as a crosslinking agent. Such hydrogels can be used to study the controlled release of therapeutic agents.[5] This protocol is adapted from methodologies for crosslinking gelatin with other carboxylic acid-containing crosslinkers.[6][7]

I. Materials
  • Gelatin (Type A or B)

  • Tris(2-carboxyethyl) Isocyanurate (TCI)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

II. Reagent Preparation
  • Gelatin Solution (5% w/v): Dissolve 1 g of gelatin powder in 20 mL of deionized water by heating to 40°C with continuous stirring until a homogenous solution is formed.[7]

  • MES Buffer (0.1 M, pH 6.0): Prepare a 0.1 M MES buffer solution and adjust the pH to 6.0.

  • TCI Stock Solution (e.g., 100 mM): Dissolve an appropriate amount of TCI in a small volume of 0.1 M NaOH to deprotonate the carboxylic acids and facilitate dissolution, then bring to the final volume with deionized water. Adjust the pH if necessary. Note: The solubility of TCI in neutral aqueous buffers is limited. Prepare fresh.

  • EDC and NHS Solutions: Prepare fresh solutions of EDC and NHS in MES buffer just before use.

III. Hydrogel Formation Protocol
  • Activation of TCI:

    • In a suitable reaction vessel, add the desired volume of TCI stock solution to MES buffer.

    • Add EDC and NHS to the TCI solution. A molar ratio of COOH (from TCI) : EDC : NHS of 1 : 2 : 0.4 can be used as a starting point, based on optimization studies with gelatin.[6] For example, for every 1 mmol of TCI (which has 3 mmol of COOH), use 6 mmol of EDC and 1.2 mmol of NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Crosslinking Reaction:

    • Slowly add the activated TCI solution to the pre-warmed (37-40°C) gelatin solution with continuous stirring. The volume ratio of activated TCI solution to gelatin solution should be optimized based on the desired hydrogel properties.

    • Continue stirring for at least 2-4 hours at 37-40°C to allow for crosslinking.

    • Cast the resulting solution into a mold of the desired shape and allow it to cool and gel at 4°C overnight.

  • Purification:

    • To remove unreacted crosslinker and byproducts, immerse the hydrogel in a large volume of deionized water or PBS for 24-48 hours, changing the water/buffer several times.[7]

Hydrogel Formation Workflow cluster_activation Activation Step cluster_crosslinking Crosslinking Step TCI_sol TCI Solution in MES Buffer EDC_NHS_add Add EDC and NHS TCI_sol->EDC_NHS_add Activation Incubate 15-30 min EDC_NHS_add->Activation Mixing Add Activated TCI to Gelatin Activation->Mixing Gelatin_sol 5% Gelatin Solution (40°C) Gelatin_sol->Mixing Incubate_crosslink Stir 2-4 hours at 40°C Mixing->Incubate_crosslink Gelation Cast and Gel at 4°C Incubate_crosslink->Gelation Purification Purification Gelation->Purification Purify in dH2O/PBS

Caption: Workflow for TCI-crosslinked gelatin hydrogel formation.

IV. Characterization of the Hydrogel
  • Swelling Ratio: The swelling behavior can be determined by immersing a known weight of the dried hydrogel in PBS (pH 7.4) at 37°C and measuring the weight change over time.

  • In Vitro Degradation: The degradation of the hydrogel can be assessed by incubating it in PBS containing a relevant enzyme (e.g., collagenase for gelatin) and monitoring the weight loss over time.[8]

  • Mechanical Properties: The compressive or tensile strength of the hydrogel can be measured using a mechanical tester to evaluate its suitability for specific applications.[9]

  • Drug Release: A model drug can be loaded into the hydrogel during its formation, and the release profile can be monitored by taking samples of the surrounding buffer at different time points and measuring the drug concentration using UV-Vis spectroscopy or HPLC.[5]

Application Protocol 2: General Protein-Protein Crosslinking

This protocol provides a general framework for crosslinking proteins using TCI. This can be useful for stabilizing protein-protein interactions for subsequent analysis or for creating multimeric protein complexes.

I. Materials
  • Protein of interest

  • Tris(2-carboxyethyl) Isocyanurate (TCI)

  • EDC-HCl and Sulfo-NHS

  • MES Buffer (0.1 M, pH 6.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Desalting columns

II. Protocol
  • Protein Preparation: Dissolve the protein in MES buffer at a suitable concentration (e.g., 1-5 mg/mL). Note: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) as they will compete with the reaction.

  • Activation of TCI:

    • Prepare a fresh solution of TCI, EDC, and Sulfo-NHS in MES buffer.

    • The molar ratio of TCI to protein, as well as the excess of EDC/Sulfo-NHS over the carboxyl groups of TCI, should be empirically determined. A starting point could be a 10- to 50-fold molar excess of TCI over the protein, and a 2- to 5-fold molar excess of EDC/Sulfo-NHS over the carboxyl groups of TCI.

    • Incubate the activation mixture for 15 minutes at room temperature.

  • Crosslinking Reaction:

    • Add the activated TCI solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or 4°C overnight with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Hydroxylamine will quench unreacted NHS-esters, while Tris buffer will react with any remaining activated carboxyl groups. Incubate for 15 minutes.

  • Purification: Remove excess crosslinker and byproducts by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS).

III. Analysis of Crosslinking
  • SDS-PAGE: Analyze the crosslinked protein mixture by SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate and quantify the different crosslinked species.

  • Mass Spectrometry: For a more detailed analysis, the crosslinked products can be digested and analyzed by mass spectrometry to identify the specific crosslinked peptides and interaction sites.

Characterization of TCI-Crosslinked Products

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool to confirm the formation of amide bonds. The disappearance of the carboxylic acid O-H stretch (broad peak around 3000 cm⁻¹) and the appearance of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively, are indicative of successful crosslinking.[3][10]

NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the reaction and characterize the final product. In ¹H NMR, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amide protons can confirm the reaction.[11] ¹³C NMR can also be used to observe the shift in the carbonyl carbon signal upon amide bond formation.[11]

Safety and Handling

Tris(2-carboxyethyl) isocyanurate is an irritant to the skin and eyes.[1] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound. Work in a well-ventilated area.

Considerations for Optimization

The protocols provided here are starting points. For any specific application, optimization of the following parameters is crucial:

  • Molar ratios of TCI, EDC, and NHS to the biomolecule.

  • Reaction pH: A two-step pH adjustment, with activation at a lower pH (5.5-6.5) and crosslinking at a slightly higher pH (7.0-7.5), can improve efficiency.[2]

  • Reaction time and temperature.

  • Choice of buffer: Always use non-amine, non-carboxylate buffers for the activation and crosslinking steps.

Conclusion

Tris(2-carboxyethyl) isocyanurate offers a unique trifunctional platform for creating complex and stable crosslinked biomaterials. By leveraging well-established EDC/NHS chemistry, researchers can apply TCI in a variety of applications, from hydrogel formation for drug delivery to the stabilization of protein complexes. While specific protocols for TCI in biological systems are not yet widely published, the principles outlined in this guide, along with analogous protocols for similar crosslinkers, provide a solid foundation for researchers to develop and optimize their own applications for this promising crosslinking agent.

References

  • ResearchGate. (2015, March 10). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? Retrieved from [Link]

  • Kudryavtseva, V. V., et al. (2022). A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. Polymers, 14(15), 3045. Retrieved from [Link]

  • Prestwich, G. D., et al. (1997). Synthesis and in Vitro Degradation of New Polyvalent Hydrazide Cross-Linked Hydrogels of Hyaluronic Acid. Bioconjugate Chemistry, 8(4), 419-426. Retrieved from [Link]

  • Kuijpers, A. J., et al. (2000). Cross-linking and characterisation of gelatin matrices for biomedical applications. Journal of Biomaterials Science, Polymer Edition, 11(3), 225-243. Retrieved from [Link]

  • Moghadam, M., et al. (2018). Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine: Swelling and drug delivery. International Journal of Biological Macromolecules, 118(Pt A), 1198-1205. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Goodarzi, D., et al. (2024). The Effect of Carbodiimide Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration. Gels, 10(11), 743. Retrieved from [Link]

  • Hu, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(14), 8051-8058. Retrieved from [Link]

Sources

applications of Tris(2-carboxyethyl) Isocyanurate in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Applications of Tris(2-carboxyethyl) Isocyanurate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-carboxyethyl) Isocyanurate (TCEI) is a trifunctional carboxylic acid molecule built upon a stable isocyanurate heterocyclic core. Its unique structure, combining the thermal stability of the isocyanurate ring with the reactivity of three carboxylic acid groups, makes it a valuable building block in polymer chemistry. This guide provides a detailed overview of the applications of TCEI, focusing on its role as a crosslinking agent and a monomer in the synthesis of various polymers. We will explore its well-documented use in polyepoxide coatings and polyesters, and discuss its potential in the synthesis of polyamides and polyurethanes. This document is intended to serve as a practical resource for researchers and professionals in the field, offering not only theoretical insights but also actionable experimental protocols.

Physicochemical Properties of Tris(2-carboxyethyl) Isocyanurate

A thorough understanding of the physicochemical properties of TCEI is essential for its effective application in polymer synthesis. These properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2904-41-8[1]
Molecular Formula C12H15N3O9[1]
Molecular Weight 345.26 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 226-229 °C[2]
Synonyms Isocyanuric Acid Tris(2-carboxyethyl) Ester
IUPAC Name 3-[3,5-bis(2-carboxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanoic acid[1]

Chemical Structure of Tris(2-carboxyethyl) Isocyanurate (TCEI)

Caption: Chemical structure of Tris(2-carboxyethyl) Isocyanurate.

Applications in Polymer Chemistry

Crosslinking Agent for Polyepoxide Coatings

One of the most prominent applications of TCEI is as a crosslinking agent for polyepoxide resins to form durable and chemically resistant coatings.[2] The three carboxylic acid groups of TCEI can react with the epoxy groups of the polyepoxide resin, forming a dense three-dimensional network. This reaction is typically thermally initiated and can be accelerated with a suitable catalyst.

Causality of Experimental Choices

The choice of TCEI as a crosslinker is dictated by several factors. The trifunctionality of the molecule allows for the formation of a highly crosslinked network, which imparts excellent hardness, solvent resistance, and thermal stability to the cured coating.[2] The isocyanurate core contributes to the thermal stability of the final polymer network. The reaction between a carboxylic acid and an epoxy group forms a hydroxyl-ester linkage, which is a key mechanism in thermosetting coatings.

Experimental Workflow for Polyepoxide Coating Formulation

Epoxy_Workflow cluster_prep Preparation of Curable Composition cluster_app Application and Curing cluster_eval Coating Evaluation A Weigh Polyepoxide Resin D Mechanically Mix Components Until Homogeneous A->D B Weigh Tris(2-carboxyethyl) Isocyanurate (TCEI) B->D C Weigh Cure Catalyst (e.g., Triphenylphosphine) C->D E Apply the Mixture to a Substrate (e.g., steel panel) D->E F Heat Cure in an Oven at a Specified Temperature and Time E->F G Assess Physical Properties (e.g., hardness, adhesion) F->G H Evaluate Chemical Resistance (e.g., solvent rub test) F->H Polyesterification TCEI Tris(2-carboxyethyl) Isocyanurate (TCEI) (Trifunctional Acid) Polyester Crosslinked Polyester Network TCEI->Polyester Polyol Polyol (e.g., Tris(2-hydroxyethyl) isocyanurate - THEIC) (Trifunctional Alcohol) Polyol->Polyester Water Water (byproduct) Polyester->Water - H2O

Caption: Polycondensation of TCEI with a polyol to form a polyester network.

Protocol: Synthesis of a Crosslinked Polyester

This protocol is a generalized procedure based on examples of polyester synthesis. [3] Materials:

  • Tris(2-carboxyethyl) Isocyanurate (TCEI)

  • Tris(2-hydroxyethyl) isocyanurate (THEIC) or another suitable polyol (e.g., neopentyl glycol, glycerol)

  • Esterification catalyst (e.g., dibutyltin oxide)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal

  • Heating mantle

Procedure:

  • Charging the Reactor:

    • Charge the reaction vessel with TCEI and the chosen polyol. The molar ratio of carboxylic acid groups to hydroxyl groups should be controlled to achieve the desired degree of polymerization and crosslinking. For a highly crosslinked gel, a near 1:1 stoichiometric ratio can be used.

    • Add the esterification catalyst at a concentration of 0.1-0.5% of the total reactant weight.

  • Polycondensation Reaction:

    • Blanket the reaction mixture with a slow stream of nitrogen.

    • Begin heating the mixture with continuous stirring.

    • Gradually increase the temperature to 180-220°C. Water will begin to distill off as the esterification reaction proceeds.

    • Continue the reaction until the desired amount of water has been collected or the desired acid value is reached. The reaction progress can be monitored by measuring the acid value of the reaction mixture at regular intervals.

  • Product Isolation:

    • Once the reaction is complete, the molten polyester can be cooled and discharged from the reactor. The resulting polymer will be a rigid solid.

Potential Applications in Polyamide Synthesis

The carboxylic acid functionalities of TCEI can theoretically react with primary or secondary amines to form amide bonds, opening the door for its use as a monomer in polyamide synthesis. Reaction with a diamine would lead to the formation of a crosslinked polyamide network. While specific literature on the use of TCEI in polyamide synthesis is scarce, the synthesis of polyamides from the related difunctional Bis(2-carboxyethyl) isocyanurate has been reported, suggesting the feasibility of this approach. [4]

Hypothetical Reaction for Polyamide Formation

Polyamide_Formation TCEI Tris(2-carboxyethyl) Isocyanurate (TCEI) Polyamide Crosslinked Polyamide Network TCEI->Polyamide Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Polyamide Water Water (byproduct) Polyamide->Water - H2O

Caption: Theoretical reaction of TCEI with a diamine to form a crosslinked polyamide.

Conceptual Protocol for Polyamide Synthesis

This is a conceptual protocol based on general polyamide synthesis procedures. Experimental validation is required.

Materials:

  • Tris(2-carboxyethyl) Isocyanurate (TCEI)

  • A diamine (e.g., hexamethylenediamine)

  • A suitable solvent for the polymerization (e.g., N-methyl-2-pyrrolidone, m-cresol)

  • Dehydrating agent or a setup for azeotropic water removal

Procedure:

  • Monomer Solution Preparation:

    • Dissolve TCEI and the diamine in the chosen solvent in a reaction vessel under a nitrogen atmosphere. A stoichiometric balance between carboxylic acid and amine groups should be aimed for.

  • Polymerization:

    • The polymerization can be carried out via melt polycondensation at high temperatures (similar to the polyester synthesis) or through solution polymerization.

    • For solution polymerization, the reaction mixture can be heated to facilitate the formation of the amide linkages. The water formed during the reaction needs to be removed to drive the equilibrium towards polymer formation.

  • Polymer Isolation:

    • The resulting polyamide may precipitate from the solution or the solvent may need to be removed under vacuum. The polymer should be washed to remove any unreacted monomers and residual solvent.

Potential in Polyurethane Formulations

The direct reaction of carboxylic acids with isocyanates is not the primary route for polyurethane synthesis, as it produces an unstable carbamic anhydride which decomposes to an amide and carbon dioxide. However, TCEI could potentially be used as a modifier in polyurethane systems. For instance, it could be pre-reacted with a polyol to form a polyester polyol with pendant carboxylic acid groups. These acid groups could then be used for further reactions, such as providing sites for adhesion to substrates or for creating water-dispersible polyurethane dispersions (PUDs) after neutralization. The related compound, Tris(2-hydroxyethyl) isocyanurate (THEIC), is widely used in polyurethane formulations, highlighting the utility of the isocyanurate core in this class of polymers. [5]

Characterization of TCEI-Based Polymers

The properties of polymers derived from TCEI can be characterized using a range of standard analytical techniques.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting or crystallization events. [6][7] * Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer. [8]* Mechanical Testing:

    • Hardness Testing: Pencil hardness or nanoindentation can be used to assess the surface hardness of coatings. * Tensile Testing: For bulk polymer samples, tensile testing can provide information on the modulus, tensile strength, and elongation at break. [9] * Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the polymer as a function of temperature. [6]* Spectroscopy:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer and to follow the disappearance of functional groups (e.g., -COOH, epoxy) during the curing or polymerization reaction.

Conclusion

Tris(2-carboxyethyl) Isocyanurate is a versatile and valuable molecule in polymer chemistry. Its trifunctional nature and the inherent stability of the isocyanurate ring make it an excellent choice for creating highly crosslinked and thermally stable polymers. While its application as a crosslinking agent for polyepoxides and as a monomer for polyesters is well-established, its potential in the synthesis of polyamides and as a modifier in polyurethane systems presents exciting opportunities for further research and development. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers to explore the full potential of this interesting building block in the creation of novel and high-performance polymeric materials.

References

  • Google Patents.
  • Google Patents. US5380804A - 1,3,5-tris-(2-carboxyethyl)
  • Ataman Kimya. TRIS (2-HYDROXYETHYL) ISOCYANURATE (THEIC). [Link]

  • ResearchGate. Synthesis and Properties of Thermoplastic Polyisocyanurates: Polyisocyanuratoamide, Polyisocyanurato(Ester-Amide) and Polyisocyanurato (Urea-Ester). [Link]

  • ResearchGate. Polyureas from diamines and carbon dioxide: Synthesis, structures and properties. [Link]

  • ResearchGate. Preparation of triazine based crosslinked polymers and their charring properties. [Link]

  • CORE. MECHANICAL PROPERTIES OF CROSSLINKED POLYMER COATINGS. [Link]

  • MDPI. A Review on In Situ Mechanical Testing of Coatings. [Link]

  • MDPI. Cross-Linking and Evaluation of the Thermo-Mechanical Behavior of Epoxy Based Poly(ionic Liquid) Thermosets. [Link]

  • Scilit. Synthesis of novel liquid crystalline polymers with cross-linked network structures. [Link]

  • Polymer Chemistry (RSC Publishing). Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties. [Link]

  • NASA Technical Reports Server (NTRS). Mechanical properties of crosslinked polymer coatings. [Link]

  • ResearchGate. Synthesis of tris(2-hydroxyethyl) isocyanurate homopolymer and its application in intumescent flame retarded polypropylene. [Link]

  • CrystEngComm (RSC Publishing). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. [Link]

  • ResearchGate. Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. [Link]

  • MDPI. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. [Link]

  • ADDI. Study of parameters determining inter- particle crosslinking reactions in waterborne coatings. [Link]

  • ResearchGate. Polymers from renewable sources, 1. Diamines and diisocyanates containing difurylalkane moieties. [Link]

  • PMC. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. [Link]

  • Pure. Bio-based polyamide and poly(hydroxy urethane) coating resins : synthesis, characterization, and properties. [Link]

  • Google Patents. JP6770256B2 - Highly soluble tris- (2,3-epoxypropyl)
  • Polymer Engineering Bayreuth. Thermal analysis. [Link]

  • MDPI. Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, II: An Efficient and Facile Method to Synthesize High Molecular Weight Polyester Appropriate for Food Packaging Applications. [Link]

  • Google Patents.

Sources

Tris(2-carboxyethyl) Isocyanurate in hydrogel formation

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Advanced Hydrogel Formation Using Tri-Functional Cross-linking Architectures

A Technical Guide for Researchers in Biomaterials and Drug Delivery

This guide provides a detailed exploration of hydrogel formation centered on the principle of tri-functional cross-linking. While the specific molecule "Tris(2-carboxyethyl) Isocyanurate" (TCI) is not a conventional cross-linking agent in hydrogel science, its name suggests a molecular architecture—a central core with three reactive arms—that is fundamental to creating robust and precisely engineered hydrogel networks.

We will focus on a prevalent and highly effective strategy that embodies this tri-functional principle: the Michael addition reaction between thiolated biopolymers and tri-functional acrylate or maleimide cross-linkers. This chemistry is a cornerstone of modern biomaterials science due to its high efficiency, specificity, and ability to proceed under physiological conditions, making it ideal for cell encapsulation and drug delivery applications.

This document will explain the underlying chemical principles, provide validated protocols for polymer functionalization and hydrogel formation, and detail essential characterization techniques.

The Principle: Covalent Cross-linking via Michael Addition

The formation of stable, biocompatible hydrogels often relies on the creation of covalent bonds between polymer chains. Michael addition chemistry is an exemplary method for achieving this in situ. The reaction occurs between a "Michael donor" (typically a nucleophile like a thiol group, -SH) and a "Michael acceptor" (an activated alkene, such as an acrylate or maleimide).

The key advantages of this approach include:

  • Biocompatibility: The reaction runs to completion under physiological pH and temperature (pH ~7.4, 37°C) without generating toxic byproducts.

  • High Specificity: The reaction between thiols and activated alkenes is highly specific, preventing unwanted side reactions with biological molecules.

  • Rapid Gelation: Gelation can occur within seconds to minutes, allowing for the encapsulation of cells or biologics with high viability.

  • Tunable Properties: The mechanical properties (e.g., stiffness) and degradation profile of the hydrogel can be precisely controlled by modulating the concentration and functionality of the precursors.

A tri-functional cross-linker acts as a central hub, connecting three separate polymer chains. This creates a highly interconnected and stable network structure, which is critical for the hydrogel's mechanical integrity.

Visualizing the Cross-linking Reaction

The diagram below illustrates the Michael addition reaction where a polymer functionalized with thiol groups is cross-linked by a tri-functional acrylate molecule.

Michael_Addition cluster_reactants Reactants cluster_product Product Polymer_Thiol Thiolated Polymer (e.g., Hyaluronic Acid-SH) (Michael Donor) Hydrogel Covalently Cross-linked Hydrogel Network Polymer_Thiol->Hydrogel Physiological Conditions (pH 7.4, 37°C) Tri_Acrylate Tri-functional Acrylate Cross-linker (Michael Acceptor) Tri_Acrylate->Hydrogel caption Fig. 1: Michael Addition Mechanism.

Caption: Fig. 1: Michael Addition Mechanism.

Precursor Preparation: Thiolation of Biopolymers

To utilize Michael addition chemistry, a biopolymer backbone (like hyaluronic acid, gelatin, or heparin) must first be functionalized with thiol (-SH) groups. A common and effective method is to use carbodiimide chemistry to couple a small molecule containing a protected thiol group (e.g., cystamine) to the carboxylic acid groups on the polymer, followed by a reduction step to expose the free thiol.

Clarifying the Role of TCEP

A critical reagent in this process is Tris(2-carboxyethyl)phosphine (TCEP) . TCEP is a powerful and specific reducing agent used to break disulfide bonds (S-S) to yield free, reactive thiols (-SH). It is essential for the final deprotection step in polymer thiolation protocols. It is important to distinguish TCEP, the reducing agent, from the structural cross-linking molecule.

Protocol 1: Thiolation of Hyaluronic Acid (HA)

This protocol describes the functionalization of hyaluronic acid with thiol groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry.

Materials:

  • Hyaluronic Acid (HA) sodium salt

  • Cystamine dihydrochloride

  • EDC hydrochloride

  • NHS

  • TCEP hydrochloride

  • MES Buffer (0.1 M, pH 5.5)

  • Phosphate Buffered Saline (PBS, 1X, pH 7.4)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized (DI) water

Procedure:

  • HA Dissolution: Dissolve HA (e.g., 1 g) in MES buffer (e.g., 100 mL) by stirring overnight at room temperature.

  • Activation of Carboxylic Acids: Add NHS (2-fold molar excess over HA carboxyl groups) and EDC (4-fold molar excess) to the HA solution. Stir for 30 minutes at room temperature to activate the polymer.

  • Coupling Reaction: Add cystamine dihydrochloride (4-fold molar excess) to the activated HA solution. Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification (Step 1): Transfer the reaction mixture to dialysis tubing and dialyze against DI water for 3 days, changing the water twice daily, to remove unreacted reagents.

  • Reduction to Free Thiols: Lyophilize the dialyzed product to obtain HA-cystamine conjugate. Re-dissolve the conjugate in PBS (pH 7.4). Add TCEP (5-fold molar excess over coupled cystamine) and stir for 4 hours at room temperature to reduce the disulfide bonds.

  • Purification (Step 2): Purify the resulting thiolated HA (HA-SH) by dialyzing against saline (0.9% NaCl) with adjusted pH (pH ~4-5) for 3 days, followed by dialysis against DI water (pH ~4-5).

  • Final Product: Lyophilize the purified solution to obtain HA-SH as a white, fluffy solid. Store at -20°C under an inert atmosphere (e.g., argon) to prevent oxidation of thiol groups.

Hydrogel Formation and Characterization

Once the thiolated polymer is prepared, it can be cross-linked into a hydrogel by simple mixing with a suitable Michael acceptor.

Protocol 2: In-Situ Hydrogel Formation

Materials:

  • Lyophilized HA-SH (from Protocol 1)

  • Tri-functional acrylate cross-linker (e.g., Trimethylolpropane triacrylate)

  • Sterile PBS (1X, pH 7.4)

  • Two sterile syringes (e.g., 1 mL Luer-lock)

  • A Luer-lock connector

Procedure:

  • Precursor Solution A: Prepare the HA-SH solution. Dissolve lyophilized HA-SH in sterile PBS (pH 7.4) to the desired concentration (e.g., 2% w/v). Ensure complete dissolution. Draw this solution into Syringe A.

  • Precursor Solution B: Prepare the cross-linker solution. Dissolve the tri-functional acrylate cross-linker in sterile PBS (pH 7.4). The concentration should be calculated to achieve the desired stoichiometric ratio of thiol groups to acrylate groups (a 1:1 ratio is a common starting point). Draw this solution into Syringe B.

  • Mixing and Gelation: Connect the two syringes using the Luer-lock connector. Rapidly and thoroughly mix the two solutions by passing the contents back and forth between the syringes (~20 times).

  • Casting: Immediately extrude the mixed solution into a mold (e.g., a petri dish, a PDMS mold) or directly into the application site.

  • Incubation: Allow the gel to cure at 37°C for a specified time (e.g., 30-60 minutes) to ensure the reaction goes to completion. The gel should form within minutes.

Experimental Workflow Diagram

Workflow cluster_prep A. Precursor Preparation cluster_form B. Hydrogel Formation cluster_char C. Characterization P1 1. Prepare HA-SH Solution in PBS (pH 7.4) P2 2. Prepare Cross-linker Solution in PBS (pH 7.4) F1 3. Load into Separate Syringes P2->F1 F2 4. Mix Rapidly via Luer-Lock Connector F1->F2 F3 5. Extrude into Mold F2->F3 F4 6. Incubate at 37°C F3->F4 C1 Rheology (Stiffness, G') F4->C1 C2 Swelling Ratio (Q) C3 Cell Viability Assay caption Fig. 2: Workflow for Hydrogel Formation.

Caption: Fig. 2: Workflow for Hydrogel Formation.

Essential Characterization Protocols

Protocol 3: Rheological Analysis

Rheology is used to quantify the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').

Procedure:

  • Form a hydrogel disk of a defined geometry (e.g., 8 mm diameter, 1 mm height) directly on the rheometer plate.

  • Perform a time sweep immediately after mixing to monitor the gelation kinetics (the crossover point where G' > G'').

  • Once the gel is cured, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the storage modulus in the linear viscoelastic region.

  • A higher G' value indicates a stiffer hydrogel.

Protocol 4: Swelling Ratio Measurement

The swelling ratio provides insight into the cross-linking density and water uptake capacity of the hydrogel.

Procedure:

  • Prepare several hydrogel samples of a known initial weight (W_i).

  • Immerse the samples in PBS (pH 7.4) at 37°C.

  • At various time points (e.g., 1, 4, 8, 24, 48 hours), remove the samples, gently blot away excess surface water, and record the swollen weight (W_s).

  • Continue until the weight remains constant (equilibrium swelling).

  • The equilibrium swelling ratio (Q) is calculated as: Q = W_s / W_i .

Data Summary Table

The table below shows representative data for HA-SH hydrogels cross-linked with a tri-acrylate, demonstrating how precursor concentration affects key properties.

HA-SH Conc. (% w/v)Cross-linker Conc. (mM)Storage Modulus (G') (Pa)Swelling Ratio (Q)
2%5~ 500~ 45
2%10~ 1200~ 30
4%10~ 2500~ 22
4%20~ 5000~ 15

Interpretation: Increasing the concentration of either the polymer or the cross-linker leads to a higher cross-linking density. This results in a stiffer hydrogel (higher G') that is less able to swell (lower Q). This tunability is a major advantage of the system.

Conclusion and Best Practices

The use of tri-functional cross-linkers in Michael addition reactions provides a robust and highly tunable platform for creating advanced hydrogels for biomedical research. By carefully selecting the polymer backbone and controlling precursor concentrations, researchers can engineer materials with specific mechanical properties, degradation rates, and biological functions.

Key Best Practices:

  • Prevent Thiol Oxidation: Always handle thiolated polymers under inert gas when possible and use deoxygenated buffers to prevent premature disulfide bond formation.

  • Control Stoichiometry: Precise control over the molar ratio of thiols to Michael acceptors is the primary determinant of network structure and final hydrogel properties.

  • Ensure Homogeneity: Thorough and rapid mixing of precursor solutions is crucial for forming uniform hydrogels, especially with fast-gelling systems.

This guide provides the foundational principles and protocols to successfully implement this versatile cross-linking chemistry in your research.

References

  • Nih, L.R., Sideris, E., Carmagnola, I. et al. (2021). Thiol-maleimide 'click' chemistry: a powerful and versatile tool for materials synthesis. Nature Reviews Chemistry, 5, 789–803. Available at: [Link]

  • Darvishi, S., Farokhi, M., Mottaghitalab, F., et al. (2021). Isocyanurate-based polyimides: a review of synthesis and properties. RSC Advances, 11(36), 22421-22441. Available at: [Link]

  • Lin, C. C., & Anseth, K. S. (2009). PEG hydrogels for the controlled release of biomolecules in regenerative medicine. Pharmaceutical research, 26(3), 631–643. Available at: [Link]

  • Lee, H. J., Lee, J. S., & Kim, J. H. (2021). Thiol-ene and Thiol-yne click chemistry for the synthesis of functional polymers. Polymer Chemistry, 12(1), 27-43. Available at: [Link]

  • US Patent US8629231B2. (2014). Triazine-based cross-linkers and methods of use.
  • Lutolf, M. P., & Hubbell, J. A. (2005). Synthetic biomaterials as instructive extracellular microenvironments for morphogenesis in tissue engineering. Nature biotechnology, 23(1), 47–55. Available at: [Link]

Application Notes and Protocols for Reactions Involving Tris(2-carboxyethyl) Isocyanurate (TCEI)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Trifunctional Core

Tris(2-carboxyethyl) isocyanurate (TCEI) is a unique trifunctional molecule built upon a stable isocyanurate scaffold.[1][2] This core structure imparts notable thermal and chemical stability.[1] The key feature of TCEI for researchers in biotechnology and drug development is the presence of three terminal carboxylic acid groups.[2] These carboxyl groups serve as handles for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides, as well as for surface functionalization.

The primary mechanism for leveraging the reactivity of TCEI's carboxyl groups is through carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5] This "zero-length" crosslinking approach activates the carboxyl groups to form stable amide bonds with primary amines under mild, aqueous conditions, making it highly suitable for bioconjugation.[3][4][5] The trifunctional nature of TCEI allows it to act as a central hub, enabling the creation of complex, multi-component conjugates or highly cross-linked hydrogel networks.[6][7]

This guide provides detailed protocols for utilizing TCEI in common bioconjugation and cross-linking applications, explains the rationale behind the experimental design, and offers guidance on the characterization and purification of the resulting conjugates.

Chemical and Physical Properties of TCEI

A clear understanding of the physicochemical properties of TCEI is fundamental to its effective use in experimental setups.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₅N₃O₉[2]
Molecular Weight 345.26 g/mol [2]
Appearance White to off-white crystalline powder[2]
Synonyms Isocyanuric Acid Tris(2-carboxyethyl) Ester[2]
CAS Number 2904-41-8[2]
Solubility While specific solubility data in various buffers is not extensively published, carboxylic acids of low to moderate molecular weight generally exhibit solubility in aqueous buffers, especially at neutral or slightly alkaline pH where the carboxyl groups are deprotonated. For reactions, dissolving in an appropriate buffer like MES is recommended.[8][9][10]N/A

Core Reaction Mechanism: EDC/NHS Amide Coupling

The conjugation of TCEI to amine-containing molecules is predominantly achieved through a two-step EDC/NHS reaction. This method is favored as it increases coupling efficiency and reduces the risk of unwanted side reactions, such as intramolecular crosslinking of the target biomolecule.[3][4]

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on TCEI to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[4][11][12]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis.[3] The addition of NHS or Sulfo-NHS displaces the O-acylisourea to form a more stable, amine-reactive NHS ester. This intermediate has a longer half-life, allowing for a more controlled reaction with the amine-containing molecule.[3][5]

  • Nucleophilic Attack and Amide Bond Formation: The NHS-activated TCEI is then introduced to the amine-containing molecule at a physiological to slightly alkaline pH (7.2-8.0). The primary amine attacks the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[4][13]

EDC_NHS_Mechanism cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Stabilization cluster_step3 Step 3: Conjugation (pH 7.2-8.0) TCEI TCEI-COOH Intermediate1 O-acylisourea intermediate (unstable) TCEI->Intermediate1 + EDC EDC EDC Intermediate2 Amine-reactive NHS-ester (semi-stable) Intermediate1->Intermediate2 + NHS NHS NHS / Sulfo-NHS Conjugate TCEI-CO-NH-Biomolecule (Stable Amide Bond) Intermediate2->Conjugate + Biomolecule-NH₂ Biomolecule Biomolecule-NH₂

Caption: EDC/NHS reaction mechanism for conjugating TCEI.

Protocol 1: Covalent Conjugation of an Amine-Containing Biomolecule to TCEI

This protocol describes the activation of TCEI's carboxyl groups and subsequent conjugation to a biomolecule with available primary amines (e.g., lysine residues on a protein).

Materials and Reagents
  • Tris(2-carboxyethyl) Isocyanurate (TCEI)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[4][12] (Note: Do not use phosphate buffers for the activation step as they can interfere with the reaction[12])

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. (Note: Avoid buffers containing primary amines like Tris or glycine[11])

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for dissolving reagents)

Experimental Workflow

Caption: Workflow for biomolecule conjugation to TCEI.

Step-by-Step Protocol

A. Reagent Preparation

  • TCEI Solution: Prepare a stock solution of TCEI (e.g., 10 mM) in Activation Buffer. Gentle warming or sonication may be required to fully dissolve the powder.

  • Biomolecule Solution: Dissolve the amine-containing biomolecule in the Coupling Buffer to a known concentration (e.g., 1-10 mg/mL).

  • EDC/NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF, or directly in Activation Buffer. It is crucial to equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation, which can inactivate the reagents.[3][4]

B. Activation of TCEI (Time: ~15-30 minutes)

  • In a reaction tube, combine the TCEI solution with EDC and NHS. The molar ratios are critical and should be optimized. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over TCEI.[11]

    • Example: For 1 µmol of TCEI, add 5 µmol of EDC and 5 µmol of NHS.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[4] This allows for the formation of the semi-stable NHS ester of TCEI.

C. Buffer Exchange (Optional)

  • To remove excess EDC and NHS byproducts before adding the biomolecule, the activated TCEI solution can be passed through a desalting column equilibrated with Coupling Buffer. This step can improve the specificity of the subsequent conjugation reaction.

D. Conjugation Reaction (Time: 2 hours to overnight)

  • Add the activated TCEI solution to the biomolecule solution. The molar ratio of activated TCEI to the biomolecule will determine the degree of labeling and potential for cross-linking. Start with a 5- to 20-fold molar excess of activated TCEI over the biomolecule.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

E. Quenching (Time: ~15 minutes)

  • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.[4] This will hydrolyze any unreacted NHS-activated TCEI.

  • Incubate for 15 minutes at room temperature.

F. Purification

  • Remove unreacted TCEI, quenching reagent, and byproducts using size-exclusion chromatography (SEC) or dialysis.[14][15] SEC is often preferred as it separates molecules based on size and is effective at removing small molecule contaminants from larger protein conjugates.[14][16]

Protocol 2: Formation of a Cross-linked Hydrogel using TCEI

This protocol provides a general framework for creating a hydrogel by cross-linking a polymer containing primary amine groups (e.g., chitosan, polyethyleneimine) with TCEI.

Materials and Reagents
  • All reagents from Protocol 1

  • Amine-functionalized polymer (e.g., Chitosan, Poly-L-lysine)

  • Phosphate-buffered saline (PBS), pH 7.4

Step-by-Step Protocol
  • Prepare Polymer Solution: Dissolve the amine-functionalized polymer in an appropriate buffer to the desired concentration (e.g., 1-5% w/v).

  • Activate TCEI: Following the steps in Protocol 1 (Section B), activate a solution of TCEI with EDC and NHS in Activation Buffer. The concentration of TCEI will determine the cross-linking density of the final hydrogel.

  • Initiate Cross-linking: Rapidly and thoroughly mix the activated TCEI solution with the polymer solution. The volume ratio will depend on the desired final concentration and cross-linking density.

  • Gelation: Allow the mixture to stand undisturbed at room temperature or 37°C. Gelation time can range from minutes to hours, depending on the concentrations of reactants and pH.

  • Washing: Once the hydrogel has formed, wash it extensively with PBS and then deionized water to remove unreacted reagents and byproducts.[17]

Characterization and Validation

Successful conjugation or cross-linking should be validated through appropriate analytical techniques.

TechniquePurposeExpected Outcome for TCEI Conjugation
SDS-PAGE Assess increase in molecular weight of proteins.A shift to a higher molecular weight for the conjugated protein compared to the unconjugated control. Cross-linked species may appear as higher molecular weight bands or smears.
Size-Exclusion Chromatography (SEC) Separate conjugate from unreacted biomolecule and confirm size increase.The conjugate should elute earlier than the unconjugated biomolecule.[16][18]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm amide bond formation.Appearance of a new amide I band (around 1650 cm⁻¹) and a decrease in the intensity of bands corresponding to primary amines.[19][20][21][22][23]
Mass Spectrometry (MS) Determine the precise mass of the conjugate and degree of labeling.The mass of the conjugate will be the mass of the biomolecule plus the mass of the added TCEI moieties.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS due to moisture.Equilibrate reagents to room temperature before opening.[3] Use fresh solutions.
Incorrect pH for activation or coupling.Use MES buffer (pH 4.7-6.0) for activation and PBS (pH 7.2-7.5) for coupling.[11][12]
Competing nucleophiles in the buffer (e.g., Tris, glycine).Ensure all buffers are free of primary amines or carboxylates.[11][12]
Precipitation of Biomolecule High concentration of cross-linker leading to aggregation.Optimize the molar ratio of TCEI to the biomolecule. Start with a lower excess.
Change in buffer conditions.Perform a buffer exchange for the biomolecule into the optimal Coupling Buffer before the reaction.

Safety Precautions

  • Tris(2-carboxyethyl) isocyanurate is known to cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the solid powder and its solutions.

  • EDC is a skin and respiratory tract irritant. Handle in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

Tris(2-carboxyethyl) isocyanurate is a potent trifunctional cross-linking agent that offers significant opportunities in bioconjugation, drug delivery, and materials science. By leveraging well-established EDC/NHS chemistry, researchers can effectively couple TCEI to a wide range of amine-containing molecules and surfaces. The protocols provided herein serve as a robust starting point for developing specific applications. As with any conjugation reaction, empirical optimization of reactant ratios, reaction times, and purification methods is essential to achieve the desired outcome with high efficiency and purity.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Spherotech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • ResearchGate. (2020, November 24). Collagen fixation to polymer with EDC/NHS?. [Link]

  • Grover, L. M., et al. (2012). The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment. PMC - NIH. [Link]

  • G-Biosciences. Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. [Link]

  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. [Link]

  • ResearchGate. Comparison of FTIR spectra of uncrosslinked (solid line) and crosslinked (dashed line) purified protein. [Link]

  • Adhikari, A., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC - NIH. [Link]

  • ResearchGate. Gel Filtration Chromatography (Size Exclusion Chromatography) of Proteins. [Link]

  • Google Patents. Tris(2-hydrazinocarbonylethyl)
  • ResearchGate. FTIR spectra of cross-linked (bottom profile) and non-cross-linked.... [Link]

  • Lee, M.-J., et al. (2011). Solubility and Phase Separation of 2-(N-Morpholino)ethanesulfonic Acid (MES) and 4-(N-Morpholino)butanesulfonic Acid (MOBS) in Aqueous 1,4-Dioxane and Ethanol Solutions. Journal of Chemical & Engineering Data. [Link]

  • Google Patents. 1,3,5-tris-(2-carboxyethyl)
  • Bashir, S., et al. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC - NIH. [Link]

  • Barth, A. (2007). Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy. Springer Nature Experiments. [Link]

  • Google Patents. Process for the preparation of tris (2-hydroxyethyl)
  • Wikipedia. MES (buffer). [Link]

  • Gorbenko, G. P., & Kinnunen, P. K. J. (2019). FTIR Analysis of Proteins and Protein-Membrane Interactions. R Discovery. [Link]

  • MDPI. (2024). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. [Link]

  • Shah, V. P., et al. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. [Link]

  • Chemistry For Everyone. (2025, April 24). How Are Hydrogels Crosslinked?. [Link]

  • LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Miller, L. M., & Dumas, P. (2010). FTIR spectroscopic imaging of protein aggregation in living cells. PMC - PubMed Central. [Link]

  • PubChem. Preparation of tris(2-hydroxyethyl)isocyanurate (THEIC) - Patent US-6046326-A. [Link]

  • Google Patents. Preparation of tris (2-hydroxyethyl)
  • Valliere-Douglass, J. F., et al. (2015). A high-throughput hydrophilic interaction liquid chromatography coupled with a charged aerosol detector method to assess trisulfides in IgG1 monoclonal antibodies using tris(2-carboxyethyl)phosphine reaction products. PubMed. [Link]

  • ResearchGate. Hydrogel Formation via Cell Crosslinking. [Link]

  • MDPI. (2022). Drug Delivery Device Design and Compatibility with Nitrogen Dioxide Gas Sterilization. [Link]

  • MDPI. (2024). Enhancing Cross-Linking Efficiency in Gelatin-Based Hydrogels via Incorporation of Tannic Acid, Pluronic F-127, and Phytic Acid. [Link]

  • ScienceDirect. Innovative nanocarriers: Synthetic and biomimetic strategies for enhanced drug delivery. [Link]

Sources

Introduction: The Analytical Imperative for Tris(2-carboxyethyl) Isocyanurate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Analysis of Tris(2-carboxyethyl) Isocyanurate

Tris(2-carboxyethyl) Isocyanurate (TCI), also known as Isocyanuric Acid Tris(2-carboxyethyl) Ester, is a multifunctional molecule built upon a stable isocyanurate scaffold.[1] With the chemical formula C₁₂H₁₅N₃O₉ and a molecular weight of 345.26 g/mol , its structure is characterized by a central triazine ring functionalized with three carboxyethyl arms.[2][3] This architecture imparts high thermal stability and chemical resistance, making it a valuable crosslinking agent in the synthesis of polymers for high-performance coatings and foams.[1] More recently, its unique properties have been leveraged in advanced applications, such as developing crystalline sensors for the detection and degradation of antibiotics in aqueous systems.[4]

Given its expanding use in materials science and environmental applications, robust and reliable analytical methods are crucial for its detection, quantification, and characterization. This is essential for quality control in manufacturing, stability testing in drug development formulations, and monitoring in environmental studies. The molecule's high polarity, due to the three carboxylic acid groups, presents a unique set of analytical challenges, precluding straightforward analysis by conventional reversed-phase liquid chromatography or gas chromatography without derivatization.

This guide provides a detailed examination of several analytical techniques, offering field-proven protocols for scientists and researchers. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established analytical principles.

Physicochemical Properties

A foundational understanding of TCI's properties is essential for method development.

PropertyValueSource(s)
CAS Number 2904-41-8[2]
Molecular Formula C₁₂H₁₅N₃O₉[2][3]
Molecular Weight 345.26 g/mol [2][3]
Appearance White to off-white crystalline powder[5]
Melting Point 226.0 to 229.0 °C
Purity (Typical) >98.0% (HPLC, Titration)[2][5]
Synonyms Isocyanuric Acid Tris(2-carboxyethyl) Ester[2][5]

Recommended Analytical Strategies

The selection of an analytical technique is dictated by the objective, whether it be structural confirmation, purity assessment, or trace-level quantification in a complex matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification

For sensitive and selective detection, particularly at low concentrations or in complex sample matrices (e.g., biological fluids, environmental samples), LC-MS/MS is the premier technique. Its power lies in its ability to separate the analyte from matrix components chromatographically and then selectively detect it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Causality of Method Design:

  • Chromatography Mode: Due to TCI's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, enabling the retention of polar analytes that would otherwise elute in the void volume of a traditional C18 column.

  • Ionization: Electrospray Ionization (ESI) is ideal for polar, non-volatile molecules like TCI. In positive ion mode (ESI+), the molecule is expected to readily protonate to form the [M+H]⁺ ion at m/z 346.1. In negative ion mode (ESI-), it can deprotonate to form the [M-H]⁻ ion at m/z 344.1.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion (e.g., m/z 346.1) is selected, fragmented, and one or more specific product ions are monitored. This filters out chemical noise, dramatically improving the signal-to-noise ratio.[7][8]

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Aqueous Solution) Dilution Dilution with Acetonitrile Sample->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration HILIC HILIC Separation Filtration->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MS1 MS1: Precursor Ion Selection ([M+H]⁺ = 346.1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Monitoring CID->MS2 Quant Quantification (Peak Area Integration) MS2->Quant Report Reporting Quant->Report

Caption: LC-MS/MS workflow for TCI quantification.

Protocol 1: Quantitative Analysis by LC-MS/MS

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of Tris(2-carboxyethyl) Isocyanurate in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions in 90:10 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • For aqueous samples, dilute 100 µL of the sample with 900 µL of acetonitrile.

    • Vortex for 30 seconds.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high resolution and speed.
Column HILIC Column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)Retains the highly polar TCI analyte.[8]
Column Temp. 40 °CEnsures reproducible retention times.
Mobile Phase A Water with 0.1% Formic AcidAcid promotes protonation for ESI+.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong eluent in HILIC mode.
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns.
Injection Vol. 5 µL
Gradient 95% B (0-1 min), 95%->50% B (1-5 min), 50% B (5-6 min), 50%->95% B (6-6.1 min), 95% B (6.1-8 min)Gradient elution ensures separation from other components and good peak shape.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode ESI PositiveTCI readily forms [M+H]⁺.
MRM Transitions Precursor (m/z): 346.1 Product (m/z): To be determined empirically (e.g., fragments from loss of carboxyethyl groups)Provides high selectivity and sensitivity.[8]
Collision Energy Optimize empirically for maximum product ion signal.
  • Data Analysis:

    • Integrate the peak area for the TCI-specific MRM transition.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration in unknown samples using the linear regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection: For Purity and Formulation Analysis

When high sensitivity is not required, such as for purity assessment of the raw material or analysis of formulated products, HPLC with UV detection is a cost-effective and robust alternative.

Causality of Method Design:

  • Detection: TCI lacks a strong chromophore, meaning UV detection will occur at a low wavelength (e.g., 210-220 nm) where the carboxyl and isocyanurate groups absorb. This makes the method susceptible to interference from other compounds that absorb in the far UV.

  • Chromatography: As with LC-MS/MS, HILIC is the recommended separation mode. An alternative is Ion-Pair Reversed-Phase Chromatography, where a reagent like tetra-butylammonium (TBA) is added to the mobile phase. The TBA pairs with the negatively charged carboxyl groups of TCI, increasing its hydrophobicity and allowing for retention on a C18 column. However, this approach can lead to long column equilibration times and is not compatible with MS detection.

Protocol 2: Purity Assessment by HILIC-UV

  • Standard and Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the Tris(2-carboxyethyl) Isocyanurate sample in a 50:50 mixture of acetonitrile and water.

    • Filter through a 0.22 µm PTFE syringe filter before injection.

  • HPLC Parameters:

ParameterRecommended Setting
LC System HPLC or UHPLC System
Column HILIC Column (e.g., BEH Amide, 4.6 x 150 mm, 3.5 µm)
Column Temp. 35 °C
Mobile Phase A 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Gradient Isocratic 90% B
Detector UV/PDA at 215 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Definitive Structural Elucidation

NMR is an indispensable tool for the unambiguous confirmation of the chemical structure of Tris(2-carboxyethyl) Isocyanurate.[9] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Causality of Method Design:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct triplet signals corresponding to the two methylene (-CH₂-) groups of the carboxyethyl side chains. The integration of these peaks should be in a 1:1 ratio.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbons of the isocyanurate ring, the carbonyl carbons of the carboxylic acid groups, and the two methylene carbons.

  • Solvent: A deuterated polar solvent like DMSO-d₆ or D₂O is required to dissolve TCI.

Protocol 3: Structural Confirmation by ¹H NMR

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of Tris(2-carboxyethyl) Isocyanurate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • Expected Spectrum & Interpretation:

    • Two triplets in the aliphatic region (approx. 2.5-4.5 ppm).

    • The signals correspond to the -N-CH₂-CH₂-COOH protons. The protons closer to the nitrogen will be further downfield.

    • A broad singlet for the carboxylic acid protons (-COOH) at a much lower field (>10 ppm).

Logical Relationship of Analytical Techniques

cluster_techniques Analytical Techniques cluster_applications Primary Application TCI Tris(2-carboxyethyl) Isocyanurate NMR NMR Spectroscopy TCI->NMR is characterized by LCMS LC-MS/MS TCI->LCMS is quantified by HPLC HPLC-UV TCI->HPLC is assayed by Struct Structural Confirmation NMR->Struct Quant Trace Quantification & Identification LCMS->Quant Purity Purity & Assay HPLC->Purity

Caption: Relationship between TCI and primary analytical techniques.

Conclusion

The analytical methodologies for Tris(2-carboxyethyl) Isocyanurate are dictated by its inherent high polarity. For definitive structural confirmation, NMR spectroscopy remains the ultimate tool. For routine purity assessment and quality control of bulk material, a well-developed HILIC-UV method is robust and reliable. For trace-level detection and quantification in complex matrices, a sensitive and highly selective LC-MS/MS method is essential. By understanding the chemical nature of TCI and selecting the appropriate analytical strategy, researchers, scientists, and drug development professionals can generate accurate and precise data to support their work.

References

  • The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. Retrieved from [Link]

  • ASTM International. (2004). Analysis of Isocyanates with LC-MS/MS. Retrieved from [Link]

  • Lee, J. S., et al. (2018). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Toxicology Research, 34(3), 229–237. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of isocyanates with LC-MS/MS | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Siddiqui, K. A., et al. (2025). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. CrystEngComm. Retrieved from [Link]

  • Cornell, C., et al. (2016). A high-throughput hydrophilic interaction liquid chromatography coupled with a charged aerosol detector method to assess trisulfides in IgG1 monoclonal antibodies using tris(2-carboxyethyl)phosphine reaction products. Journal of Chromatography A, 1457, 107-115. Retrieved from [Link]

Sources

Tris(2-carboxyethyl) Isocyanurate: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Tris(2-carboxyethyl) Isocyanurate

Tris(2-carboxyethyl) isocyanurate (TCEI), a trifunctional carboxylic acid, has emerged as a highly versatile and valuable building block in the field of organic and materials synthesis. Its unique molecular architecture, characterized by a central, thermally stable isocyanurate core and three radially extending carboxyethyl arms, imparts a distinctive combination of rigidity, functionality, and reactivity. This structure allows for the creation of well-defined, three-dimensional networks, making it an ideal candidate for the synthesis of advanced polymers, coatings, and functional materials. This guide provides an in-depth exploration of TCEI's properties and its applications, complete with detailed protocols for its synthesis and utilization in cutting-edge research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of TCEI is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of Tris(2-carboxyethyl) Isocyanurate

PropertyValueReference
CAS Number 2904-41-8
Molecular Formula C₁₂H₁₅N₃O₉[1]
Molecular Weight 345.26 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 226-229 °C
Solubility Soluble in hot water
Purity >98.0% (HPLC)

Safety Profile:

TCEI is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Application I: High-Performance Crosslinking Agent for Polyepoxide Coatings

The trifunctional nature of TCEI makes it an exceptional crosslinking agent for polyepoxide resins, yielding coatings with superior hardness, chemical resistance, and thermal stability. The carboxylic acid groups of TCEI react with the epoxy groups of the resin to form a dense, three-dimensional network.

Causality of Performance Enhancement:

The isocyanurate core of TCEI provides a rigid, thermally stable anchor point for the crosslinked network. This inherent stability, coupled with the high crosslinking density achievable with a trifunctional molecule, results in cured coatings that are significantly more durable and resistant to chemical and thermal degradation compared to those formulated with difunctional crosslinking agents.

Experimental Protocol: Formulation and Curing of a TCEI-Crosslinked Epoxy Coating

This protocol is adapted from the general principles outlined in U.S. Patent 5,380,804.[2]

Materials:

  • Tris(2-carboxyethyl) isocyanurate (TCEI)

  • Glycidyl methacrylate (GMA)-based polyepoxide resin (e.g., with an epoxy equivalent weight of 500-1000)

  • Triphenylphosphine (TPP) - Cure catalyst

  • Suitable solvent (e.g., a mixture of ketones and esters)

Procedure:

  • Formulation:

    • In a clean, dry reaction vessel, dissolve the polyepoxide resin in the chosen solvent to achieve a desired viscosity.

    • The weight ratio of the polyepoxide to TCEI is typically in the range of 98:2 to 60:40, with a preferred range of 90:10 to 75:25.[2]

    • Add TCEI to the resin solution and stir until completely dissolved. Gentle heating may be applied to facilitate dissolution.

    • If a catalyst is used, add triphenylphosphine in an amount of 0.01 to 5.0 weight percent of the total weight of the curable composition.[2]

  • Application and Curing:

    • Apply the formulated coating to a prepared substrate using a suitable method (e.g., spin coating, dip coating, or spray coating).

    • Cure the coated substrate in an oven. The curing schedule will depend on the specific formulation, but a typical starting point is 150-180 °C for 20-30 minutes.

Characterization of the Cured Coating:

  • Hardness: Pencil hardness test (ASTM D3363)

  • Solvent Resistance: MEK rub test (ASTM D5402)

  • Thermal Stability: Thermogravimetric analysis (TGA)

Application II: Trivalent Linker for the Synthesis of Metal-Organic Frameworks (MOFs)

The defined geometry and trivalent connectivity of TCEI make it an excellent candidate for the construction of novel metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.

Design Rationale for TCEI-based MOFs:

The three carboxyethyl arms of TCEI can coordinate to metal centers, forming a robust and porous three-dimensional network. The isocyanurate core acts as a rigid trigonal node, directing the overall topology of the framework.

Experimental Protocol: Solvothermal Synthesis of a Zn-TCEI MOF

This protocol is based on the work of Ghosh and co-workers, who successfully synthesized a zinc-based MOF using TCEI.[3]

Materials:

  • Tris(2-carboxyethyl) isocyanurate (H₃tci)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • 4,4'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Reactant Mixture Preparation:

    • In a 20 mL scintillation vial, combine H₃tci (0.0345 g, 0.1 mmol), Zn(OAc)₂·2H₂O (0.0658 g, 0.3 mmol), and bpy (0.0156 g, 0.1 mmol).

    • Add a solvent mixture of DMF (6 mL) and deionized water (2 mL).

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the mixture to 120 °C for 72 hours.

    • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Product Isolation and Purification:

    • Colorless, block-shaped crystals of the MOF, [Zn₃(tci)₂(bpy)₁.₅(H₂O)₂]·6H₂O, should be visible in the vial.

    • Carefully decant the mother liquor and wash the crystals with fresh DMF.

    • The crystals can be stored in DMF to prevent desolvation.

Characterization of the MOF:

  • Crystallinity: Single-crystal X-ray diffraction (SCXRD) or Powder X-ray diffraction (PXRD)

  • Porosity: Gas sorption analysis (e.g., N₂ at 77 K)

  • Thermal Stability: Thermogravimetric analysis (TGA)

Application III: A Platform for Advanced Polymer Synthesis

Beyond its role as a crosslinker, TCEI can be utilized as a monomer in the synthesis of novel polymers. Its trifunctional nature allows for the creation of hyperbranched and dendritic structures with unique properties.

Conceptual Workflow for Polymer Synthesis:

G TCEI Tris(2-carboxyethyl) Isocyanurate (TCEI) Hyperbranched_Polymer Hyperbranched Polyamide-imide TCEI->Hyperbranched_Polymer Polycondensation Polyamine Diamine or Polyamine Polyamine->Hyperbranched_Polymer Characterization Characterization (GPC, NMR, DSC) Hyperbranched_Polymer->Characterization

Figure 1: Conceptual workflow for the synthesis of a hyperbranched polymer using TCEI and a polyamine.

Protocol Outline: Synthesis of a Hyperbranched Polyamide-imide

This is a generalized protocol based on the principles of polycondensation reactions involving tricarboxylic acids and diamines.

Materials:

  • Tris(2-carboxyethyl) isocyanurate (TCEI)

  • A suitable diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve TCEI and the diamine in NMP.

    • Add CaCl₂ to the solution to aid in the dissolution and act as a dehydrating agent.

  • Polycondensation:

    • Add pyridine and triphenyl phosphite to the reaction mixture.

    • Heat the reaction to 100-120 °C under a nitrogen atmosphere for 4-6 hours.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum at 80 °C.

Characterization of the Polymer:

  • Molecular Weight: Gel permeation chromatography (GPC)

  • Structure: ¹H NMR and FT-IR spectroscopy

  • Thermal Properties: Differential scanning calorimetry (DSC) and Thermogravimetric analysis (TGA)

Emerging Applications: A Glimpse into the Future

The unique properties of TCEI are paving the way for its use in other innovative applications.

  • Chelation of Heavy Metals: The three carboxylic acid groups of TCEI have the potential to chelate heavy metal ions. While detailed protocols are still under development, the fundamental coordination chemistry suggests that TCEI could be an effective agent for the removal of toxic metals from aqueous solutions. Further research is needed to quantify its binding affinities and develop practical application protocols.

  • Sensing and Degradation of Pollutants: Recent studies have shown that crystalline TCEI can act as a dual-function material for the detection and photocatalytic degradation of antibiotics in water.[4] This opens up exciting possibilities for the development of TCEI-based materials for environmental remediation.

Conclusion: A Building Block with Boundless Potential

Tris(2-carboxyethyl) isocyanurate is a testament to the power of molecular design. Its well-defined structure and versatile reactivity make it a powerful tool in the hands of chemists and materials scientists. From enhancing the durability of coatings to forming the intricate frameworks of MOFs and serving as a cornerstone for novel polymers, the applications of TCEI are both broad and impactful. As research continues to uncover new facets of its chemical personality, TCEI is poised to remain a key building block in the development of next-generation materials.

References

  • Ghosh, S. K., et al. (2010). Solvothermal synthesis of two unique metal–organic frameworks: a 3-fold interpenetrating (3,4,5)-connected network and a 2-fold interpenetrating (4,5)-connected network. CrystEngComm, 12(11), 3485-3488. [Link]

  • U.S. Patent No. 5,380,804. (1995). 1,3,5-tris-(2-carboxyethyl) isocyanurate crosslinking agent for polyepoxide coatings.
  • Siddiqui, K. A., et al. (2023). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. CrystEngComm, 25(4), 549-557. [Link]

Sources

Application Notes and Protocols: Surface Functionalization of Nanoparticles with Tris(2-carboxyethyl) Isocyanurate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trivalent Linker for Enhanced Surface Carboxylation

In the rapidly advancing field of nanotechnology, the surface chemistry of nanoparticles dictates their interaction with biological systems, their stability in physiological media, and their utility in applications ranging from drug delivery to diagnostics.[1][2] Tris(2-carboxyethyl) isocyanurate (TCI) is a unique, trivalent molecule offering a rigid isocyanurate core and three flexible carboxyethyl arms.[3][4] This structure presents a compelling opportunity for nanoparticle functionalization, creating a high-density layer of carboxylic acid groups on the nanoparticle surface. These terminal carboxyl groups serve as versatile handles for the subsequent covalent attachment of proteins, peptides, therapeutic agents, or targeting ligands via well-established carbodiimide chemistry.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and methodology for functionalizing nanoparticles with TCI. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol for the functionalization of amine-terminated nanoparticles, and discuss the essential characterization techniques to validate the surface modification.

The Scientific Rationale: Why Choose TCI?

The choice of a surface linker is critical for tailoring the physicochemical properties of nanoparticles.[8] TCI offers several distinct advantages:

  • High Density of Carboxyl Groups: Each TCI molecule introduces three carboxyl groups, significantly increasing the surface charge and the number of available sites for subsequent bioconjugation compared to linear dicarboxylic acid linkers.

  • Enhanced Stability: The isocyanurate core is a stable heterocyclic structure, providing a robust anchor point for the carboxyl-bearing arms.

  • Improved Hydrophilicity: The presence of multiple carboxylic acid groups enhances the hydrophilicity of the nanoparticle surface, which can improve colloidal stability and reduce non-specific protein adsorption.

  • Versatility: The resulting carboxylated surface is amenable to coupling with a wide array of amine-containing biomolecules through the highly efficient and well-documented 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[5][9][10]

Principle of TCI Functionalization

The most direct and efficient strategy to functionalize nanoparticles with TCI is to start with a nanoparticle core that presents primary amine groups on its surface. The carboxylic acid groups of TCI can then be activated to form a stable amide bond with the surface amines. This reaction is typically mediated by EDC and sulfo-NHS. The sulfo-NHS ester intermediate is more stable in aqueous solutions than the EDC-activated carboxyl group alone, leading to higher coupling efficiencies.[5]

Below is a diagram illustrating the overall workflow for TCI functionalization and subsequent bioconjugation.

TCI_Functionalization_Workflow cluster_0 PART 1: TCI Functionalization cluster_1 PART 2: Biomolecule Conjugation NP_amine Amine-Terminated Nanoparticle EDC_NHS EDC / sulfo-NHS Activation NP_amine->EDC_NHS Surface Amine Reaction TCI Tris(2-carboxyethyl) Isocyanurate (TCI) TCI->EDC_NHS Carboxyl Activation NP_TCI TCI-Functionalized Nanoparticle (Carboxylated) EDC_NHS->NP_TCI Amide Bond Formation NP_TCI2 TCI-Functionalized Nanoparticle (Carboxylated) EDC_NHS2 EDC / sulfo-NHS Activation NP_TCI2->EDC_NHS2 Carboxyl Activation Biomolecule Amine-Containing Biomolecule (e.g., Antibody) Biomolecule->EDC_NHS2 Amine Reaction NP_Final Bioconjugated Nanoparticle EDC_NHS2->NP_Final Amide Bond Formation Protocol_Workflow start Start: Amine-Terminated Nanoparticles wash_np 1. Wash Nanoparticles (DI Water) start->wash_np prep_tci 2. Prepare TCI Solution in Activation Buffer wash_np->prep_tci prep_edc_nhs 3. Prepare fresh EDC and sulfo-NHS solutions prep_tci->prep_edc_nhs activation 4. Activate TCI with EDC/sulfo-NHS (15 min) prep_edc_nhs->activation conjugation 5. Add activated TCI to Nanoparticles (2-4 hours) activation->conjugation quenching 6. Quench Reaction (Tris-HCl) conjugation->quenching wash_final 7. Wash to remove excess reagents (PBS) quenching->wash_final characterization 8. Characterize TCI-functionalized Nanoparticles wash_final->characterization end End: Carboxyl-Terminated Nanoparticles characterization->end

Figure 2: Step-by-step experimental workflow for TCI functionalization.

  • Nanoparticle Preparation:

    • Disperse the amine-terminated nanoparticles in DI water to a concentration of 1-10 mg/mL.

    • Wash the nanoparticles by centrifuging to form a pellet, removing the supernatant, and resuspending in fresh DI water. Repeat this washing step twice to remove any storage buffers or contaminants.

  • Activation of TCI:

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer (50 mM MES, pH 6.0). Rationale: EDC is susceptible to hydrolysis and loses activity in aqueous solutions.

    • Prepare a solution of TCI in the Activation Buffer. The molar ratio of TCI:EDC:sulfo-NHS should be optimized, but a starting point of 1:2:2 is recommended.

    • Add the EDC and sulfo-NHS solutions to the TCI solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups of TCI.

  • Conjugation to Nanoparticles:

    • Add the activated TCI solution to the washed amine-terminated nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing (e.g., on a rotator).

  • Quenching and Washing:

    • Add the Quenching Solution (1 M Tris-HCl, pH 8.0) to the nanoparticle suspension to a final concentration of 50-100 mM. Incubate for 15-30 minutes. Rationale: This step deactivates any unreacted sulfo-NHS esters, preventing non-specific reactions.

    • Wash the TCI-functionalized nanoparticles to remove excess reagents. Centrifuge the suspension, discard the supernatant, and resuspend the nanoparticle pellet in Washing Buffer (PBS, pH 7.4).

    • Repeat the washing step at least three times. After the final wash, resuspend the nanoparticles in a suitable storage buffer (e.g., PBS).

Validation and Characterization of TCI-Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of nanoparticles with TCI. [11][12]A combination of techniques should be employed to analyze the changes in surface chemistry, size, and surface charge.

Characterization Technique Purpose Expected Outcome for Successful TCI Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups on the nanoparticle surface.Appearance of a characteristic carbonyl (C=O) stretching peak around 1700-1740 cm⁻¹ from the carboxylic acid groups of TCI, and an amide bond peak around 1650 cm⁻¹.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.A slight increase in the hydrodynamic diameter is expected due to the addition of the TCI layer on the surface.
Zeta Potential Measurement To determine the surface charge of the nanoparticles.A significant shift in the zeta potential to a more negative value at neutral pH, confirming the presence of deprotonated carboxylic acid groups on the surface.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.An increase in the carbon and oxygen signals and the appearance of a nitrogen 1s signal corresponding to the isocyanurate core of TCI.

Protocol: Subsequent Conjugation of Biomolecules

Once the nanoparticles are successfully functionalized with TCI, their high density of surface carboxyl groups can be used for further conjugation. The protocol is similar to standard EDC/sulfo-NHS coupling procedures. [5][9][10]

  • Activate the Carboxyl Groups: Resuspend the TCI-functionalized nanoparticles in Activation Buffer (50 mM MES, pH 6.0). Add freshly prepared EDC and sulfo-NHS. Incubate for 15-30 minutes.

  • Wash: Centrifuge the activated nanoparticles and wash twice with Coupling Buffer (e.g., PBS, pH 7.4) to remove excess EDC and sulfo-NHS.

  • Conjugate Biomolecule: Resuspend the activated nanoparticles in Coupling Buffer and add the amine-containing biomolecule (e.g., antibody, protein). Incubate for 2-4 hours at room temperature.

  • Quench and Wash: Quench any remaining active sites with an amine-containing solution (e.g., Tris or ethanolamine) and wash thoroughly to remove unbound biomolecules.

Troubleshooting and Optimization

  • Nanoparticle Aggregation: If aggregation occurs during the reaction, consider adjusting the nanoparticle concentration, increasing the reaction volume, or adding a non-ionic surfactant like Tween-20 to the washing buffers. Sonication can help redisperse aggregates. [10]* Low Functionalization Efficiency: Ensure that the EDC and sulfo-NHS solutions are freshly prepared. The pH of the activation buffer is critical; it should be around 6.0 for optimal EDC/sulfo-NHS chemistry. [5]The pH of the coupling buffer for the second step should be between 7.2 and 8.5 for efficient reaction with primary amines. [5]* Variability between Batches: Nanoparticle functionalization can be sensitive to minor variations in reagent concentrations and reaction times. Maintain consistency in all parameters for reproducible results.

Conclusion

Functionalization with Tris(2-carboxyethyl) isocyanurate provides a robust and efficient method for creating a high-density carboxylated surface on amine-terminated nanoparticles. This trivalent linker enhances the potential for subsequent bioconjugation, making it a valuable tool for developing advanced nanomaterials for a wide range of biomedical applications. The protocols and characterization strategies outlined in this application note offer a solid foundation for researchers to successfully implement this versatile surface modification technique.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
  • BioReady 80 nm Carboxyl Gold Covalent Conjugation Protocol. (n.d.). Fortis Life Sciences.
  • Conjugation Protocol Red Carboxyl Fluorescent Nanoparticles (F61502). (n.d.). Ocean NanoTech.
  • Application Notes and Protocols for EDC/NHS Chemistry in Carboxylic Acid Activation. (n.d.). Benchchem.
  • Coupling Protocol for Latex Carboxyl Modified Particles. (n.d.). Agilent.
  • A Researcher's Guide to Characterizing Nanoparticles Functionalized with Thiol-PEG5-amine. (n.d.). Benchchem.
  • Application Notes and Protocols: Functionalization of Nanoparticles with 2,3,5,6-Tetrachloropyridine-4-thiol. (n.d.). Benchchem.
  • Characterization of Functionalized Nanoparticles for Nanocomposite Applications. (n.d.). DuPont Central Research & Development.
  • Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. (2023). Nanoscale. Royal Society of Chemistry. [Link]

  • Applications of functionalized nanomaterials in photodynamic therapy. (2015). Journal of Nanobiotechnology. BioMed Central. [Link]

  • Recent Advances in Surface Functionalization of Magnetic Nanoparticles. (2023). MDPI. [Link]

  • What are the surface characterization techniques for functionalized nanoparticles? (2018). ResearchGate. [Link]

  • TiO2 Nanoparticles Functionalized with Non-innocent Ligands Allow Oxidative Photocyanation of Amines with Visible/Near-Infrared Photons. (2018). Journal of the American Chemical Society. [Link]

  • When does a macromolecule transition from a polymer chain to a nanoparticle? (2022). Nanoscale Advances. Royal Society of Chemistry. [Link]

  • Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. (2022). MDPI. [Link]

Sources

Navigating the Safe Handling of Tris(2-carboxyethyl) Isocyanurate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the safety precautions and handling protocols for Tris(2-carboxyethyl) Isocyanurate in a laboratory setting. As a Senior Application Scientist, the following information is synthesized from technical data, safety data sheets (SDS), and established best practices for handling isocyanurate and carboxylic acid compounds. The aim is to foster a proactive safety culture by understanding the "why" behind each procedural step, ensuring a self-validating system of laboratory safety.

Section 1: Understanding the Compound: Hazard Identification and Risk Assessment

Tris(2-carboxyethyl) Isocyanurate (CAS No. 2904-41-8) is a tri-substituted isocyanurate, a white to almost white crystalline powder.[1][2] While comprehensive toxicological data for this specific compound is not extensively documented, its chemical structure, containing both isocyanurate and carboxylic acid functionalities, dictates a cautious approach to handling. The primary known hazards are skin and eye irritation.[1][3]

1.1. Known Health Hazards:

  • Skin Irritation: Direct contact with the skin can cause irritation.[1]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1]

1.2. Potential Hazards Based on Analogous Compounds:

Due to the limited specific toxicological data on Tris(2-carboxyethyl) Isocyanurate, it is prudent to consider the potential hazards associated with related isocyanurate compounds. Some isocyanurates have been shown to have low to moderate toxicity.[4][5] Inhalation of dust may cause respiratory tract irritation.[6] Ingestion of large amounts of the parent compound, cyanuric acid, may affect the kidneys.[5]

1.3. Chemical Reactivity and Incompatibilities:

Isocyanurates are known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[6] The carboxylic acid functional groups can react with bases in a standard acid-base neutralization reaction. Isocyanates, the parent compounds of isocyanurates, are highly reactive with water, alcohols, and amines, often leading to exothermic reactions.[7] Although Tris(2-carboxyethyl) Isocyanurate is an ester and not a free isocyanate, caution should be exercised to avoid conditions that could lead to hydrolysis or decomposition, potentially releasing reactive intermediates. Thermal decomposition at high temperatures (>320°C for cyanuric acid) can produce toxic fumes, including nitrogen oxides and isocyanic acid.[5]

1.4. Physical and Chemical Properties Summary:

PropertyValueSource(s)
CAS Number 2904-41-8[1][2]
Molecular Formula C₁₂H₁₅N₃O₉[1][2]
Molecular Weight 345.26 g/mol [1][2]
Appearance White to Almost white powder to crystal[1][2]
Melting Point 226.0 to 229.0 °C[1]
Solubility Very faint turbidity in hot water[1]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - The First Line of Defense

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.

2.1. Engineering Controls:

The primary engineering control for handling Tris(2-carboxyethyl) Isocyanurate powder is to minimize the generation and inhalation of dust.

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when weighing or transferring the powder.[6]

  • Enclosure: For larger scale operations, the use of glove boxes or other enclosed systems can provide an additional layer of protection.

2.2. Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategorySpecifications and Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement. When there is a risk of splashing or significant dust generation, chemical safety goggles and a face shield should be worn.
Hand Protection Chemical-resistant gloves are mandatory. Nitrile gloves are a common and generally suitable choice for handling this compound in solid form. For prolonged contact or when handling solutions, it is advisable to consult a glove compatibility chart. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.
Skin and Body Protection A laboratory coat should be worn at all times. When handling larger quantities or when there is a significant risk of skin contact, a chemically resistant apron or coveralls should be considered.
Respiratory Protection Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood. If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.

DOT Script for PPE Selection Workflow:

PPE_Selection Start Start: Handling Tris(2-carboxyethyl) Isocyanurate Risk_Assessment Assess Risk of Exposure (Splash, Dust, Aerosol) Start->Risk_Assessment Engineering_Controls Use Engineering Controls (Fume Hood) Risk_Assessment->Engineering_Controls Select_Eye_Face Select Eye/Face Protection Engineering_Controls->Select_Eye_Face Select_Gloves Select Hand Protection Engineering_Controls->Select_Gloves Select_Body Select Body Protection Engineering_Controls->Select_Body Select_Respiratory Select Respiratory Protection Engineering_Controls->Select_Respiratory End End: Safe Handling Select_Eye_Face->End Select_Gloves->End Select_Body->End Select_Respiratory->End

Caption: PPE selection workflow for handling Tris(2-carboxyethyl) Isocyanurate.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is paramount for ensuring consistent and safe laboratory practices.

3.1. Weighing and Dispensing:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a weigh boat, spatula, and labeled receiving container.

  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully transfer the desired amount of Tris(2-carboxyethyl) Isocyanurate from the stock container to the weigh boat using a clean spatula. Avoid generating dust. If any powder is spilled, it should be cleaned up immediately following the spill response protocol (Section 4.1).

  • Transfer: Transfer the weighed powder to the receiving container.

  • Clean-up: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated weigh boats as solid chemical waste.

3.2. Preparing Solutions:

  • Solvent Selection: Choose an appropriate solvent. Be aware of potential reactivity, especially with strong bases or acids.

  • Dissolution: In a chemical fume hood, add the weighed Tris(2-carboxyethyl) Isocyanurate to the solvent in a suitable container. Stir gently to dissolve. Avoid heating unless the stability of the compound in the solvent at elevated temperatures is known.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and any relevant hazard warnings.

3.3. Storage:

  • Store Tris(2-carboxyethyl) Isocyanurate in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Store away from sources of heat and direct sunlight.

Section 4: Emergency Procedures - Preparedness and Response

Even with the best precautions, accidents can happen. Being prepared with clear and practiced emergency procedures is essential.

4.1. Spill Response:

  • Evacuate and Secure: In the event of a significant spill, evacuate the immediate area and restrict access.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep or scoop the material into a labeled waste container. Avoid creating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

4.2. First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.
Ingestion Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.

DOT Script for Emergency Response Logic:

Emergency_Response Incident Incident Occurs (Spill or Exposure) Assess Assess Situation (Is it safe to approach?) Incident->Assess Spill_Response Spill Response Protocol Assess->Spill_Response Spill Exposure_Response First Aid Protocol Assess->Exposure_Response Exposure Report Report Incident to Supervisor and EHS Spill_Response->Report Seek_Medical Seek Medical Attention Exposure_Response->Seek_Medical Seek_Medical->Report

Caption: Logical flow for emergency response to an incident.

Section 5: Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

5.1. General Principles:

  • All waste containing Tris(2-carboxyethyl) Isocyanurate, including unused product, contaminated materials (e.g., gloves, weigh boats, paper towels), and solutions, must be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

5.2. Waste Collection and Storage:

  • Collect waste in clearly labeled, compatible containers.

  • Do not mix incompatible waste streams.

  • Store waste containers in a designated, well-ventilated, and secure area.

5.3. Decontamination and Neutralization:

For isocyanate-containing waste, a neutralization step is often recommended before final disposal. A common laboratory-scale neutralization procedure involves reacting the waste with a solution that can convert the isocyanate groups to less reactive ureas or carbamates. While Tris(2-carboxyethyl) Isocyanurate is not a free isocyanate, any potential for its formation through decomposition warrants a cautious approach. A general neutralization solution for isocyanate waste consists of a mixture of water, a surfactant, and a weak base like sodium carbonate or a dilute solution of ammonia with an alcohol such as isopropyl alcohol.[8][9] For carboxylic acid waste, neutralization with a weak base like sodium bicarbonate is a common practice.[10]

Recommended Neutralization Protocol for Small Residual Amounts:

  • Prepare Neutralizing Solution: In a chemical fume hood, prepare a solution of 5-10% sodium carbonate in water.

  • Neutralization: Slowly and with stirring, add the Tris(2-carboxyethyl) Isocyanurate waste to the neutralizing solution. Be aware of potential gas evolution (carbon dioxide).

  • Allow to React: Let the mixture stand for at least 24 hours to ensure complete neutralization.

  • Disposal: Dispose of the neutralized waste as hazardous chemical waste according to institutional guidelines.

Section 6: Conclusion

The safe handling of Tris(2-carboxyethyl) Isocyanurate in the laboratory is achieved through a combination of understanding the potential hazards, implementing robust engineering controls, using appropriate personal protective equipment, adhering to established standard operating procedures, and being prepared for emergencies. By fostering a culture of safety and continuous learning, researchers can minimize risks and ensure a safe working environment.

References

  • National Toxicology Program. (n.d.). Nomination Background: Triallyl isocyanurate (CASRN: 1025-15-6). Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1313 - CYANURIC ACID. Retrieved from [Link]

  • MSDS - Isocyanuric Acid. (2010).
  • Carl Roth. (2024, March 2). Safety Data Sheet: Cyanuric acid.
  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET. Retrieved from a representative safety data sheet for Tris(2-carboxyethyl)
  • Carl Roth. (2024, February 23). Safety Data Sheet: Tris-(2-carboxyethyl)-phosphine hydrochloride.
  • FSI. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

  • CymitQuimica. (n.d.). SAFETY DATA SHEET. Retrieved from a representative safety data sheet for Tris(2-carboxyethyl)
  • International Science Community Association. (2013). Development of Eco-friendly Neutralizing Agents for Toluene Diisocyanate. Research Journal of Chemical Sciences, 3(5), 7-11.
  • CrystEngComm. (2025). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. Royal Society of Chemistry.
  • ACS Publications. (2024).
  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Patsnap Eureka. (2025). How Isocyanates Transform Waste into Valuable Products?
  • YouTube. (2010, January 14). Chemistry Tutorial 11.2b: Neutralization Reactions (Advanced). [Video]. YouTube.
  • SciSpace. (1959).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Tris(2-carboxyethyl) Isocyanurate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(2-carboxyethyl) Isocyanurate (TCEI). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of TCEI in your work.

Introduction to Tris(2-carboxyethyl) Isocyanurate

Tris(2-carboxyethyl) Isocyanurate is a tri-functional carboxylic acid featuring a stable isocyanurate ring. This structure imparts unique properties, making it a valuable component in various applications, including as a crosslinking agent in polymer chemistry and a building block in the synthesis of novel materials. However, its trifunctional nature and crystalline structure can present solubility challenges. This guide will walk you through the principles and practical steps to effectively dissolve TCEI for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Tris(2-carboxyethyl) Isocyanurate?

A1: Tris(2-carboxyethyl) Isocyanurate is a white crystalline solid that is sparingly soluble in water at neutral pH.[1] Its solubility in hot water has been described as producing a "very faint turbidity," indicating that elevated temperatures alone may not be sufficient for complete dissolution at higher concentrations.[1] It exhibits better solubility in some organic solvents, such as N,N-dimethylformamide (DMF).[2]

Q2: Why is Tris(2-carboxyethyl) Isocyanurate poorly soluble in neutral water?

A2: The limited solubility of TCEI in neutral water is due to the presence of three carboxylic acid groups. In their protonated form (at acidic or neutral pH), these groups can participate in strong intermolecular hydrogen bonding, holding the molecules together in a stable crystal lattice. This crystalline structure requires significant energy to break down for the molecules to be solvated by water.

Q3: How does pH affect the solubility of Tris(2-carboxyethyl) Isocyanurate?

A3: The solubility of Tris(2-carboxyethyl) Isocyanurate is highly dependent on pH. As a tricarboxylic acid, its carboxylic acid groups can be deprotonated in the presence of a base. The resulting carboxylate ions are significantly more polar and readily interact with water molecules, leading to a substantial increase in aqueous solubility. Therefore, increasing the pH of the solution is a key strategy for dissolving TCEI.

Q4: Can I dissolve Tris(2-carboxyethyl) Isocyanurate by heating?

A4: While heating can increase the solubility of most compounds, it is often insufficient for dissolving high concentrations of TCEI in water alone.[1] However, heating can be used in conjunction with pH adjustment to facilitate dissolution.

Troubleshooting Guide: Dissolving Tris(2-carboxyethyl) Isocyanurate

This section provides detailed protocols to overcome common solubility issues with Tris(2-carboxyethyl) Isocyanurate.

Issue 1: Difficulty Dissolving TCEI in Aqueous Buffers

The most common challenge faced by researchers is the poor solubility of TCEI in aqueous solutions for biological and biochemical applications.

Root Cause: At neutral or acidic pH, the carboxylic acid groups of TCEI are protonated, leading to low aqueous solubility.

Solution: pH-Mediated Dissolution

The most effective method for dissolving TCEI in aqueous solutions is to increase the pH to deprotonate the carboxylic acid groups, forming the highly soluble tris-carboxylate salt.

Step-by-Step Protocol for Aqueous Dissolution:

  • Initial Slurry: Add the desired amount of Tris(2-carboxyethyl) Isocyanurate powder to your target volume of deionized water or buffer with a magnetic stir bar. A milky white suspension will form.

  • pH Adjustment: While vigorously stirring, slowly add a suitable base dropwise. Common choices include sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 1 M to 5 M.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Dissolution Point: As the pH increases, you will observe the solution becoming clearer. Complete dissolution is typically achieved at a pH above 7.5. For complete deprotonation and maximum solubility, aiming for a pH of 8.0-8.5 is recommended.

  • Final pH Adjustment: Once the TCEI is fully dissolved, you can carefully adjust the pH back down to your desired experimental pH with a suitable acid (e.g., hydrochloric acid, HCl) if your application allows. Be cautious, as lowering the pH too much may cause the TCEI to precipitate out of solution.

  • Final Volume Adjustment: Bring the solution to the final desired volume with your solvent.

Below is a Graphviz diagram illustrating the relationship between pH and the solubility of TCEI.

cluster_pH Effect of pH on TCEI Solubility Low_pH Low pH (Acidic/Neutral) Protonated Carboxylic Acids Strong Intermolecular H-Bonding Low Solubility (Precipitate) High_pH High pH (Alkaline) Deprotonated Carboxylates Ionic Interactions with Water High Solubility (Dissolved) Low_pH->High_pH Add Base (e.g., NaOH) High_pH->Low_pH Add Acid (e.g., HCl)

Caption: pH-dependent solubility of TCEI.

Issue 2: Preparing Concentrated Stock Solutions

For many applications, a concentrated stock solution of TCEI is required.

Solution A: Concentrated Aqueous Stock via pH Adjustment

Follow the protocol in "Issue 1" to prepare a concentrated aqueous stock solution. It is advisable to prepare the stock at a slightly basic pH (e.g., 8.0) to ensure long-term stability and prevent precipitation.

Solution B: Organic Solvent Stock

For applications where an organic solvent is permissible, certain solvents can dissolve TCEI without pH adjustment.

Recommended Organic Solvents:

  • N,N-Dimethylformamide (DMF): A common solvent for dissolving TCEI, particularly in polymer and coatings applications.[2]

  • Dimethyl Sulfoxide (DMSO): Another polar aprotic solvent with good solvating power for carboxylic acids.

Step-by-Step Protocol for Organic Solvent Dissolution:

  • Solvent Selection: Choose a high-purity, anhydrous grade of the desired organic solvent.

  • Weighing: Accurately weigh the required amount of Tris(2-carboxyethyl) Isocyanurate.

  • Dissolution: Add the TCEI to the solvent with stirring. Gentle warming (e.g., to 40-50 °C) can be used to expedite dissolution.

  • Storage: Store the solution in a tightly sealed container to prevent moisture absorption, which could potentially affect solubility and stability.

The following table summarizes the solubility characteristics of TCEI in different solvents.

SolventpHTemperatureSolubilityNotes
WaterNeutralRoomLowForms a suspension.
WaterNeutralHotLow"Very faint turbidity" observed.[1]
Aqueous Base (e.g., pH 8.5)AlkalineRoomHighForms the soluble carboxylate salt.
N,N-Dimethylformamide (DMF)N/ARoomHighCommonly used in industrial applications.[2]
Dimethyl Sulfoxide (DMSO)N/ARoomModerate to HighA good alternative to DMF.
Issue 3: Incompatibility with Certain Buffer Systems

Some buffer components may interact with TCEI or be incompatible with the required pH for dissolution.

Considerations for Buffer Selection:

  • Buffering Range: Choose a buffer system with a pKa that is close to the final desired pH of your solution. This will ensure effective buffering capacity.

  • pH Adjustment: Be mindful that the process of dissolving TCEI by raising the pH will consume some of the buffering capacity of your chosen buffer. You may need to start with a more concentrated buffer solution or readjust the pH after dissolution.

  • Commonly Used Buffers: Buffers such as Tris-HCl and phosphate buffers are generally compatible with the pH adjustment method for dissolving TCEI.

The workflow for preparing a buffered solution of TCEI is depicted in the diagram below.

Start Start: TCEI Powder & Buffer Slurry Create an aqueous slurry of TCEI in the chosen buffer Start->Slurry Add_Base Slowly add a base (e.g., NaOH) while stirring and monitoring pH Slurry->Add_Base Dissolution Continue adding base until TCEI is fully dissolved (pH > 7.5) Add_Base->Dissolution Adjust_pH Carefully adjust pH to the final desired value with acid (e.g., HCl) Dissolution->Adjust_pH Final_Volume Adjust to the final volume with buffer Adjust_pH->Final_Volume End End: Clear, buffered TCEI solution Final_Volume->End

Sources

Technical Support Center: Tris(2-carboxyethyl) Isocyanurate (TCI) Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(2-carboxyethyl) Isocyanurate (TCI) modifications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. Here, you will find scientifically grounded explanations, field-proven insights, and detailed protocols to help you navigate the complexities of TCI chemistry and minimize unwanted side reactions.

Introduction to TCI Chemistry

Tris(2-carboxyethyl) Isocyanurate, also known as Isocyanuric Acid Tris(2-carboxyethyl) Ester, is a trifunctional crosslinking agent.[1][2][3] Its structure features a stable isocyanurate core, which provides thermal stability, chemical resistance, and rigidity to the molecules it crosslinks.[4] The three carboxyl groups are the primary sites for modification, typically through amide bond formation with primary amines.[5] This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7]

While powerful, these reactions are susceptible to side reactions that can lower yield and create impurities. This guide will equip you with the knowledge to anticipate and prevent these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during TCI modification experiments.

Issue 1: Low Yield of the Desired Conjugate

Symptoms:

  • Low recovery of the final product after purification.

  • Incomplete reaction as determined by analytical methods (e.g., HPLC, mass spectrometry).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis of Activated Carboxyl Groups The EDC/NHS-activated carboxyl groups on TCI are susceptible to hydrolysis, especially at non-optimal pH or with prolonged exposure to aqueous environments. This regenerates the original carboxylic acid and prevents conjugation.[7][8]Perform the coupling step immediately after activating the TCI.[8] Work efficiently to minimize the time the activated TCI is in solution before adding your amine-containing molecule.
Suboptimal pH The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with primary amines is favored at a slightly basic pH (7.0-8.5).[8] Using a single, non-optimal pH for the entire process can significantly reduce efficiency.Employ a two-step pH protocol. Use a buffer like MES at pH 4.5-6.0 for the activation step, then adjust the pH to 7.0-8.5 with a buffer like PBS for the coupling reaction with the amine.[8]
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated TCI, leading to undesired side products and lower yield of your intended conjugate.[8]Use non-amine-containing buffers for your reaction. Recommended buffers include MES, HEPES, and phosphate buffers.[8]
Inadequate Molar Ratios of Reagents An insufficient excess of EDC and NHS can lead to incomplete activation of the TCI's carboxyl groups.Use a 2-10 molar excess of EDC and a 2-5 molar excess of NHS relative to the carboxyl groups on TCI.[8]
Issue 2: Presence of Unexpected Side Products

Symptoms:

  • Multiple peaks in your chromatogram.

  • Mass spectrometry data showing masses that do not correspond to your starting materials or desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of N-acylisourea In the absence of NHS, the O-acylisourea intermediate formed by EDC and the carboxyl group can rearrange to a stable, unreactive N-acylisourea byproduct.[7]Always use NHS or its water-soluble analog, Sulfo-NHS. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to this side reaction.[7]
Intra- and Intermolecular Crosslinking of TCI If your amine-containing molecule has multiple amine groups, or if the concentration of TCI is too high, you can get uncontrolled polymerization or self-conjugation.Control the stoichiometry of your reactants carefully.[9] Consider using a molar excess of your amine-containing molecule to favor the formation of the desired conjugate over TCI polymers.
Reaction with Non-target Functional Groups Isocyanates, which can sometimes form as intermediates in side reactions, can react with other nucleophiles like hydroxyl groups, though the reaction with amines is generally faster.[10][11]Ensure your target molecule is pure and that reaction conditions (e.g., pH) are optimized to favor the specific amine-carboxyl coupling.

Experimental Workflow & Protocols

Workflow for TCI-Amine Conjugation

TCI_Conjugation_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis Reagents Equilibrate Reagents to RT Buffer_Prep Prepare Buffers (Activation & Coupling) Reagents->Buffer_Prep Dissolve_TCI Dissolve TCI in Activation Buffer (pH 4.5-6.0) Buffer_Prep->Dissolve_TCI Add_EDC_NHS Add EDC & NHS Dissolve_TCI->Add_EDC_NHS Incubate_Activation Incubate 15-30 min Add_EDC_NHS->Incubate_Activation Add_Amine Add Amine-Containing Molecule & Adjust to pH 7.0-8.5 Incubate_Activation->Add_Amine Incubate_Coupling Incubate for 2 hours Add_Amine->Incubate_Coupling Quench Quench Reaction (Optional) Incubate_Coupling->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: General workflow for the two-step EDC/NHS-mediated conjugation of an amine-containing molecule to TCI.

Protocol: Two-Step TCI-Amine Conjugation

This protocol is a general guideline. Optimal conditions may vary depending on the specific reactants.

Materials:

  • Tris(2-carboxyethyl) Isocyanurate (TCI)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Preparation:

    • Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.[8]

    • Prepare fresh activation and coupling buffers.

  • Activation of TCI:

    • Dissolve TCI in the Activation Buffer.

    • Add a 2-10 molar excess of EDC and a 2-5 molar excess of NHS to the TCI solution.[8]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Immediately add the amine-containing molecule to the activated TCI solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Purify the conjugate using a desalting column to remove excess reagents and byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use fresh EDC? A1: EDC is moisture-sensitive and can hydrolyze over time, losing its activity.[8] Using old or improperly stored EDC will result in inefficient activation of the carboxyl groups and low conjugation yields. Always store EDC in a desiccator and allow it to warm to room temperature before opening.[8]

Q2: Can I use a one-step reaction instead of a two-step pH adjustment? A2: While a one-step reaction is possible, it is often less efficient. The optimal pH for EDC activation of carboxyl groups (pH 4.5-6.0) and for the subsequent reaction with amines (pH 7.0-8.5) are different.[8] Performing the reaction at a compromise pH can lead to lower yields and increased side reactions, such as hydrolysis of the activated intermediate.

Q3: What should I do if my final product is aggregated or has low solubility? A3: Aggregation can occur due to incomplete reactions or the formation of extensive crosslinked networks.[8] Review your reaction conditions, particularly the stoichiometry of your reactants.[9] Ensure that your starting materials are fully solubilized in their respective buffers before mixing. If you are working with particles, aggregation can be a sign that the surface charge has been neutralized during the activation step; in such cases, using Sulfo-NHS may help as the active intermediate is charged.[12]

Q4: How does the isocyanurate core of TCI affect the reaction? A4: The isocyanurate ring is a stable heterocyclic structure that imparts rigidity and thermal stability to the crosslinked product.[4] It is generally unreactive under the conditions used for EDC/NHS coupling.

Q5: What are the primary side reactions to be aware of? A5: The main side reactions include hydrolysis of the EDC-activated carboxyl group (O-acylisourea intermediate) and the NHS-ester intermediate, and the formation of an unreactive N-acylisourea byproduct.[7][8] These are minimized by using NHS, controlling the pH, and performing the reaction in a timely manner.

Mechanism of EDC/NHS Coupling and Key Side Reactions

EDC_NHS_Mechanism TCI_COOH TCI-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) TCI_COOH->O_Acylisourea + EDC Hydrolysis_1 Hydrolysis EDC EDC O_Acylisourea->TCI_COOH H2O NHS_Ester TCI-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS N_Acylisourea N-Acylisourea (Unreactive Byproduct) O_Acylisourea->N_Acylisourea Rearrangement NHS NHS NHS_Ester->TCI_COOH H2O Amide_Bond TCI-CONH-R (Stable Amide Bond) NHS_Ester->Amide_Bond + R-NH2 Amine R-NH2 (Primary Amine) Hydrolysis_2 Hydrolysis

Caption: Reaction mechanism for EDC/NHS coupling with TCI and major side reactions.

References

  • Trying to minimize side reactions in a peptide coupling reaction : r/Chempros - Reddit. [Link]

  • Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents - PubMed. [Link]

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • US3448084A - Polyesters from tris(2-hydroxyethyl)
  • Basic Hydrolysis of Isocyanates - Chemistry Stack Exchange. [Link]

  • Catalyzed Reaction of Isocyanates (RNCO) with Water - ChemRxiv. [Link]

  • How to prevent microparticle aggregation in EDC/NHS coupling reaction? - ResearchGate. [Link]

  • Isocyanate - Wikipedia. [Link]

  • Side reaction with amine groups via isocyanate generation - ResearchGate. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. [Link]

  • Hydrolysis of isocyanate (after curtius rearrangement): two sources show a different way how water adds the molecule and how the electrons move : r/OrganicChemistry - Reddit. [Link]

  • US5380804A - 1,3,5-tris-(2-carboxyethyl)
  • A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics - CrystEngComm (RSC Publishing). [Link]

  • Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed. [Link]

  • Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage - ResearchGate. [Link]

Sources

common experimental errors when using Tris(2-carboxyethyl) Isocyanurate

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on navigating the experimental complexities of Tris(2-carboxyethyl) Isocyanurate.

Technical Support Center: Tris(2-carboxyethyl) Isocyanurate (TCI)

As a versatile molecule with a rigid isocyanurate core and three flexible carboxyethyl arms, Tris(2-carboxyethyl) Isocyanurate (TCI) presents unique opportunities and challenges in experimental design.[1][2] This guide provides field-proven insights and troubleshooting protocols to address common issues encountered when working with this trifunctional carboxylic acid.

Troubleshooting Guide: Common Experimental Errors

This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Issue 1: Reagent Solubility and Precipitation

Question: My TCI is not fully dissolving in my aqueous buffer, or it precipitates out during the reaction. What's happening and how can I fix it?

Answer: This is one of the most common issues and is directly related to the protonation state of the three carboxylic acid groups.

  • Causality: TCI is a polyprotic acid. At low pH (acidic conditions), the carboxylic acid groups (-COOH) are fully protonated and neutral. This significantly reduces the molecule's polarity, leading to poor solubility in aqueous solutions and a tendency to precipitate. Conversely, at higher pH (alkaline conditions), the carboxylic acid groups are deprotonated to carboxylates (-COO⁻), making the molecule a highly charged polyanion with significantly improved aqueous solubility.[3]

  • Immediate Solution: Increase the pH of your reaction buffer. A systematic approach is best. Create a titration curve for your specific buffer system to find the optimal pH where TCI is soluble without compromising the stability of other reactants. A pH of 7.5 to 8.5 is often a good starting point.

  • Protocol for Solubility Optimization:

    • Prepare a stock solution of TCI (e.g., 100 mM) in a slightly basic aqueous solution (e.g., 0.1 M sodium bicarbonate, pH ~8.3).

    • Prepare your reaction buffer at the desired final concentration but with a pH slightly higher than your target.

    • Add the TCI stock solution dropwise to your reaction buffer while monitoring the pH.

    • Adjust the final pH of the mixture using dilute HCl or NaOH as needed.

  • Advanced Troubleshooting:

    • Co-solvents: If your reaction chemistry is sensitive to high pH, consider using a water-miscible organic co-solvent like DMSO or DMF.[4] This can help solubilize the protonated form of TCI at a lower pH. Start with a low percentage (e.g., 5-10% v/v) and increase as needed, ensuring the solvent does not interfere with your reaction.

    • Temperature: Gently warming the solution can sometimes improve solubility, but be cautious as this can also accelerate side reactions like hydrolysis.[5]

Issue 2: Incomplete Reaction and Low Crosslinking Efficiency

Question: I'm using TCI as a crosslinker for a polymer with hydroxyl or amine groups, but the reaction yield is low, and I'm not achieving the desired material properties. What could be wrong?

Answer: Low crosslinking efficiency with TCI often points to issues with reaction conditions, stoichiometry, or reagent stability.

  • Causality: The crosslinking reaction typically involves activating the carboxylic acid groups of TCI (e.g., using carbodiimide chemistry like EDC/NHS) to form reactive esters that can then couple with amines or hydroxyls. The efficiency of both the activation and the subsequent coupling is highly dependent on pH, stoichiometry, and the potential for competing side reactions.

  • Troubleshooting Workflow:

    Caption: Troubleshooting logic for low crosslinking efficiency.

  • Self-Validating Protocol: Generic EDC/NHS Crosslinking of a Polyamine

    • Reagent Preparation:

      • Dissolve the polyamine in a suitable buffer (e.g., MES or HEPES) at pH 6.0-7.5.

      • In a separate vial, dissolve TCI, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the same buffer. A common molar ratio is 1:1.2:1.2 (TCI carboxy group:NHS:EDC). Rationale: A slight excess of activating agents ensures efficient conversion of the carboxylic acids.

    • Activation Step:

      • Allow the TCI/NHS/EDC mixture to react for 15-30 minutes at room temperature to form the NHS-ester. Causality: This pre-activation step minimizes side reactions of EDC with the target polymer.

    • Coupling Step:

      • Add the activated TCI solution to the polyamine solution.

      • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quenching & Control:

      • Quench any unreacted NHS-esters by adding a small molecule amine like Tris buffer or hydroxylamine.

      • Control: Run a parallel reaction under identical conditions but without adding EDC. This will validate that the crosslinking is a direct result of the intended chemical reaction and not non-specific aggregation.

Issue 3: Suspected Degradation of the Isocyanurate Ring

Question: My reaction is being run under basic conditions, and I'm seeing unexpected byproducts in my analysis (e.g., NMR, LC-MS). Could the TCI molecule itself be degrading?

Answer: Yes, while the isocyanurate ring is generally stable, it is susceptible to hydrolysis under harsh conditions, particularly strong base and high temperatures.[5]

  • Causality: The carbonyl carbons within the isocyanurate ring are electrophilic and can be attacked by strong nucleophiles like hydroxide ions (OH⁻). This can lead to ring-opening, forming linear urea and carbamate derivatives, ultimately breaking down the core structure of your crosslinker.[6] This process is accelerated at elevated temperatures.

  • Preventative Measures:

    • pH Control: Avoid using strongly basic conditions (pH > 10) for extended periods, especially with heating. If basic conditions are required, use the mildest possible base and the lowest effective concentration.

    • Temperature Management: Whenever possible, run reactions at room temperature or 4°C to minimize the rate of potential degradation pathways.

    • Catalyst Choice: Be aware that some catalysts can promote ring degradation. For instance, certain metal catalysts or strong Lewis bases might interact with the isocyanurate ring.

  • Analytical Verification:

    • Use ¹H NMR to monitor the integrity of the TCI molecule. The protons on the ethyl chains next to the nitrogen (-N-CH₂-) and next to the carbonyl (-CH₂-C=O) have characteristic chemical shifts. The disappearance of the symmetrical pattern can indicate ring-opening.[7]

    • LC-MS is highly effective for detecting lower molecular weight degradation products.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle Tris(2-carboxyethyl) Isocyanurate?

  • Storage: TCI should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[8] While room temperature storage is acceptable, refrigeration (<15°C) in a dark place is recommended for long-term stability.[9]

  • Handling: TCI is an irritant, causing skin and serious eye irritation.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid creating dust; handle it in a chemical fume hood if possible.[10]

Q2: What are the primary applications of TCI in research and drug development? TCI is primarily used as a trifunctional building block or crosslinking agent.[1] Its applications include:

  • Hydrogel Formation: Crosslinking hydrophilic polymers to form hydrogels for drug delivery or tissue engineering.

  • Coating Formulations: Used in the preparation of cured polyepoxide coatings due to its ability to form robust networks.[11]

  • Dendrimer and Polymer Synthesis: Acts as a core molecule for building complex, branched architectures.

  • Sensing: Crystalline forms of TCI have been shown to act as fluorescent sensors for detecting antibiotics in aqueous systems.[12]

Q3: What are the key physical and chemical properties of TCI?

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₉[2][9]
Molecular Weight 345.26 g/mol [2][9]
Appearance White to almost white crystalline powder
Melting Point 226.0 to 229.0 °C[9]
Purity (Typical) >98.0% (HPLC)
Solubility in hot Water Results in very faint turbidity[9]

References

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: Tris(2-carboxyethyl)
  • Tokyo Chemical Industry (India) Pvt. Ltd. Tris(2-carboxyethyl)
  • Tokyo Chemical Industry Co., Ltd. (APAC). Tris(2-carboxyethyl)
  • Scientific Polymer Products, Inc. (2020). Tris(2-hydroxyethyl)
  • CymitQuimica. (2025). SAFETY DATA SHEET: Tris(2-carboxyethyl)
  • Tokyo Chemical Industry Co., Ltd. (APAC). Lipids.
  • Siddiqui, K. A., et al. (2023). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. CrystEngComm.
  • Chemistry Stack Exchange. (2024).
  • Google Patents. (1993). Hydrolysis of polyurethanes - US5208379A.
  • Ataman Kimya. TRIS (2-HYDROXYETHYL)
  • CymitQuimica. Tris(2-carboxyethyl)
  • TCI EUROPE N.V. Tris(2-carboxyethyl)
  • Fisher Scientific. Tris(2-carboxyethyl)
  • Google Patents. (1994). 1,3,5-tris-(2-carboxyethyl)
  • ChemicalBook. TRIS(2-CARBOXYETHYL)
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Green, J., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.

Sources

stability and storage conditions for Tris(2-carboxyethyl) Isocyanurate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(2-carboxyethyl) Isocyanurate (TCI). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of TCI in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

I. Core Concepts: Understanding the Stability of Tris(2-carboxyethyl) Isocyanurate

Tris(2-carboxyethyl) Isocyanurate is a trifunctional molecule valued for its robust isocyanurate core and reactive carboxyethyl groups. Its utility in applications ranging from a crosslinking agent in polymer chemistry to a stabilizer in pharmaceutical formulations is well-documented.[1] A key feature of TCI is its notable structural stability in aqueous environments, which is attributed to its strong hydrogen bonding interactions and efficient electron transfer mechanisms.[2]

However, like any reagent, its efficacy is contingent upon proper storage and handling. The primary modes of potential degradation are hydrolysis of the ester linkages and, under harsh conditions, decomposition of the isocyanurate ring. Understanding these potential failure points is critical for troubleshooting and ensuring experimental reproducibility.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and storage of Tris(2-carboxyethyl) Isocyanurate.

Q1: What are the ideal storage conditions for solid Tris(2-carboxyethyl) Isocyanurate?

For optimal long-term stability, solid TCI should be stored in a tightly sealed container in a cool, dark, and dry place. A recommended storage temperature is below 15°C.[3][4] Exposure to moisture and light should be minimized to prevent potential degradation.

Q2: How should I prepare and store solutions of Tris(2-carboxyethyl) Isocyanurate?

TCI is reported to have robust structural stability in aqueous solutions.[2] However, to maximize the shelf-life of your stock solutions, it is recommended to:

  • Use high-purity water or a suitable buffer.

  • Note that the solubility in hot water may result in a "very faint turbidity".[3][4]

  • For long-term storage, it is best practice to prepare fresh solutions. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short-term use. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below. Avoid repeated freeze-thaw cycles.

Q3: Is Tris(2-carboxyethyl) Isocyanurate the same as TCEP?

No, this is a common point of confusion due to the similar acronyms. Tris(2-carboxyethyl) Isocyanurate (TCI) is structurally and functionally different from Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a reducing agent used to cleave disulfide bonds, while TCI is primarily used as a crosslinker, stabilizer, or chelating agent. Using one in place of the other will lead to experimental failure.

Q4: What is the expected shelf-life of Tris(2-carboxyethyl) Isocyanurate?

When stored correctly in its solid form, TCI is a stable compound with a long shelf-life. For specific expiration dates, always refer to the manufacturer's certificate of analysis for your particular lot. The stability of TCI in solution is dependent on the solvent, pH, and storage temperature.

Q5: Are there any known incompatibilities with common laboratory reagents?

While TCI is generally stable, its ester linkages are susceptible to hydrolysis under strong acidic or basic conditions.[5] Therefore, prolonged exposure to solutions with extreme pH should be avoided. Additionally, a patent for a related compound, Tris(2-hydroxyethyl)isocyanurate, notes that impurities such as cations can contribute to its premature decomposition.[5] It is good practice to use high-purity reagents and solvents when working with TCI.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues that may arise during the use of Tris(2-carboxyethyl) Isocyanurate.

Problem Potential Cause Recommended Solution
Inconsistent Experimental Results Degradation of TCI Stock: The solid or solution may have degraded due to improper storage.1. Verify Storage Conditions: Ensure the solid TCI is stored in a cool, dark, and dry place. 2. Prepare Fresh Solutions: If using a stock solution that is old or has been stored improperly, prepare a fresh solution from the solid reagent. 3. Perform a Quality Check: If possible, verify the purity of the TCI using techniques like HPLC or check its melting point (typically around 228°C).[6]
Poor Crosslinking Efficiency Hydrolysis of Ester Linkages: The carboxyethyl groups may have been hydrolyzed, rendering them unable to participate in the crosslinking reaction.1. Check pH of Reaction Mixture: Avoid highly acidic or basic conditions which can catalyze ester hydrolysis.[5] 2. Minimize Water Content (for non-aqueous reactions): Ensure all solvents and reagents are anhydrous if the reaction is sensitive to water. 3. Consider Reaction Temperature: A related compound, tri(beta-carboxyethyl)isocyanurate, has shown some sensitivity to heating.[7] While TCI is used in heat-cured compositions,[1] excessive or prolonged heating outside of established protocols could lead to degradation.
Precipitate Formation in Solution Low Solubility: TCI has limited solubility in some solvents, especially at high concentrations or low temperatures. The solubility in hot water is noted to have a "very faint turbidity".[3][4]1. Consult Solubility Data: Check the solubility of TCI in your chosen solvent. 2. Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution. 3. Adjust Concentration: You may need to work with a more dilute solution. 4. Use a Co-solvent: If compatible with your experiment, a small amount of a co-solvent may improve solubility.
Unexpected Side Reactions Presence of Impurities: Impurities in the TCI or other reagents could be interfering with the desired reaction.1. Use High-Purity TCI: Ensure you are using a high-quality grade of TCI suitable for your application. 2. Purify Other Reagents: If necessary, purify other components of your reaction mixture.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with Tris(2-carboxyethyl) Isocyanurate.

troubleshooting_workflow start Experimental Anomaly Observed check_storage Verify TCI Storage Conditions (Cool, Dark, Dry) start->check_storage prepare_fresh Prepare Fresh TCI Solution check_storage->prepare_fresh Improper Storage check_ph Analyze Reaction pH (Avoid Extremes) check_storage->check_ph Proper Storage prepare_fresh->check_ph check_temp Review Reaction Temperature Profile check_ph->check_temp pH is Neutral outcome_bad Contact Technical Support check_ph->outcome_bad Extreme pH check_purity Assess Reagent Purity check_temp->check_purity Temp OK check_temp->outcome_bad Temp too High consult_sds Consult Solubility Data & SDS check_purity->consult_sds Purity OK check_purity->outcome_bad Impure Reagents outcome_good Problem Resolved consult_sds->outcome_good Issue Identified consult_sds->outcome_bad No Obvious Issue

Troubleshooting workflow for TCI experiments.

IV. Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of TCI
  • Reagent Preparation:

    • Tris(2-carboxyethyl) Isocyanurate (MW: 345.26 g/mol )

    • High-purity, deionized water

  • Procedure:

    • Weigh out 3.45 g of TCI powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of deionized water.

    • Mix by swirling or gentle vortexing. Gentle warming or sonication may be required to fully dissolve the solid. Be aware that some faint turbidity may persist.[3][4]

    • Once dissolved, bring the final volume to 100 mL with deionized water.

    • For immediate use, the solution is ready. For storage, filter through a 0.22 µm sterile filter.

  • Storage:

    • For short-term storage (up to one week), store at 2-8°C.

    • For long-term storage, aliquot into single-use volumes and store at -20°C or colder.

V. References

  • United States Patent Office. Patent US3194810A.

  • Eureka | Patsnap. Preparation method of tris (2-hydroxyethyl) isocyanurate. [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

  • MDPI. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. [Link]

  • Google Patents. US5380804A - 1,3,5-tris-(2-carboxyethyl) isocyanurate crosslinking agent for polyepoxide coatings.

  • CrystEngComm (RSC Publishing). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. [Link]

Sources

Technical Support Center: Tris(2-carboxyethyl) Isocyanurate Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(2-carboxyethyl) Isocyanurate crosslinking applications. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your bioconjugation experiments. As a trifunctional crosslinker, Tris(2-carboxyethyl) Isocyanurate offers a rigid core to link biomolecules, but its effective use relies on a precise understanding of the underlying carboxyl-amine coupling chemistry.

The Chemistry of Tris(2-carboxyethyl) Isocyanurate Crosslinking

Tris(2-carboxyethyl) Isocyanurate (TCEI) is a non-cleavable, trifunctional crosslinking agent. Its structure features a central isocyanurate ring with three radiating arms, each terminating in a carboxylic acid (-COOH) group. It does not react directly with biomolecules. Instead, its carboxyl groups must first be activated to create a reactive intermediate that can then form a stable amide bond with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues or the N-terminus).

The most common and efficient method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1][2]

The process is a two-step reaction:

  • Activation: EDC reacts with a carboxyl group on TCEI to form a highly unstable O-acylisourea intermediate.[3] This intermediate is prone to hydrolysis, which would regenerate the original carboxyl group.

  • Stabilization & Coupling: To increase efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate.[1][2] The NHS-activated TCEI can then react with a primary amine on a target biomolecule to form a stable amide bond, releasing NHS.[4]

EDC_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amine Coupling TCEI TCEI-COOH (Carboxyl Group) Intermediate O-acylisourea Intermediate (Unstable) TCEI->Intermediate + EDC EDC EDC Intermediate->TCEI + H₂O (Hydrolysis) NHSEster TCEI-NHS Ester (Amine-Reactive, Semi-Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS NHSEster->TCEI + H₂O (Slower Hydrolysis) Conjugate TCEI-Protein Conjugate (Stable Amide Bond) NHSEster->Conjugate + Protein-NH₂ Protein Protein-NH₂ (Primary Amine)

Caption: EDC/NHS reaction mechanism for TCEI crosslinking.

Troubleshooting Guide

This section addresses common problems encountered during crosslinking experiments with Tris(2-carboxyethyl) Isocyanurate, framed in a question-and-answer format.

Problem: Low or No Crosslinking Yield

Q: My final analysis shows very little or no conjugate formation. What went wrong?

This is the most common issue and can stem from several factors related to reagents, reaction conditions, or the biomolecules themselves.

  • Possible Cause 1: Inactive Reagents

    • Explanation: EDC and NHS are highly sensitive to moisture (hygroscopic) and will hydrolyze over time if not stored correctly, rendering them inactive.[5][6]

    • Solution:

      • Storage: Always store EDC and NHS desiccated at -20°C.[5]

      • Handling: Before opening, allow the reagent vials to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.[1][5]

      • Freshness: Use fresh, high-quality reagents. If a vial has been opened multiple times or is old, consider replacing it.[7]

  • Possible Cause 2: Suboptimal pH

    • Explanation: The two main steps of the reaction have conflicting optimal pH ranges. EDC activation of carboxyls is most efficient at a slightly acidic pH (4.5–6.0), while the reaction of the NHS ester with primary amines is most efficient at a physiological to slightly alkaline pH (7.2–8.5).[3][8] Running the entire reaction at a single, compromise pH can significantly lower the yield.

    • Solution:

      • Implement a Two-Step Protocol: Perform the initial activation of TCEI with EDC/NHS in a buffer at pH 5.0–6.0 (e.g., 0.1 M MES buffer).[3][9]

      • After the activation step (typically 15-30 minutes), either perform a buffer exchange into a coupling buffer at pH 7.2–8.0 (e.g., PBS) or adjust the pH of the reaction mixture before adding your amine-containing biomolecule.[3][9]

  • Possible Cause 3: Interfering Buffer Components

    • Explanation: The chemistry is incompatible with buffers containing primary amines or carboxylates, as they act as competitive inhibitors.

    • Solution:

      • Avoid Amine Buffers: Do not use buffers like Tris or glycine during the reaction, as their primary amines will compete with your target molecule to react with the activated NHS ester.[5][10]

      • Avoid Carboxylate Buffers: Do not use buffers like acetate, as their carboxyl groups will compete with TCEI for activation by EDC.[5]

      • Buffer Exchange: If your protein is stored in an incompatible buffer, you must perform a buffer exchange (e.g., using a desalting column) into an appropriate buffer like MES or PBS before starting the reaction.[5]

  • Possible Cause 4: Hydrolysis of the NHS Ester Intermediate

    • Explanation: While the NHS ester is more stable than the O-acylisourea intermediate, it is still susceptible to hydrolysis, particularly at pH > 8.0.[11] If there is a significant delay between the activation step and the addition of the amine-containing molecule, the activated sites on the TCEI will revert to non-reactive carboxyl groups.

    • Solution:

      • Timing: Add the amine-containing molecule immediately after the activation step or after the buffer exchange.[5]

      • pH Control: Avoid letting the pH of the coupling reaction rise above 8.5, as this will accelerate hydrolysis.

Problem: Precipitate Formation During Reaction

Q: My solution turned cloudy and a precipitate formed after I added the crosslinking reagents. What should I do?

Precipitation can occur due to reagent insolubility or protein aggregation.

  • Possible Cause 1: Poor Reagent Solubility

    • Explanation: Standard NHS has limited solubility in aqueous buffers. If you are working at high concentrations, this can be a problem.

    • Solution: Use the sulfonated version, Sulfo-NHS , which is highly water-soluble and is designed for aqueous bioconjugation reactions.[12]

  • Possible Cause 2: Protein Aggregation

    • Explanation: Crosslinking alters the surface charge of a protein by consuming positively charged lysine residues and introducing the negatively charged carboxyls of TCEI (if unreacted). This can shift the protein's isoelectric point (pI), potentially causing it to precipitate if the reaction pH is near its new pI. Excessive crosslinking can also lead to large, insoluble aggregates.

    • Solution:

      • Reduce Molar Excess: Decrease the molar ratio of TCEI, EDC, and NHS used in the reaction. Start with a lower ratio and titrate upwards to find the optimal balance between conjugation efficiency and solubility.[5]

      • Adjust Protein Concentration: Working with very high protein concentrations can increase the likelihood of aggregation. Try diluting the protein solution.

      • Optimize pH: Ensure the reaction pH is not close to the pI of the expected conjugate.

Problem: High Degree of Aggregation or Gel Formation

Q: My conjugate is a large, aggregated mass. How can I achieve controlled, specific crosslinking?

This is a classic sign of over-crosslinking, where the trifunctional nature of TCEI creates large, uncontrolled networks instead of discrete conjugates.

  • Possible Cause: Incorrect Molar Ratios

    • Explanation: The ratio of TCEI to your biomolecule(s) is critical. A high ratio of the trifunctional TCEI to a protein with many available lysines can rapidly lead to extensive, insoluble polymer networks.

    • Solution:

      • Optimize Molar Ratios: This is the most critical parameter to adjust. Systematically test different molar ratios of Protein:TCEI:EDC:Sulfo-NHS. It is often necessary to use a significant molar excess of EDC and Sulfo-NHS relative to the number of carboxyl groups on TCEI to drive the activation step efficiently.[8][13]

      • Control Stoichiometry: To create a 1:1 conjugate between two different proteins (Protein A and Protein B), a two-stage approach is recommended. First, activate TCEI and react it with a molar excess of Protein A. Purify this TCEI-Protein A intermediate to remove unreacted Protein A. Then, add Protein B to the purified intermediate.

ParameterActivation StepCoupling Step
Optimal pH 4.5 - 6.0[8]7.2 - 8.0[3]
Recommended Buffer 0.1 M MES[8]100 mM PBS[8]
Buffers to Avoid Tris, Glycine, Acetate[5][10]Tris, Glycine[5][10]
Typical Duration 15 - 30 minutes[5]1 - 4 hours at RT, or overnight at 4°C[5]
Starting Molar Ratios Optimize empirically. A common starting point for Protein:EDC:NHS is 1:10:25.[14] The ratio for TCEI will depend on the desired degree of labeling.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my stock solutions? EDC and Sulfo-NHS are not stable in aqueous solutions and must be dissolved immediately before use.[7] Weigh out the required amounts in a dry environment and dissolve in the appropriate reaction buffer just prior to adding them to the reaction. Do not store aqueous stock solutions of these reagents. Tris(2-carboxyethyl) Isocyanurate is more stable and can be prepared as a stock solution in a non-amine, non-carboxylate buffer and stored at -20°C.

Q2: How do I stop (quench) the crosslinking reaction? To terminate the reaction, you can add a small molecule containing a primary amine. This will react with any remaining NHS-activated TCEI, preventing further crosslinking.[8]

  • Common Quenching Reagents: Add Tris, glycine, or hydroxylamine to a final concentration of 20–50 mM.[3][14]

  • Important Note: Quenching will modify any remaining activated carboxyl groups on TCEI, which may be important to consider for downstream analysis.[11]

Q3: Can I perform this as a one-pot reaction instead of a two-step protocol? Yes, but it is a compromise that often leads to lower yields. A pH of 6.0–7.5 is typically used.[9] At the higher end of this range, the amine coupling is more efficient, but the hydrolysis of the NHS ester is also faster. At the lower end, the activation is more efficient, but the amine coupling is slower. For optimal results and reproducibility, the two-step protocol is highly recommended.[13]

Q4: How can I purify my final conjugate? Purification is necessary to remove excess crosslinker, unreacted biomolecules, and reaction byproducts. The best method depends on the size and properties of your conjugate.

  • Size Exclusion Chromatography (Gel Filtration): Effective for separating the larger conjugate from smaller, unreacted molecules.[14]

  • Affinity Chromatography: Can be used if one of the biomolecules has an affinity tag (e.g., His-tag, GST-tag).

  • Dialysis / Ultrafiltration: Useful for removing small molecule reagents, but less effective at separating unreacted protein from the conjugate.

Experimental Protocol: Two-Step TCEI Crosslinking

This protocol provides a general framework for crosslinking an amine-containing protein using TCEI. All molar ratios and incubation times should be optimized for your specific system.

Workflow start Start prep 1. Prepare Reagents - Equilibrate EDC/Sulfo-NHS to RT - Dissolve Protein in Activation Buffer - Prepare TCEI stock start->prep activate 2. Activation Step (pH 5.0-6.0) - Add TCEI to Protein - Add EDC, then Sulfo-NHS - Incubate 15-30 min at RT prep->activate purify 3. (Optional) Buffer Exchange - Use desalting column - Equilibrate with Coupling Buffer - Collect activated Protein-TCEI activate->purify Recommended couple 4. Coupling Step (pH 7.2-8.0) - Add second Protein (or adjust pH) - Incubate 2-4 hrs at RT or O/N at 4°C activate->couple One-Pot pH Adjust purify->couple quench 5. Quench Reaction - Add Tris or Glycine - (Final conc. 20-50 mM) - Incubate 15 min couple->quench analyze 6. Purify & Analyze Conjugate - SEC, Affinity Chromatography - SDS-PAGE, Mass Spec quench->analyze end End analyze->end

Caption: General workflow for a two-step crosslinking reaction.
Materials
  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2[3]

  • Tris(2-carboxyethyl) Isocyanurate (TCEI)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein(s) to be conjugated

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns

Procedure
  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[1]

    • Prepare your protein solution in the appropriate buffer. If not already in an amine- and carboxyl-free buffer, perform a buffer exchange into Activation Buffer.

  • Activation of TCEI:

    • In a reaction tube, combine your solution of TCEI and the first protein (if co-activating).

    • Weigh and dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Add the EDC solution to the protein/TCEI mixture, followed immediately by the Sulfo-NHS solution. A common starting point is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the total number of carboxyl groups from TCEI.[8]

    • Incubate the mixture for 15-30 minutes at room temperature.[3]

  • Conjugation to Target Protein:

    • Two-Step Method (Recommended): Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.2). Collect the fractions containing the activated molecule and add the second amine-containing protein.[3]

    • One-Pot Method: Adjust the pH of the activation reaction mixture to 7.2-7.5 by adding a small amount of concentrated phosphate buffer, then add the second protein.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.[5]

  • Quenching:

    • Add Quenching Buffer to a final Tris concentration of 20-50 mM to stop the reaction.[3]

    • Incubate for 15 minutes at room temperature.

  • Purification and Analysis:

    • Purify the conjugate from unreacted components using an appropriate chromatography method (e.g., size exclusion).

    • Analyze the final product by SDS-PAGE to observe the formation of higher molecular weight species, and confirm by mass spectrometry if possible.

References

Click to expand
  • ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?

  • BenchChem. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.

  • ACS Publications. (n.d.). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.

  • Bio-Rad. (n.d.). Instruction Manual.

  • CovaChem. (2014). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.

  • BenchChem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.

  • ResearchGate. (2017). Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group?

  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.

  • MDPI. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film.

  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.

  • PNAS. (2019). High-density chemical cross-linking for modeling protein interactions.

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.

  • RSC Publishing. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.

  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.

  • ResearchGate. (2014). What is the best NHS quenching agent?

  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.

  • ResearchGate. (2020). EDC-NHS coupling not working?

  • ResearchGate. (n.d.). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF.

  • Hopax Fine Chemicals. (2019). Solubility of Tris buffer in different solvents.

  • Creative Proteomics. (n.d.). Protocol for Chemical Cross-Linking.

  • Vector Labs. (2024). It Takes Two To Tango, Part 2: Applications Of Bioconjugation.

  • CymitQuimica. (n.d.). Tris(2-carboxyethyl) Isocyanurate.

  • CrystEngComm (RSC Publishing). (n.d.). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics.

  • RSC Publishing. (n.d.). Reduction with tris(2-carboxyethyl)phosphine (TCEP) enables the use of an S-sulphonate protecting group for thiol-mediated bioconjugation.

  • Fisher Scientific. (n.d.). Tris(2-carboxyethyl) Isocyanurate 98.0+%, TCI America™.

  • ResearchGate. (n.d.). Two typical methods for amine carboxyl coupling.

  • ResearchGate. (n.d.). 19 questions with answers in BIOCONJUGATE CHEMISTRY | Science topic.

  • Reddit. (2024). How does EDC/NHS coupling ACTUALLY work?

  • Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis.

  • OSU Chemistry. (n.d.). Chemical Crosslinking - Probing the interface of proteins.

  • AAPS. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.

  • Hopax Fine Chemicals. (2019). Solubility of Tris buffer in different solvents.

  • Google Patents. (n.d.). US5380804A - 1,3,5-tris-(2-carboxyethyl) isocyanurate crosslinking agent for polyepoxide coatings.

  • PubMed. (n.d.). Tris[2-(acryloyloxy)ethyl]isocyanurate cross-linked low-molecular-weight polyethylenimine as gene delivery carriers in cell culture and dystrophic mdx mice.

  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking.

  • ACS Publications. (2024). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides.

  • PMC - NIH. (n.d.). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides.

  • ITW Reagents. (n.d.). Biological Buffers.

Sources

Technical Support Center: Scaling Up Tris(2-carboxyethyl) Isocyanurate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of Tris(2-carboxyethyl) Isocyanurate from bench-scale to larger-scale production. As a self-validating system, this document provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during process development and troubleshooting.

Introduction to the Synthesis

The synthesis of Tris(2-carboxyethyl) Isocyanurate is typically a two-step process. The first step involves the base-catalyzed Michael addition of acrylonitrile to cyanuric acid, forming the intermediate Tris(2-cyanoethyl) isocyanurate. The second step is the acid-catalyzed hydrolysis of the nitrile groups to carboxylic acids, yielding the final product.

Reaction Scheme

Reaction_Scheme Cyanuric_Acid Cyanuric Acid Step1 Step 1: Michael Addition Base Catalyst (e.g., Triethylamine) Aqueous medium, Reflux Cyanuric_Acid->Step1 Acrylonitrile Acrylonitrile (3 eq.) Acrylonitrile->Step1 Intermediate Tris(2-cyanoethyl) isocyanurate Step2 Step 2: Hydrolysis Reflux Intermediate->Step2 HCl HCl (aq) HCl->Step2 Product Tris(2-carboxyethyl) Isocyanurate Step1->Intermediate Step2->Product

Caption: Overall reaction scheme for the two-step synthesis of Tris(2-carboxyethyl) Isocyanurate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base catalyst in the first step (Michael Addition)?

A1: The base, typically a tertiary amine like triethylamine, deprotonates the N-H protons of the isocyanuric acid ring. This generates a nucleophilic nitrogen anion that attacks the electron-deficient β-carbon of acrylonitrile in a conjugate addition reaction. The choice of base is critical; a strong, non-nucleophilic base is preferred to avoid side reactions with acrylonitrile.

Q2: Can I use a different solvent for the Michael addition?

A2: While water is commonly used, other polar aprotic solvents can be employed. However, water is often preferred for its ability to dissolve the cyanuric acid salt formed in situ and for its high heat capacity, which aids in temperature control. When considering alternative solvents, ensure that both the starting materials and the intermediate have sufficient solubility.

Q3: Is the hydrolysis step sensitive to the concentration of the acid?

A3: Yes, the concentration of the acid (e.g., hydrochloric acid) directly impacts the rate of hydrolysis. A higher concentration will generally lead to a faster reaction. However, excessively high concentrations can promote side reactions or degradation. A 36% solution of hydrochloric acid has been successfully used.[1] The optimal concentration should be determined for your specific scale and equipment to balance reaction time with process safety and selectivity.

Q4: What is the expected purity of the final product, and what are the common impurities?

A4: With proper control of the reaction conditions and purification, a purity of >98% can be achieved.[2] Common impurities may include unreacted starting materials, partially hydrolyzed intermediates (e.g., the di-acid or mono-acid derivatives), and by-products from the polymerization of acrylonitrile. The presence of residual metals from catalysts can also be a concern in certain applications.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of the Tris(2-carboxyethyl) Isocyanurate synthesis.

Issue 1: Low Yield in Michael Addition Step
Potential Cause Recommended Action & Scientific Rationale
Incomplete reaction Action: Increase reaction time or temperature. Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the point of completion. Rationale: The reaction kinetics may be slower at a larger scale due to mass transfer limitations.
Insufficient catalyst Action: Ensure the molar ratio of the base catalyst to cyanuric acid is correct. Rationale: A stoichiometric amount of base is required to deprotonate the cyanuric acid for the reaction to proceed efficiently.
Side reactions of acrylonitrile Action: Control the reaction temperature carefully, as acrylonitrile can polymerize at elevated temperatures. Ensure slow, controlled addition of acrylonitrile. Rationale: The Michael addition is exothermic; poor heat dissipation on a larger scale can lead to localized "hot spots" that initiate polymerization.[4][5]
Issue 2: Formation of a Gel or Solid Mass During Michael Addition
Potential Cause Recommended Action & Scientific Rationale
Poor solubility of intermediate Action: Increase the solvent volume or consider a co-solvent system. Ensure adequate agitation to maintain a slurry. Rationale: The intermediate, Tris(2-cyanoethyl) isocyanurate, may have limited solubility in the reaction medium, leading to precipitation.
Polymerization of acrylonitrile Action: As mentioned above, improve temperature control and consider the use of a polymerization inhibitor if necessary. Rationale: Uncontrolled exotherms are a primary cause of acrylonitrile polymerization.[6]
Issue 3: Incomplete Hydrolysis
Potential Cause Recommended Action & Scientific Rationale
Insufficient acid or water Action: Ensure a sufficient excess of both acid and water are present to drive the hydrolysis of all three nitrile groups to completion. Rationale: Hydrolysis is a reversible reaction, and a large excess of water is needed to push the equilibrium towards the carboxylic acid products.
Short reaction time Action: Increase the reflux time. Monitor the disappearance of the nitrile peak and the appearance of the carboxylic acid peak by IR spectroscopy or other suitable methods. Rationale: The hydrolysis of all three sterically hindered nitrile groups can be slow.
Issue 4: Product Purity Issues (Color, Impurities)
Potential Cause Recommended Action & Scientific Rationale
Thermal degradation Action: Avoid excessive heating during both reaction steps and the final product isolation. Rationale: The isocyanurate ring and the carboxyethyl side chains can be susceptible to degradation at high temperatures, leading to colored by-products.
Inefficient purification Action: The product is typically isolated by cooling the reaction mixture and filtering the precipitated solid.[1] An additional recrystallization step from hot water may be necessary to remove impurities. Rationale: The solubility of Tris(2-carboxyethyl) Isocyanurate in cold water is low, allowing for its separation, while impurities may remain in the filtrate. A hot water recrystallization can further enhance purity.
Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Low_Yield_MA Low Yield in Michael Addition? Start->Low_Yield_MA Incomplete_Hydrolysis Incomplete Hydrolysis? Low_Yield_MA->Incomplete_Hydrolysis No Check_Time_Temp Increase Reaction Time/Temp Monitor Progress (HPLC/TLC) Low_Yield_MA->Check_Time_Temp Yes Purity_Issue Product Purity Issue? Incomplete_Hydrolysis->Purity_Issue No Increase_Acid_Water Ensure Excess Acid/Water Incomplete_Hydrolysis->Increase_Acid_Water Yes Check_Temp_Profile Review Temperature Profile for Degradation Purity_Issue->Check_Temp_Profile Yes End Problem Resolved Purity_Issue->End No Check_Catalyst Verify Catalyst Stoichiometry Check_Time_Temp->Check_Catalyst Control_Acn_Add Improve Temp Control Slow Acrylonitrile Addition Check_Catalyst->Control_Acn_Add Control_Acn_Add->End Increase_Reflux_Time Increase Reflux Time Monitor by IR/HPLC Increase_Acid_Water->Increase_Reflux_Time Increase_Reflux_Time->End Recrystallize Recrystallize from Hot Water Check_Temp_Profile->Recrystallize Recrystallize->End

Sources

dealing with impurities in Tris(2-carboxyethyl) Isocyanurate samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tris(2-carboxyethyl) Isocyanurate (TCI). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with TCI, particularly concerning the identification and removal of impurities. High-purity TCI is critical for reproducible results in applications ranging from the development of antibody-drug conjugates (ADCs) to the formulation of advanced drug delivery systems. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tris(2-carboxyethyl) Isocyanurate (TCI) and what are its primary applications?

A1: Tris(2-carboxyethyl) Isocyanurate, also known as Isocyanuric Acid Tris(2-carboxyethyl) Ester, is a trifunctional carboxylic acid.[1][2] Its isocyanurate core provides a rigid, thermally stable scaffold, while the three carboxyethyl arms offer sites for further chemical modification. This unique structure makes TCI a valuable building block in several advanced applications, including:

  • Crosslinking Agent: TCI can be used as a crosslinking agent for polyepoxide coatings.[3]

  • Drug Delivery: Its biocompatibility and multivalent nature make it a candidate for the construction of novel drug delivery systems.[4]

  • Bioconjugation: The carboxylic acid groups can be activated to form amide bonds with proteins, peptides, and other biomolecules, making it a useful linker in the synthesis of antibody-drug conjugates (ADCs).

Q2: What are the common impurities in TCI samples and how do they form?

A2: TCI is typically synthesized via a Michael addition reaction between cyanuric acid and acrylic acid.[5][6][7] Consequently, the most common process-related impurities are:

  • Unreacted Starting Materials: Residual cyanuric acid and acrylic acid.

  • Partially Substituted Intermediates: These are the most prevalent impurities and include Mono(2-carboxyethyl) Isocyanurate and Bis(2-carboxyethyl) Isocyanurate. These arise from the incomplete reaction of the three nitrogen atoms on the isocyanurate ring.

  • Polymeric Byproducts: Michael additions can sometimes lead to the formation of polymeric species, especially under certain reaction conditions.[8]

Degradation products can also be present, arising from instability during synthesis, purification, or storage.[9][10]

Q3: Why is it crucial to control impurity levels in TCI, especially for pharmaceutical applications?

A3: The presence of impurities can have a significant negative impact on the stability, efficacy, and safety of pharmaceutical products.[10][11][12] In the context of ADCs, for example, impurities in the TCI linker can:

  • Reduce Efficacy: Partially substituted isocyanurates will have a lower drug-to-antibody ratio (DAR), leading to a less potent therapeutic.

  • Introduce Heterogeneity: A mixture of TCI and its related impurities will result in a heterogeneous ADC population with variable pharmacokinetic and pharmacodynamic properties.[9]

  • Impact Stability: Impurities can act as catalysts for degradation pathways such as hydrolysis and oxidation, reducing the shelf-life of the final drug product.[9]

  • Pose Safety Risks: Uncharacterized impurities can have their own toxicological profiles, posing a direct risk to patient safety.[10]

Troubleshooting Guide: Impurity Analysis and Purification

This section provides detailed protocols for the analysis and purification of TCI.

Impurity Detection: Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of TCI and separating it from related substances. A reversed-phase method is typically suitable for this class of polar compounds.

  • Rationale: Reversed-phase HPLC separates molecules based on their hydrophobicity. TCI and its less substituted (and therefore more polar) impurities will have different retention times on a non-polar stationary phase. A UV detector is effective as the isocyanurate ring is a chromophore.

Experimental Protocol: HPLC-UV Analysis of TCI

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at 1 mg/mL
  • Expected Elution Profile: The more polar, partially substituted impurities (Mono- and Bis-derivatives) will elute earlier than the fully substituted and less polar TCI. Unreacted cyanuric acid, being highly polar, will elute very early, likely near the solvent front.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of TCI and the identification of impurities.

  • Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom in a molecule. By comparing the spectrum of a sample to that of a pure standard, one can identify and, in some cases, quantify impurities. DMSO-d₆ is a suitable solvent for TCI due to its ability to dissolve polar carboxylic acids.[13][14]

Experimental Protocol: NMR Analysis of TCI

  • Solvent: DMSO-d₆

  • Instrumentation: 400 MHz NMR Spectrometer

  • Reference: Tetramethylsilane (TMS) or residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[15]

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

Compound ¹H NMR ¹³C NMR
TCI ~12.1 (br s, 3H, -COOH), ~3.9 (t, 6H, -N-CH₂-), ~2.6 (t, 6H, -CH₂-COOH)~172 (-COOH), ~149 (C=O), ~45 (-N-CH₂-), ~32 (-CH₂-COOH)
Bis-Impurity Similar to TCI, but with an additional N-H signal (~11-12 ppm) and different integration ratios.Will show a different set of signals due to the asymmetry.
Mono-Impurity Similar to TCI, but with two N-H signals and different integration ratios.Will show a more complex spectrum due to lower symmetry.
  • Note: The exact chemical shifts can vary slightly depending on the concentration and temperature.

Purification Strategies

1. Recrystallization

Recrystallization is an effective method for purifying TCI, especially for removing partially substituted impurities.[16]

  • Causality: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve TCI at an elevated temperature but not at room temperature, while the impurities remain in solution upon cooling.[17][18]

Workflow for TCI Recrystallization

G cluster_0 Recrystallization Protocol A 1. Solvent Selection: Test solubility in polar solvents (e.g., water, ethanol, or mixtures). B 2. Dissolution: Dissolve impure TCI in a minimum amount of boiling solvent. A->B C 3. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. B->C D 4. Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. C->D E 5. Crystal Collection: Collect crystals by vacuum filtration. D->E F 6. Washing: Wash crystals with a small amount of cold solvent. E->F G 7. Drying: Dry the purified TCI crystals under vacuum. F->G

Caption: A step-by-step workflow for the purification of TCI by recrystallization.

Recommended Solvents for TCI Recrystallization:

Solvent System Rationale
Water TCI has limited solubility in cold water but is more soluble in hot water, making it a good candidate for recrystallization. It is also an environmentally friendly choice.[18]
Ethanol/Water Mixture A co-solvent system can be used to fine-tune the solubility properties. The addition of ethanol can help to dissolve TCI at a lower temperature than pure water.
Acetic Acid/Water Mixture Acetic acid can be a good solvent for carboxylic acids. A mixture with water can provide the desired solubility profile for recrystallization.

2. Flash Column Chromatography

For challenging separations or for purifying smaller quantities of TCI, flash column chromatography is a viable option.[19][20][21][22]

  • Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Workflow for TCI Flash Chromatography

G cluster_0 Flash Chromatography Protocol A 1. Stationary Phase: Pack a column with silica gel. B 2. Sample Loading: Dissolve the crude TCI in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel (dry loading). A->B C 3. Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). B->C D 4. Fraction Collection: Collect fractions and analyze them by TLC or HPLC. C->D E 5. Product Isolation: Combine the pure fractions and evaporate the solvent. D->E

Caption: A generalized workflow for the purification of TCI using flash column chromatography.

Recommended Conditions for TCI Flash Chromatography:

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH). A small amount of acetic acid can be added to the mobile phase to improve the peak shape of the carboxylic acids.
Monitoring Thin Layer Chromatography (TLC) using the same solvent system, visualized with a UV lamp or by staining (e.g., potassium permanganate).

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Google Patents. (2002). JP2002371069A - Tris(2-hydrazinocarbonylethyl)
  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2014). Impact of residual impurities and contaminants on protein stability. J Pharm Sci, 103(5), 1315-1330.
  • Google Patents. (2007).
  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein J. Org. Chem., 16, 1124–1134.
  • ScienceOpen. (n.d.).
  • Aquigen Bio Sciences. (2024).
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • International Journal of Pharmaceutics. (2013). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Int J Pharm, 450(1-2), 221-226.
  • The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6).
  • Google Patents. (1995). US5380804A - 1,3,5-tris-(2-carboxyethyl)
  • National Institutes of Health. (2013). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Impurity and Stability Studies. (n.d.).
  • RECRYSTALLIS
  • Google Patents. (1972).
  • ResearchGate. (n.d.). 1 H, 13 C-HMQC/ 1 H NMR spectra in DMSO-d 6 (20 °C) (a), and....
  • CrystEngComm. (2021). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. CrystEngComm, 23(1), 148-156.
  • Google Patents. (1971). DE2124217A1 - Process for the preparation of tris (2-hydroxyethyl)
  • Google Patents. (1966).
  • Organic Letters. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Lett., 18(15), 4444–4447.
  • Google Patents. (2002). EP1227094B1 - Isocyanurate compound and method for producing the same.
  • TCI EUROPE N.V. (n.d.). Tris(2-carboxyethyl)
  • Google Patents. (2000). US6046326A - Preparation of tris(2-hydroxyethyl)
  • Georgia Southern University. (2014). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.
  • International Journal of Scientific & Development Research. (2020). Michael Addition Reaction Under Green Chemistry.
  • Molecules. (2016).
  • Chemical Communications. (2007).
  • National Institutes of Health. (2008).
  • ResearchGate. (2014). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance.
  • Thermo Fisher Scientific. (n.d.). HPLC - UV-Vis absorption and charged aerosol detection.
  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
  • ISC 2022. (2022). Separations, Dimensions, Actions and Reactions.

Sources

Validation & Comparative

A Comparative Guide to Tris(2-carboxyethyl) Isocyanurate and Other Tri-functional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking agent is a critical determinant of success in developing sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to advanced hydrogel matrices. This guide provides an in-depth technical comparison of Tris(2-carboxyethyl) Isocyanurate (TCI), a tri-functional crosslinker, with other relevant alternatives. By examining their chemical reactivity, the stability of the resulting conjugates, and their performance in various applications, this document aims to equip you with the necessary insights to make informed decisions for your specific research needs.

Introduction to Tri-functional Crosslinkers

Tri-functional crosslinkers are pivotal chemical tools that enable the covalent linkage of three distinct molecules or moieties. This capability allows for the construction of complex molecular architectures, which is invaluable for studying protein-protein interactions, stabilizing large biomolecular assemblies, and fabricating advanced biomaterials like hydrogels and elastomers. The tri-functional nature of these linkers provides a versatile platform for creating highly organized and multi-component systems.

Tris(2-carboxyethyl) Isocyanurate (TCI) is a unique tri-functional crosslinker featuring a stable isocyanurate core with three pendant carboxylic acid groups. Its chemical structure, C₁₂H₁₅N₃O₉, and molecular weight of 345.26 g/mol , make it a compact and rigid scaffold.[1] The reactivity of TCI is centered on its three carboxyl groups, which can be activated to form stable amide bonds with primary amines on biomolecules.

Mechanism of Action: TCI in Bioconjugation

The primary mechanism for utilizing TCI in bioconjugation involves the activation of its carboxyl groups using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3] This two-step process is a cornerstone of bioconjugation for its efficiency and the stability of the resulting amide bonds.[2]

The reaction proceeds as follows:

  • Activation of Carboxylic Acids: EDC reacts with the carboxyl groups of TCI to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions.[2]

  • Formation of a Stable Intermediate: NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable NHS ester.[2] This semi-stable intermediate is less susceptible to hydrolysis and can be reacted more efficiently with primary amines.

  • Nucleophilic Attack by Amines: The primary amine groups (e.g., from lysine residues on a protein) attack the NHS ester, forming a stable amide bond and releasing NHS or sulfo-NHS.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: TCI crosslinking mechanism via EDC/NHS chemistry.

Comparative Analysis of Tri-functional Crosslinkers

To understand the unique position of TCI, it is essential to compare it with other tri-functional crosslinkers that utilize different reactive chemistries.

Tris(2-carboxyethyl) Isocyanurate (TCI)
  • Reactive Groups: 3x Carboxylic Acids (-COOH)

  • Target: Primary amines (-NH₂) after activation.[5]

  • Linkage Formed: Amide bond.

  • Key Features: TCI offers a rigid, stable isocyanurate core. The crosslinking reaction requires activation with EDC/NHS. This is a "zero-length" crosslinking in the sense that the EDC/NHS reagents do not become part of the final linkage.[6]

Tris(succinimidyl)aminotriacetate (TSAT)
  • Reactive Groups: 3x N-hydroxysuccinimide (NHS) Esters.[7]

  • Target: Primary amines (-NH₂).[8]

  • Linkage Formed: Amide bond.

  • Key Features: TSAT is a commercially available, amine-reactive tri-functional crosslinker.[7][9] It reacts directly with primary amines without the need for prior activation, simplifying the conjugation protocol.[1] However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce crosslinking efficiency.[1][10]

Citric Acid
  • Reactive Groups: 3x Carboxylic Acids (-COOH) and 1x Hydroxyl Group (-OH).

  • Target: Primarily primary amines (-NH₂) and hydroxyl groups (-OH).[11]

  • Linkage Formed: Amide or ester bonds.

  • Key Features: Citric acid is a natural, non-toxic, and inexpensive crosslinker.[12] It is often used in the formation of biocompatible hydrogels.[13] However, crosslinking with citric acid typically requires high temperatures and sometimes the use of potentially toxic catalysts, which can lead to degradation or yellowing of the biomaterial. The resulting ester bonds are also more susceptible to hydrolysis compared to amide bonds.[14][15]

FeatureTris(2-carboxyethyl) Isocyanurate (TCI)Tris(succinimidyl)aminotriacetate (TSAT)Citric Acid
Reactive Groups 3x Carboxylic Acid3x NHS Ester3x Carboxylic Acid, 1x Hydroxyl
Target Groups Primary Amines (with activation)Primary AminesPrimary Amines, Hydroxyls
Linkage Formed AmideAmideAmide, Ester
Activation Required Yes (EDC/NHS)NoOften requires heat/catalyst
Linkage Stability High (Amide bond)High (Amide bond)Moderate (Ester bonds are less stable)
Reaction Conditions Mild (pH 4.5-7.5)Mild (pH 7.2-8.5)Harsh (High temperature)
Byproducts Urea derivative, NHSNHSWater
Core Structure Rigid Isocyanurate RingFlexible Amino-triacetateFlexible Aliphatic

Performance and Application Considerations

Stability of the Resulting Conjugate

The stability of the covalent bond formed between the crosslinker and the biomolecule is paramount, especially for applications like ADCs where premature drug release can lead to systemic toxicity.[6] Both TCI (via EDC/NHS chemistry) and TSAT form amide bonds, which are known for their high stability under physiological conditions due to resonance stabilization. In contrast, citric acid can form ester linkages with hydroxyl groups, which are more prone to hydrolysis than amide bonds.[14] This makes TCI and TSAT more suitable for applications requiring long-term stability.

Reaction Efficiency and Control

TSAT offers a more straightforward, one-step reaction with primary amines.[7] However, the efficiency of this reaction is highly dependent on the concentration of the protein and the pH, as the NHS esters are susceptible to hydrolysis, especially at higher pH.[1] The two-step reaction required for TCI, while more complex, can offer greater control. The activation of TCI can be performed separately, and the activated crosslinker can then be added to the protein solution, potentially leading to higher conjugation efficiency, especially in dilute protein solutions.[2]

Biocompatibility and Cytotoxicity

The biocompatibility of a crosslinker and its degradation products is a critical consideration. Citric acid is widely regarded as a safe and non-toxic crosslinker.[12] Isocyanate-based materials, from which the isocyanurate core of TCI is derived, have a mixed record. While some polyurethanes derived from isocyanates are biocompatible and used in medical devices, residual isocyanates can be toxic.[16][17] Aliphatic isocyanates are generally considered more biocompatible than aromatic ones.[16] The isocyanurate ring in TCI is a stable trimer of isocyanate, and its biocompatibility would need to be empirically determined for specific applications. There is currently a lack of specific data on the cytotoxicity of TCI and its degradation products.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving these crosslinkers.

Protocol 1: Protein Crosslinking with TCI using EDC/NHS Chemistry

This protocol is adapted from standard EDC/NHS crosslinking procedures.[6]

Materials:

  • Protein #1 (containing available carboxyl groups, or to be modified by TCI)

  • Protein #2 (containing available primary amine groups)

  • Tris(2-carboxyethyl) Isocyanurate (TCI)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Prepare Protein Solutions: Dissolve Protein #1 and Protein #2 in the Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Activate TCI: In a separate tube, dissolve TCI to a final concentration of 10 mM in the Conjugation Buffer. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the TCI. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction: Add the activated TCI solution to the solution of Protein #2. The molar ratio of activated TCI to protein will need to be optimized, but a starting point of 20:1 is recommended.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for protein crosslinking with TCI.

Protocol 2: Hydrogel Formation with Citric Acid

This protocol is a general guideline for creating a crosslinked hydrogel using a natural polymer and citric acid.[18]

Materials:

  • Natural Polymer (e.g., Gelatin, Hydroxypropyl methylcellulose)

  • Citric Acid

  • Sodium hypophosphite (catalyst)

  • Distilled water

Procedure:

  • Prepare Polymer Solution: Dissolve the desired amount of the natural polymer (e.g., 0.05 g gelatin and 0.1 g HPMC) in distilled water with stirring.

  • Add Crosslinker and Catalyst: Add the desired amount of citric acid (e.g., 0-40% w/w relative to the polymer) and sodium hypophosphite to the polymer solution.

  • Homogenize and Mold: Stir the mixture until it is homogeneous. Pour the solution into a suitable mold.

  • Freeze-Drying: Freeze the mold at -20°C for 24 hours, followed by lyophilization to create a porous scaffold.

  • Curing: Heat the lyophilized scaffold in an oven at a high temperature (e.g., 160°C) for a specified time (e.g., 7 minutes) to induce crosslinking.

  • Hydration: The resulting crosslinked hydrogel can be hydrated in a suitable buffer before use.

Conclusion

Tris(2-carboxyethyl) Isocyanurate (TCI) presents itself as a compelling tri-functional crosslinker with a rigid, stable core and the potential for forming highly stable amide bonds with biomolecules. Its primary mode of action through EDC/NHS chemistry is well-established and allows for a degree of control over the conjugation process.

When compared to other tri-functional crosslinkers, TCI offers a balance of features. It provides the high stability of an amide linkage, similar to TSAT, but with a more complex, two-step reaction protocol. While it shares the carboxylic acid reactive groups of citric acid, it can be used under much milder conditions, avoiding the high temperatures that can be detrimental to sensitive biomolecules.

The primary knowledge gap for TCI remains the lack of direct, publicly available data on its biocompatibility and cytotoxicity in biological systems. Researchers considering TCI for in vivo applications should conduct thorough biocompatibility studies. For in vitro applications and biomaterial fabrication, TCI's stable core and the robust amide linkages it forms make it a promising candidate for creating highly organized and durable bioconjugates.

References

  • Thermo Fisher Scientific. (n.d.). Thermo Scientific™ TSAT (tris-(succinimidyl)
  • Santa Cruz Biotechnology. (n.d.). Homobifunctional Crosslinkers.
  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applic
  • Lumiprobe. (n.d.). Homobifunctional reagents.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Golor, M. M., Rosma, D., et al. (2020). Citric Acid-Crosslinked Cellulosic Hydrogel from Sugarcane Bagasse: Preparation, Characterization, and Adsorption Study. Semantic Scholar.
  • Tan, K. Q. (n.d.). PREPARATION AND CHARACTERIZATION OF CITRIC ACID CROSS-LINKED CARBOXYMETHYLCELLULOSE HYDROGEL. EPrints USM.
  • Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. (n.d.). PMC.
  • Golor, M. M., Rosma, D., et al. (2020). Citric Acid-Crosslinked Cellulosic Hydrogel from Sugarcane Bagasse: Preparation, Characterization, and Adsorption Study.
  • Thermo Fisher Scientific. (n.d.). Protein Crosslinking.
  • Santa Cruz Biotechnology. (n.d.). Trifunctional Crosslinkers.
  • Multifunctional Crosslinkers. (n.d.).
  • Why do amides require much harsher conditions for hydrolysis than esters? (2020, November 30). Stack Exchange.
  • How Isocyanates Define New Frontiers in Healthcare? (2025, July 10).
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works... (n.d.).
  • Chem-Impex. (n.d.).
  • Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational st
  • Crosslinking mechanism of EDC-NHS.
  • Isocyanates as Precursors to Biomedical Polyurethanes. (n.d.). Aidic.
  • Wet Cross-Linking Gliadin Fibers with Citric Acid and a Quantitative Relationship between Cross-Linking Conditions and Mechanical Properties. (n.d.).
  • Amide vs ester hydrolysis and resonance. (2025, May 30). Reddit.
  • Edible films developed from carboxylic acid cross-linked sesame protein isolate: barrier, mechanical, thermal, crystalline and morphological properties. (n.d.). NIH.
  • Insights on Chemical Crosslinking Strategies for Proteins. (2022, November 22). PMC.
  • Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Isocyanate-functional adhesives for biomedical applications.
  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023, May 9). RSC Publishing.
  • Biocompatibility and cytotoxicity evaluation of isophorone diisocyanate based polyetherurethane for biomedical applications. (2025, August 6).
  • ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol.
  • Tri-functional crosslinking reagents. (n.d.).
  • Isocyanates as Precursors to Biomedical Polyurethanes. (2025, August 6).
  • Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamiz
  • G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them.
  • Ester and amide functional groups - compare and contrast. (2022, November 7). YouTube.
  • Low-temperature crosslinking of proteins using non-toxic citric acid in neutral aqueous medium: Mechanism and kinetic study. (2015, November 5). Research Nebraska.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Influence of amide versus ester linkages on the anticancer properties of the new flavone-biotin conjug
  • Overcoming the Hurdles: Navigating the Challenges of Bioconjug
  • The Effect of Cross-Linking with Citric Acid on the Properties of Agar/Fish Gel
  • Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands. (2017, April 19). PubMed.
  • Benchchem. (n.d.).
  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modific

Sources

A Comparative Guide to the Performance of Tris(2-carboxyethyl) Isocyanurate (TCI) Derivatives in Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterials, the choice of a crosslinking agent is a critical determinant of the final properties and in vivo performance of a device or drug delivery system. Tris(2-carboxyethyl) isocyanurate (TCI) and its derivatives have emerged as a versatile class of crosslinkers with potential applications in hydrogel formation, bioconjugation, and nanoparticle synthesis. This guide provides a comprehensive overview of the performance metrics of TCI derivatives, offering a comparative perspective against commonly used crosslinking agents. The insights and experimental protocols detailed herein are intended to equip researchers with the necessary knowledge to evaluate and select the most appropriate crosslinking strategy for their specific application.

Introduction to Tris(2-carboxyethyl) Isocyanurate (TCI) as a Crosslinking Agent

Tris(2-carboxyethyl) isocyanurate is a trifunctional molecule featuring three carboxylic acid groups extending from a central isocyanurate core. This unique structure allows for the formation of a three-dimensional network when reacting with polymers containing complementary functional groups, such as amines or hydroxyls. The carboxylic acid moieties can be activated, typically using carbodiimide chemistry (e.g., EDC/NHS), to form stable amide or ester bonds with the target polymer chains. This crosslinking process is fundamental to the formation of stable hydrogels and the immobilization of biomolecules.

While direct comparative studies detailing the performance of TCI derivatives against other crosslinkers are not extensively available in the current body of scientific literature, this guide will delineate the key performance parameters and provide standardized protocols for their evaluation. This will enable researchers to generate their own comparative data and make informed decisions.

Mechanism of TCI Crosslinking

The primary mechanism for TCI-mediated crosslinking involves the activation of its carboxyl groups. This is most commonly achieved through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

TCI Crosslinking Mechanism TCI TCI (Tris(2-carboxyethyl) Isocyanurate) Activated_TCI Activated TCI (NHS-ester) TCI->Activated_TCI Activation EDC_NHS EDC/NHS EDC_NHS->Activated_TCI Crosslinked_Hydrogel Crosslinked Hydrogel (Stable Amide Bonds) Activated_TCI->Crosslinked_Hydrogel Crosslinking Reaction Byproduct Urea Byproduct Activated_TCI->Byproduct Polymer Polymer with Amine Groups (e.g., Chitosan, Collagen) Polymer->Crosslinked_Hydrogel

Caption: TCI crosslinking workflow.

This two-step process first activates the carboxyl groups of TCI to form a more stable NHS-ester intermediate, which then reacts with primary amines on the polymer backbone to form a stable amide bond. This method offers control over the crosslinking reaction and minimizes side reactions.

Performance Comparison: Key Metrics and Experimental Evaluation

A thorough comparison of crosslinking agents requires the evaluation of several key performance indicators. Below, we outline these metrics and provide standardized protocols for their assessment. While specific data for TCI derivatives is limited, the provided methodologies can be applied to generate comparative data against established crosslinkers like glutaraldehyde, genipin, and EDC/NHS.

Crosslinking Efficiency

Crosslinking efficiency refers to the extent to which the crosslinker reacts with the polymer chains to form a stable network. It directly influences the mechanical properties and degradation rate of the resulting biomaterial.

Experimental Protocol: Determination of Crosslinking Efficiency using the Ninhydrin Assay

This assay quantifies the number of free primary amine groups remaining in a polymer sample after the crosslinking reaction. A decrease in the number of free amines indicates a higher degree of crosslinking.

  • Standard Curve Preparation: Prepare a standard curve of the un-crosslinked polymer (e.g., chitosan, collagen) of known concentrations.

  • Sample Preparation:

    • Prepare a solution of the un-crosslinked polymer (control).

    • Prepare solutions of the polymer crosslinked with TCI and other crosslinkers of interest (e.g., glutaraldehyde, EDC/NHS).

  • Ninhydrin Reaction:

    • To 1 mL of each sample and standard, add 1 mL of ninhydrin reagent.

    • Heat the samples in a boiling water bath for 20 minutes.

    • Cool the samples to room temperature and add 5 mL of 50% ethanol.

  • Absorbance Measurement: Measure the absorbance of the solutions at 570 nm using a UV-Vis spectrophotometer.

  • Calculation: Determine the concentration of free amine groups in the crosslinked samples from the standard curve. The crosslinking efficiency can be calculated as follows:

    Crosslinking Efficiency (%) = [(Free amines in control - Free amines in sample) / Free amines in control] x 100

Mechanical Properties

The mechanical properties of a hydrogel, such as its compressive strength and elastic modulus, are crucial for its intended application, particularly in tissue engineering where it must withstand physiological loads.

Experimental Protocol: Mechanical Testing of Hydrogels

  • Hydrogel Preparation: Prepare cylindrical hydrogel samples (e.g., 6 mm diameter, 3 mm height) crosslinked with TCI and other agents.

  • Equilibration: Equilibrate the hydrogels in phosphate-buffered saline (PBS) at 37°C for 24 hours.

  • Compression Testing:

    • Perform unconfined compression tests using a universal testing machine equipped with a suitable load cell.

    • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Data Analysis:

    • Generate a stress-strain curve from the recorded data.

    • The compressive modulus (Young's modulus) is calculated from the initial linear region of the stress-strain curve.

    • The compressive strength is the maximum stress the hydrogel can withstand before failure.

Crosslinking AgentPolymerCompressive Modulus (kPa)Compressive Strength (kPa)Reference
Glutaraldehyde Gelatin150 - 50050 - 200[1][2]
Genipin Chitosan/Collagen28.7 ± 2.6-[3]
EDC/NHS Collagen~7 kPa higher than uncrosslinked-[4]
TCI Derivatives Data not availableRequires experimental determinationRequires experimental determination

Table 1: Representative Mechanical Properties of Hydrogels with Different Crosslinkers. Note: Values can vary significantly based on polymer concentration, crosslinker concentration, and experimental conditions.

In Vitro Degradation

The degradation rate of a biomaterial is a critical parameter, especially for applications in drug delivery and tissue engineering, where a controlled release of therapeutics or a scaffold that degrades as new tissue forms is desired.

Experimental Protocol: In Vitro Enzymatic Degradation Assay

  • Sample Preparation: Prepare pre-weighed, lyophilized hydrogel samples crosslinked with different agents.

  • Degradation Medium: Prepare a solution of a relevant enzyme (e.g., collagenase for collagen-based hydrogels, lysozyme for chitosan-based hydrogels) in PBS at a physiologically relevant concentration.

  • Incubation: Incubate the hydrogel samples in the enzyme solution at 37°C.

  • Weight Measurement: At predetermined time points, remove the samples, gently blot to remove excess surface water, and record the wet weight. Lyophilize the samples to determine the dry weight.

  • Calculation: The percentage of weight loss is calculated as:

    Weight Loss (%) = [(Initial dry weight - Dry weight at time t) / Initial dry weight] x 100

In Vitro Drug Release

For drug delivery applications, the release kinetics of the encapsulated therapeutic agent from the hydrogel is a primary performance indicator.

Drug Release Workflow Drug_Loading Drug Loading into Hydrogel Matrix Incubation Incubation in Release Medium (e.g., PBS) Drug_Loading->Incubation Sampling Periodic Sampling of Release Medium Incubation->Sampling Quantification Drug Quantification (e.g., UV-Vis, HPLC) Sampling->Quantification Analysis Kinetic Analysis Quantification->Analysis

Caption: In vitro drug release experimental workflow.

Experimental Protocol: In Vitro Drug Release Study

  • Drug Loading: Incorporate a model drug (e.g., bovine serum albumin, doxorubicin) into the hydrogel during the crosslinking process.

  • Sample Preparation: Prepare hydrogel discs of a defined size and drug concentration.

  • Release Study:

    • Place each hydrogel disc in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

    • At specified time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release kinetics using mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Crosslinking AgentPolymer SystemDrug Release ProfileReference
Genipin Chitosan/Gelatin IPN100% release in 10 days[5]
Genipin Chitosan/Gelatin Semi-IPNBurst release in 6 hours[5]
Ionic Crosslinking ChitosanControlled release[6]
TCI Derivatives Data not availableRequires experimental determination

Table 2: Comparative Drug Release Profiles from Different Crosslinked Hydrogels.

Biocompatibility (Cytotoxicity)

Biocompatibility is a non-negotiable requirement for any material intended for biomedical applications. In vitro cytotoxicity assays are the first step in assessing the potential toxic effects of a crosslinked material and any leachable byproducts.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Culture: Culture a relevant cell line (e.g., L929 fibroblasts, human mesenchymal stem cells) in a 96-well plate until confluent.

  • Material Extraction:

    • Prepare extracts of the crosslinked hydrogels by incubating them in a cell culture medium for 24 hours according to ISO 10993-5 standards.

    • Include a negative control (high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC).

  • Cell Treatment: Replace the culture medium in the 96-well plate with the prepared material extracts.

  • MTT Assay:

    • After 24 hours of incubation, add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the negative control.

    Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100

Crosslinking AgentCell ViabilityObservationsReference
Glutaraldehyde Concentration-dependent cytotoxicityCan induce toxicity[7][8]
Genipin Generally highConsidered less cytotoxic than glutaraldehyde[3]
EDC/NHS Generally highByproducts are considered relatively non-toxic[4]
TCI Derivatives Data not availableRequires experimental determination

Table 3: General Biocompatibility Profiles of Common Crosslinkers.

Conclusion and Future Perspectives

Tris(2-carboxyethyl) isocyanurate and its derivatives hold promise as effective crosslinking agents for the development of advanced biomaterials. Their trifunctional nature offers the potential to create highly crosslinked and stable networks. However, a comprehensive understanding of their performance in comparison to established crosslinkers is currently lacking in the scientific literature.

The experimental protocols and performance metrics outlined in this guide provide a framework for researchers to conduct their own comparative studies. By systematically evaluating the crosslinking efficiency, mechanical properties, degradation behavior, drug release kinetics, and biocompatibility, the scientific community can build a robust dataset to inform the rational design of TCI-based biomaterials for a wide range of applications in drug delivery, tissue engineering, and regenerative medicine. Future research should focus on direct, head-to-head comparisons of TCI derivatives with other crosslinkers to fully elucidate their advantages and potential limitations.

References

  • Genipin-Crosslinked, Proteosaccharide Scaffolds for Potential Neural Tissue Engineering Applications. National Institutes of Health. [Link]

  • Ionically Crosslinked Chitosan Hydrogels for the Controlled Release of Antimicrobial Essential Oils and Metal Ions for Wound Management Applications. National Institutes of Health. [Link]

  • Synthesis and characterization of chitosan-based hydrogels. PubMed. [Link]

  • Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. National Institutes of Health. [Link]

  • Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. National Institutes of Health. [Link]

  • Recent advances in the development of the physically crosslinked hydrogels and their biomedical applications. Research, Society and Development. [Link]

  • Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

  • Preparation and properties of tannic acid cross-linked collagen scaffold and its application in wound healing. PubMed. [Link]

  • Genipin-Crosslinked Chitosan Gels and Scaffolds for Tissue Engineering and Regeneration of Cartilage and Bone. MDPI. [Link]

  • Synthesis, Characterization, Properties, and Biomedical Application of Chitosan-Based Hydrogels. MDPI. [Link]

  • Cross-linking methods of type I collagen-based scaffolds for cartilage tissue engineering. Bone Research. [Link]

  • Synthesis and Characterization of a Novel Chitosan-Based Nanoparticle–Hydrogel Composite System Promising for Skin Wound Drug Delivery. National Institutes of Health. [Link]

  • Comparative analysis of gelatin scaffolds crosslinked by genipin and silane coupling agent. PubMed. [Link]

  • Genipin-Crosslinked, Proteosaccharide Scaffolds for Potential Neural Tissue Engineering Applications. PubMed. [Link]

  • Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). MDPI. [Link]

  • Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. ResearchGate. [Link]

  • Cytotoxicity evaluation of gelatin sponges prepared with different cross-linking agents. PubMed. [Link]

  • Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. PubMed. [Link]

  • Synthesis and characterization of chitosan-based hydrogels. ResearchGate. [Link]

  • Preparation and properties of tannic acid cross-linked collagen scaffold and its application in wound healing. ResearchGate. [Link]

  • Comparative analysis of gelatin scaffolds crosslinked by genipin and silane coupling agent. ResearchGate. [Link]

  • Chitosan based hydrogels: characteristics and pharmaceutical applications. National Institutes of Health. [Link]

  • Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). PubMed. [Link]

  • Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Reinforcement and chemical cross-linking in collagen-based scaffolds in cartilage tissue engineering: A comparative study. ResearchGate. [Link]

  • Effect of Selected Crosslinking and Stabilization Methods on the Properties of Porous Chitosan Composites Dedicated for Medical Applications. MDPI. [Link]

  • Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. MDPI. [Link]

  • Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering.. Semantic Scholar. [Link]

  • A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. Royal Society of Chemistry. [Link]

  • Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. ACS Omega. [Link]

  • The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. National Institutes of Health. [Link]

  • Chitosan Hydrogels and their Glutaraldehyde-Crosslinked Counterparts as Potential Drug Release and Tissue Engineering Systems - Synthesis, Characterization, Swelling Kinetics and Mechanism. ResearchGate. [Link]

  • The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF.. ResearchGate. [Link]

  • Investigating membrane morphology and quantity of immobilized protein for the development of lateral flow immunoassay. PubMed. [Link]

  • Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. PubMed. [Link]

  • What is the best NHS quenching agent?. ResearchGate. [Link]

  • Enzymatic Protein Immobilization for Nanobody Array. National Institutes of Health. [Link]

  • Affinity-Based Copolymer Coating for Oriented Protein Immobilization in Biosensor Development. MDPI. [Link]

  • Selected examples of immobilization strategies in microarrays. ResearchGate. [Link]

Sources

A Comparative Guide to the Biocompatibility Assessment of Tris(2-carboxyethyl) Isocyanurate-Based Materials for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel biomaterials with tailored properties is a constant endeavor. Tris(2-carboxyethyl) isocyanurate (TCEI), a tri-functional molecule, presents an intriguing scaffold for the synthesis of new polymers and hydrogels for drug delivery and tissue engineering.[1][2] Its unique isocyanurate core and three carboxylic acid arms offer potential for creating materials with specific degradation profiles and drug conjugation capabilities. However, before any new material can be considered for clinical application, a rigorous assessment of its biocompatibility is paramount.

This guide provides a comprehensive framework for evaluating the biocompatibility of TCEI-based materials. It is designed to be a practical resource for researchers, offering not only a comparative analysis with established biomaterials but also detailed experimental protocols and the scientific rationale behind them.

Introduction to Tris(2-carboxyethyl) Isocyanurate (TCEI) as a Potential Biomaterial

TCEI is a crystalline powder with a molecular weight of 345.26 g/mol .[1][2] Its structure, featuring a central triazine ring with three propanoic acid chains, suggests its utility as a monomer or cross-linking agent in the formation of polyesters, polyamides, and other polymers. The carboxyl groups provide sites for covalent attachment of drugs or targeting ligands, making TCEI-based materials potentially valuable for controlled drug delivery systems.

While its hydroxy-analogue, Tris(2-hydroxyethyl) isocyanurate (THEIC), has been explored in various industrial applications, including coatings and resins, the biomedical potential of TCEI is a relatively new frontier.[3][4][5][6] A recent study has highlighted the potential of crystalline TCEI as a sensor for the detection and degradation of tetracycline antibiotics, showcasing its chemical functionality.[7] However, comprehensive biocompatibility data for TCEI-based polymers intended for in-vivo use is not yet widely published. Therefore, a systematic evaluation based on internationally recognized standards is essential.

A Framework for Biocompatibility Assessment: The ISO 10993 Standard Series

The biological evaluation of medical devices and their component materials is governed by the International Organization for Standardization (ISO) 10993 series of standards. This framework provides a structured approach to assessing the interaction of materials with biological systems. For a novel material like a TCEI-based polymer, a step-wise evaluation is critical.

A general workflow for the biocompatibility assessment of a new biomaterial is illustrated in the following diagram:

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment in_vitro_cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) hemocompatibility Hemocompatibility (ISO 10993-4) in_vitro_cytotoxicity->hemocompatibility genotoxicity Genotoxicity (ISO 10993-3) hemocompatibility->genotoxicity implantation Implantation & Local Tissue Response (ISO 10993-6) genotoxicity->implantation systemic_toxicity Systemic Toxicity (ISO 10993-11) implantation->systemic_toxicity risk_assessment Risk Assessment & Final Evaluation systemic_toxicity->risk_assessment material_synthesis TCEI-Based Material Synthesis & Characterization material_synthesis->in_vitro_cytotoxicity

Caption: Workflow for Biocompatibility Assessment of a New Biomaterial.

In Vitro Cytotoxicity (ISO 10993-5)

The first step in assessing biocompatibility is to determine if the material has a toxic effect on cells in culture.[8] This is a sensitive and rapid method to screen for leachable substances that could cause cellular damage. The test involves incubating cultured cells with extracts of the test material or in direct contact with the material itself.[8] A material is considered non-cytotoxic if it does not induce significant cell death or inhibit cell growth.[9]

Hemocompatibility (ISO 10993-4)

For materials that will come into contact with blood, such as drug delivery vehicles, assessing hemocompatibility is crucial.[10] These tests evaluate the material's effect on blood components, including red blood cells (hemolysis), platelets (thrombosis), and the coagulation cascade.[10][11] A hemocompatible material should not cause significant hemolysis (destruction of red blood cells) or activate the clotting system.[12][13][14]

Genotoxicity (ISO 10993-3)

Genotoxicity assays are designed to detect if a material or its extracts can cause damage to the genetic material (DNA) of cells.[15][16] This is a critical safety parameter, as genotoxic agents can be carcinogenic.[16] A battery of in vitro tests is typically performed to assess different types of genetic damage, such as gene mutations and chromosomal aberrations.[17][18][19]

In Vivo Implantation and Local Tissue Response (ISO 10993-6)

Following successful in vitro testing, in vivo studies are conducted to evaluate the material's effects within a living organism.[20] The implantation test assesses the local tissue response to the material when it is implanted in a relevant anatomical site, often in a small animal model like a rabbit or rat.[21][22][23] The tissue surrounding the implant is examined macroscopically and microscopically at various time points to evaluate signs of inflammation, fibrosis, and tissue integration.[20][23]

Comparative Analysis with Established Biomaterials: PLGA and PEG

To provide context for the biocompatibility assessment of TCEI-based materials, it is useful to compare them to well-established, FDA-approved polymers used in drug delivery: poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG).

Biocompatibility ParameterPoly(lactic-co-glycolic acid) (PLGA)Polyethylene glycol (PEG)Tris(2-carboxyethyl) Isocyanurate (TCEI)-Based Material (Target Profile)
In Vitro Cytotoxicity Generally non-cytotoxic.[24][25][26] Acidic degradation products can cause localized pH drop and some cytotoxicity at high concentrations.Generally non-cytotoxic. High purity is required to avoid toxicity from contaminants.Must be non-cytotoxic according to ISO 10993-5 standards.
Hemocompatibility Generally considered hemocompatible. Some studies report mild platelet activation depending on formulation.Highly hemocompatible. Often used to create "stealth" nanoparticles that evade the immune system.Must be hemocompatible, with minimal hemolysis and no significant activation of the coagulation cascade.
Genotoxicity Non-genotoxic.[27]Non-genotoxic.Must be non-genotoxic in a standard battery of tests.
In Vivo Response Biodegradable and biocompatible.[24][25][26] Elicits a mild, transient inflammatory response that resolves as the polymer degrades into lactic and glycolic acids, which are metabolized by the body.Biocompatible and non-immunogenic. Cleared from the body via renal excretion for low molecular weight chains.Should elicit a minimal inflammatory response and be either biodegradable into non-toxic products or be cleared from the body without causing adverse effects.
Degradation Products Lactic acid and glycolic acid (natural metabolites).[26]Not applicable (for non-degradable PEG).To be determined. Potential degradation products would include isocyanuric acid and propanoic acid derivatives, which would require their own toxicological assessment.

Experimental Protocols and Data Interpretation

To ensure the scientific integrity of biocompatibility testing, standardized and validated protocols must be followed. Below are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Material Extraction: Prepare extracts of the TCEI-based material in cell culture medium (e.g., MEM) at a specified surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C.[9] A positive control (e.g., polyurethane film) and a negative control (e.g., high-density polyethylene) should be included.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[28]

  • Cell Treatment: Replace the culture medium with the material extracts and control extracts. Incubate for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[9]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_cells Seed L929 cells in 96-well plate treat_cells Treat cells with extracts (24h) seed_cells->treat_cells prepare_extracts Prepare material extracts (24h) prepare_extracts->treat_cells add_mtt Add MTT solution (4h) treat_cells->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Hemocompatibility: Hemolysis Assay (Based on ISO 10993-4)

This assay determines the extent of red blood cell lysis caused by the material.

Protocol:

  • Material Incubation: Incubate the TCEI-based material in saline at 37°C for 30 minutes.

  • Blood Collection: Obtain fresh human blood anticoagulated with citrate or heparin.

  • Blood Dilution: Dilute the blood with saline to a specified hemoglobin concentration.

  • Incubation with Blood: Add the diluted blood to the tubes containing the material and saline. A positive control (water) and a negative control (saline) should be included. Incubate with gentle agitation for 60 minutes at 37°C.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis. A hemolysis rate below 2% is typically considered non-hemolytic.[12]

Conclusion and Future Directions

Tris(2-carboxyethyl) isocyanurate holds promise as a versatile building block for novel biomaterials. However, its successful translation into clinical applications is contingent upon a thorough and systematic evaluation of its biocompatibility. By following the framework outlined in this guide, which is grounded in the ISO 10993 standards, researchers can generate the necessary data to establish the safety profile of TCEI-based materials.

Future work should focus on synthesizing a range of TCEI-based polymers and hydrogels and subjecting them to the full battery of biocompatibility tests. Furthermore, understanding the degradation kinetics and the toxicological profile of any degradation products will be crucial for long-term applications. This rigorous, data-driven approach will ultimately determine the viability of TCEI-based materials as safe and effective platforms for drug delivery and tissue engineering.

References

  • Biohubx. (2023, March 22). Biomaterial Genotoxicity Assessment. Retrieved from [Link]

  • Cellular and Molecular Bioengineering. (n.d.). In Vivo Biocompatibility determined using ISO 10993-6 scoring on H and E stained. Retrieved from [Link]

  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • PubMed. (2022, February 1). Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment. Retrieved from [Link]

  • Google Patents. (n.d.). US6046326A - Preparation of tris(2-hydroxyethyl)isocyanurate (THEIC).
  • NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biocompatibility and cytotoxicity evaluation of isophorone diisocyanate based polyetherurethane for biomedical applications. Retrieved from [Link]

  • ACS Omega. (n.d.). New Hydrogen-Bond-Enriched 1,3,5-Tris(2-hydroxyethyl) Isocyanurate Covalently Functionalized MCM-41: An Efficient and Recoverable Hybrid Catalyst for Convenient Synthesis of Acridinedione Derivatives. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-4: Hemocompatibility. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-3: Genotoxicity. Retrieved from [Link]

  • PMC - NIH. (n.d.). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Retrieved from [Link]

  • SpringerLink. (2024, September 30). Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. Retrieved from [Link]

  • PubChem. (n.d.). Preparation of tris(2-hydroxyethyl)isocyanurate (THEIC). Retrieved from [Link]

  • ResearchGate. (2025, August 9). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. Retrieved from [Link]

  • Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]

  • ResearchGate. (2011, August 8). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Retrieved from [Link]

  • PMC. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). ISO 10993-3: Biological evaluation of medical devices — Part 3: Tests for genotoxicity, carcinogenicity and reproductive toxicity. Retrieved from [Link]

  • PubMed. (n.d.). Tris[2-(acryloyloxy)ethyl]isocyanurate cross-linked low-molecular-weight polyethylenimine as gene delivery carriers in cell culture and dystrophic mdx mice. Retrieved from [Link]

  • PMC - NIH. (n.d.). Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications. Retrieved from [Link]

  • ResearchGate. (n.d.). ISO 10993-5:1999 standard of cytotoxicity evaluation of biomaterials.... Retrieved from [Link]

  • MDPI. (2024, December 13). ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications. Retrieved from [Link]

  • International Organization for Standardization. (2016, December 1). ISO 10993-6: Biological evaluation of medical devices — Part 6: Tests for local effects after implantation. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Hemocompatibility Testing of Biomaterials According to the ISO 10993-4. Retrieved from [Link]

  • RSC Publishing. (n.d.). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Retrieved from [Link]

  • ScienceDirect. (n.d.). Innovative nanocarriers: Synthetic and biomimetic strategies for enhanced drug delivery. Retrieved from [Link]

  • NAMSA. (n.d.). ISO 10993-3: Medical Device Genotoxicity Testing Services. Retrieved from [Link]

  • PubMed Central. (n.d.). Functionalized Poly(lactic-co-glycolic acid) Enhances Drug Delivery and Provides Chemical Moieties for Surface Engineering while Preserving Biocompatibility. Retrieved from [Link]

  • RIVM Publications Repository. (n.d.). In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials. Retrieved from [Link]

  • YouTube. (2022, June 15). Biodegradable polymer composite (PCL/PLGA/PLA) for tissue engineering applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocompatibility of polymer-based biomaterials and medical devices – Regulations, In Vitro Screening and Risk-Management | Request PDF. Retrieved from [Link]

  • NABI. (n.d.). Muscle Implantation Testing | ISO 10993-6 Biocompatibility. Retrieved from [Link]

  • MDPI. (n.d.). Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy. Retrieved from [Link]

  • MDPI. (n.d.). Biocompatibility Evaluation of Porcine-Derived Collagen Sheets for Clinical Applications: In Vitro Cytotoxicity, In Vivo Sensitization, and Intracutaneous Reactivity Studies. Retrieved from [Link]

Sources

A Comparative Analysis of Tris(2-carboxyethyl) Isocyanurate and Tris(2-hydroxyethyl) isocyanurate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of polymer chemistry and materials science, isocyanurate derivatives stand out for their exceptional thermal stability and durability, largely attributed to the robust triazine core. Among these, Tris(2-carboxyethyl) Isocyanurate (TCEI) and Tris(2-hydroxyethyl) isocyanurate (THEI) are two prominent multifunctional compounds, each offering a unique set of reactive functionalities. This guide provides a comprehensive comparative analysis of TCEI and THEI, delving into their chemical nature, reactivity, and performance characteristics in various applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two molecules to inform their material selection and experimental design.

Molecular Architecture and Physicochemical Properties

The fundamental difference between TCEI and THEI lies in their terminal functional groups, which dictates their chemical behavior and subsequent application.

Tris(2-carboxyethyl) Isocyanurate (TCEI) possesses three carboxylic acid (-COOH) groups attached to the isocyanurate ring via ethyl spacers. These acidic moieties are highly polar and can participate in a variety of reactions, including esterification and amidation.

Tris(2-hydroxyethyl) isocyanurate (THEI) , in contrast, features three primary hydroxyl (-OH) groups. These groups are also polar and readily undergo reactions typical of alcohols, such as esterification and the formation of urethanes when reacted with isocyanates.[1][2]

A summary of their key physicochemical properties is presented in Table 1.

PropertyTris(2-carboxyethyl) Isocyanurate (TCEI)Tris(2-hydroxyethyl) isocyanurate (THEI)
CAS Number 2904-41-8839-90-7
Molecular Formula C₁₂H₁₅N₃O₉C₉H₁₅N₃O₆
Molecular Weight 345.26 g/mol 261.23 g/mol
Appearance White to almost white powder/crystalWhite crystalline powder
Melting Point 226-229 °C135 °C[3]
Solubility Information not widely available, likely soluble in polar organic solvents.Soluble in water, THF, and hot lower alcohols.[1]
Primary Reactive Group Carboxylic Acid (-COOH)Hydroxyl (-OH)

Comparative Reactivity and Polymerization Behavior

The differing functional groups of TCEI and THEI lead to distinct reactivity profiles, influencing their role in polymerization and crosslinking.

TCEI's carboxylic acid groups are moderately reactive and typically require catalysts and elevated temperatures to undergo esterification with alcohols.[4] This reactivity allows for the formation of polyester networks. The acidity of the carboxyl groups can also be leveraged in applications such as catalysis or for imparting ion-exchange properties to a material.[5]

THEI's primary hydroxyl groups are generally more nucleophilic than the hydroxyl of a carboxylic acid and react readily with isocyanates to form urethane linkages, a cornerstone of polyurethane chemistry.[5][6] They can also be esterified with carboxylic acids or their derivatives.[7] The reactivity of hydroxyl groups is well-established and forms the basis for a vast array of polymer syntheses.[6]

Diagram: Generalized Reaction Pathways

G TCEI Tris(2-carboxyethyl) Isocyanurate (TCEI) Polyester Polyester Network TCEI->Polyester + Polyol (Esterification) THEI Tris(2-hydroxyethyl) isocyanurate (THEI) THEI->Polyester + Polyacid/Anhydride (Esterification) Polyurethane Polyurethane Network THEI->Polyurethane + Polyisocyanate (Urethane Formation) Polyol Polyol (e.g., Diol) Polyisocyanate Polyisocyanate

Caption: Reaction pathways for TCEI and THEI in polymer synthesis.

Performance in Key Applications: A Comparative Outlook

While direct, side-by-side experimental comparisons in the literature are scarce, we can infer performance differences based on the fundamental chemistry of their functional groups and the properties of the resulting polymer networks.

Coatings and Resins

Both TCEI and THEI can be utilized as crosslinkers or monomers to enhance the performance of coatings and resins.

  • THEI is extensively used in the production of heat-resistant wire enamels and other high-performance coatings.[1][8] Its trifunctional nature allows for the creation of highly crosslinked polyester and polyurethane coatings with excellent thermal stability, mechanical strength, and dielectric properties.[1][7] The urethane linkages formed when THEI reacts with isocyanates are known for their toughness and flexibility.

  • TCEI , with its carboxylic acid functionality, can be used to synthesize polyesters. The resulting ester linkages, while providing good adhesion and hardness, are generally more susceptible to hydrolysis than urethane linkages.[2][9] However, the presence of unreacted carboxylic acid groups in a coating formulation can improve adhesion to metal substrates and can be utilized for further crosslinking reactions, for example with epoxy resins.[10] Triazine derivatives, in general, have been explored as corrosion inhibitors, suggesting a potential application for both TCEI and THEI in protective coatings for metals.[1][11][12]

Thermal and Hydrolytic Stability

The inherent thermal stability of the isocyanurate ring is a key feature of both molecules. However, the linkages they form during polymerization will significantly influence the overall stability of the final material.

  • Thermal Stability: Polymers derived from both TCEI and THEI are expected to exhibit good thermal stability. The degradation temperature will be dependent on the overall polymer structure. In general, urethane bonds tend to have slightly lower thermal stability compared to ester bonds in some contexts, but the highly crosslinked networks formed by both can lead to high-performance materials.[13] The presence of the isocyanurate ring in the backbone of polymers has been shown to improve flame retardancy.[14]

  • Hydrolytic Stability: This is a key area of differentiation. Ester linkages, which are formed from the reaction of TCEI's carboxylic acid groups, are known to be susceptible to hydrolysis, especially in acidic or basic conditions.[2][9][15] This can lead to a breakdown of the polymer chain and a loss of mechanical properties over time in aqueous environments. Urethane linkages, formed from THEI and isocyanates, are generally more resistant to hydrolysis.[2] Therefore, for applications requiring long-term performance in humid or aqueous environments, THEI-based polyurethanes would likely be the superior choice.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of TCEI and THEI and their use in a polyester coating formulation. These are intended to be illustrative and should be adapted and optimized for specific research needs.

Synthesis of Tris(2-hydroxyethyl) isocyanurate (THEI)

Principle: THEI is typically synthesized by the reaction of cyanuric acid with ethylene oxide.

Materials:

  • Cyanuric acid

  • Ethylene oxide

  • Dimethylformamide (DMF) as solvent

  • Alkali metal hydroxide (e.g., NaOH) as a catalyst

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve cyanuric acid in DMF.

  • Add a catalytic amount of an alkali metal hydroxide.

  • Heat the mixture to the desired reaction temperature (e.g., 80-120°C).

  • Slowly bubble ethylene oxide gas through the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by techniques such as TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Diagram: THEI Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Cyanuric Acid in DMF B Add Catalyst (e.g., NaOH) A->B C Heat to 80-120°C B->C D Introduce Ethylene Oxide C->D E Monitor Reaction D->E F Cool & Remove Solvent E->F G Recrystallize Crude Product F->G H Pure THEI G->H

Caption: A simplified workflow for the synthesis of THEI.

Synthesis of a Polyester Coating using TCEI and THEI (Illustrative Comparison)

Principle: This protocol illustrates the different approaches for creating a polyester coating using either TCEI or THEI as the trifunctional component.

Scenario A: TCEI-based Polyester

Materials:

  • Tris(2-carboxyethyl) Isocyanurate (TCEI)

  • A diol (e.g., 1,4-butanediol)

  • An esterification catalyst (e.g., p-toluenesulfonic acid)

  • A suitable solvent (e.g., xylene)

Procedure:

  • Charge the reaction vessel with TCEI, the diol, and the solvent.

  • Add the esterification catalyst.

  • Heat the mixture to reflux (e.g., 140-160°C) with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by measuring the acid value of the mixture.

  • Continue the reaction until the desired acid value (and molecular weight) is reached.

  • Cool the resulting polyester resin solution. This can then be formulated into a coating with other additives.

Scenario B: THEI-based Polyester

Materials:

  • Tris(2-hydroxyethyl) isocyanurate (THEI)

  • A diacid or its anhydride (e.g., phthalic anhydride)

  • An esterification catalyst (optional, depending on reactivity)

  • A suitable solvent (e.g., xylene)

Procedure:

  • Charge the reaction vessel with THEI, the diacid/anhydride, and the solvent.

  • If necessary, add a catalyst.

  • Heat the mixture to a temperature sufficient to initiate the reaction (e.g., 180-220°C). If an anhydride is used, the initial reaction may be an addition, followed by condensation polymerization at a higher temperature to remove water.

  • Monitor the reaction by measuring the acid value or hydroxyl value.

  • Continue the reaction until the desired conversion is achieved.

  • Cool the polyester resin solution for formulation into a coating.

Conclusion: Selecting the Right Isocyanurate for Your Application

The choice between Tris(2-carboxyethyl) Isocyanurate and Tris(2-hydroxyethyl) isocyanurate is fundamentally a choice between carboxylic acid and hydroxyl reactivity.

  • Choose THEI for applications requiring the formation of robust polyurethane networks with excellent hydrolytic stability. Its well-established reactivity makes it a reliable choice for high-performance coatings, adhesives, and elastomers.

  • Consider TCEI when carboxylic acid functionality is desired. This could be for the synthesis of polyesters where specific properties imparted by the ester linkage are needed, for applications requiring improved adhesion to metallic substrates, or where the acidity of the molecule can be used to catalytic or other effects. The potential for lower hydrolytic stability of the resulting polyesters should be a key consideration in material design.

Further research involving direct comparative studies of TCEI and THEI in various polymer systems is warranted to fully elucidate their performance differences and unlock their full potential in advanced material applications.

References

  • Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives. (n.d.). IEEE.
  • How Functional Groups Define Polymer Properties: A Look Into Smart Material Design. (2025, April 22). MSE Supplies.
  • TRIS (2-HYDROXYETHYL) ISOCYANURATE (THEIC). (n.d.).
  • Evaluation of the tribological and anticorrosive properties of triazine derivatives in emulsion. (n.d.). ScienceDirect.
  • Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. (n.d.). PMC.
  • Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films. (2025, August 5).
  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. (2025, March 7). PMC.
  • Corrosion Inhibition Properties of Triazine Derivatives Containing Carboxylic Acid and Amine Groups in 1.0 M HCl Solution. (n.d.).
  • Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. (n.d.). Anderson Development Company.
  • Synthesis and hydrolytic stability of model poly(ester urethane ureas). (1995, June 1). Semantic Scholar.
  • Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). (2025, August 5).
  • Thermal Degradation of Polyesters: Part 1.
  • The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of W
  • Comparative Evaluation of Three Crosslinking Agents Used in Polyurethanes. (2024, May 28). HyMax.
  • Carboxylic Acids, Acyl Chlorides, Esters, and Polyesters. (n.d.). Edexcel A-Level Chemistry.
  • The Versatility of Triazine Derivatives: From Corrosion Inhibition to Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the difference between hydroxyl, carboxyl and glycidyl functional groups in terms of their properties and benefits? (2018, August 18). Quora.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021, July 19).
  • Hydrolytic degradation and functional stability of a segmented shape memory poly(ester urethane). (2025, August 10).
  • Selection of Crosslinking Agents for Acrylic Resin Used in External Coatings for Aluminum Packaging in the Beverage Industry. (2024, May 8). MDPI.
  • Cross-Linking Agents. (n.d.). Chimica Lombarda.
  • REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. (n.d.).
  • Effect of Crosslinker Reaction Rate on Film Properties for Thermoset Coatings. (n.d.).
  • Polyesters from tris(2-hydroxyethyl) isocyanurate. (n.d.).
  • Functionalization of Hydroxyl and Carboxylic Acid Terminated Self-Assembled Monolayers. (n.d.).
  • Synthesis, Properties and Structure Development of Variable Modulus Polyisocyanurate Materials for Damping Applic
  • Effect of carboxyl end groups content on the thermal and electrical properties of poly(propylene terephthalate). (2025, August 6).
  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin.
  • Hydrophobic Modification of Alginate Nanofibrous Membrane by Group IV Elements Ion Crosslinking. (n.d.). MDPI.
  • Resin and Cross-linker Chemistry for Powder Coatings. (n.d.). Danick Specialties & Support.
  • Synthesis and Properties of Thermoplastic Polyisocyanurates: Polyisocyanuratoamide, Polyisocyanurato(Ester-Amide) and Polyisocyanurato (Urea-Ester). (2025, August 6).
  • Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Co
  • New tris(hydroxyethyl) isocyanurate compounds useful as flame retardant and a crosslinking agent in polyurethane foam/elastomer, and for manufacturing molded articles. (n.d.).
  • Poly(urethane-isocyanurate) networks: synthesis, properties and applications. (2020, January 31). Eindhoven University of Technology.
  • Breakthrough in Polyester Resins for Ultra-Durable Low-Gloss Powder Coatings: Balancing Flexibility and Hardness. (2025, May 12). SpecialChem.
  • Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties. (n.d.). RSC Publishing.
  • 1,3,5-Tris(2-hydroxyethyl)

Sources

A Senior Application Scientist's Guide to Tris(2-carboxyethyl) Isocyanurate: A Potential Amine-Reactive Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of bioconjugation, the covalent linking of biomolecules is fundamental to applications ranging from antibody-drug conjugates and vaccine development to proteomic interaction studies and diagnostic assays.[1][2] The choice of a crosslinking reagent is paramount, dictating the stability, specificity, and functionality of the resulting conjugate. While the field has long been dominated by reagents targeting primary amines, such as glutaraldehyde and N-hydroxysuccinimide (NHS) esters, the search for novel agents with unique properties continues.

This guide introduces Tris(2-carboxyethyl) Isocyanurate, a trifunctional molecule recognized for its application as a crosslinker in industrial coatings.[3] While direct, peer-reviewed studies on its efficacy in biological applications are not yet prevalent in public literature, its chemical structure presents a compelling case for its use as a homobifunctional (or trifunctional) crosslinker targeting primary amines via carbodiimide chemistry.

This document will provide a technical overview of its proposed mechanism of action, a comparative analysis against established amine-reactive crosslinkers, and a robust, self-validating experimental protocol to empower researchers to investigate its efficacy.

Core Principle: Proposed Mechanism of Action

Tris(2-carboxyethyl) Isocyanurate is a symmetric molecule featuring a triazine core with three pendant carboxyethyl arms.[4] The key to its potential as a bioconjugation reagent lies in these three terminal carboxylic acid groups. Carboxylic acids do not directly react with primary amines on proteins (e.g., the ε-amine of lysine residues or the N-terminus).[5] However, they can be readily activated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.[6][7]

This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable, covalent amide bond. This is a "zero-length" crosslinking reaction, as no atoms from the EDC activator are incorporated into the final bond.[8][9] To enhance the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. EDC first reacts with the carboxyl group to form the O-acylisourea intermediate, which then reacts with NHS to create a more stable, amine-reactive NHS ester. This two-step process improves yields by reducing the rate of hydrolysis of the active intermediate in aqueous solutions.[9]

Proposed_Mechanism cluster_products TCEI Tris(2-carboxyethyl) Isocyanurate (TCEI) (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) TCEI->Intermediate + Activation EDC EDC EDC->Intermediate AmideBond Stable Amide Bond (P1-NH-CO-R) Intermediate->AmideBond + Nucleophilic Attack Urea Urea Byproduct Intermediate->Urea Protein1 Protein 1 (P1-NH2) Protein1->AmideBond AmideBond->Urea

Caption: Proposed activation of a carboxyl group on Tris(2-carboxyethyl) Isocyanurate with EDC to form an O-acylisourea intermediate, which then reacts with a primary amine on a protein to form a stable amide bond.

Comparative Analysis: Tris(2-carboxyethyl) Isocyanurate vs. Standard Amine-Reactive Crosslinkers

To evaluate the potential of Tris(2-carboxyethyl) Isocyanurate, it is essential to compare its theoretical properties against well-established homobifunctional amine-reactive crosslinkers: Glutaraldehyde and the NHS ester Bis(sulfosuccinimidyl) suberate (BS3).

FeatureTris(2-carboxyethyl) Isocyanurate (with EDC)GlutaraldehydeBis(sulfosuccinimidyl) suberate (BS3)
Reactive Group Carboxylic Acid (activated)AldehydeN-hydroxysulfosuccinimide Ester
Target Group Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Bond AmideSchiff Base (initially), complex adductsAmide
Bond Stability Very High (Covalent)High (Irreversible after reactions)Very High (Covalent)[10]
Spacer Arm Length ~6 atoms (~7.5 Å) per arm5 atoms (7.5 Å)8 atoms (11.4 Å)[11]
Functionality TrifunctionalBifunctionalBifunctional
Reaction Specificity High (for primary amines)Lower (can react with other nucleophiles)[12]High (for primary amines)[13][14]
Reaction Byproducts Soluble Urea derivativeWaterSulfo-NHS
Solubility High (multiple carboxylates)SolubleHigh (sulfonated)[11]
Key Drawback Requires activation (e.g., EDC); efficacy not yet documented in peer-reviewed literature for bioconjugation.Prone to polymerization; reaction mechanism is complex and can be nonspecific.[1][15]Moisture-sensitive; hydrolysis is a competing reaction, especially in dilute protein solutions.[5][13]

This comparison highlights a key theoretical advantage of Tris(2-carboxyethyl) Isocyanurate: its defined, trifunctional structure. Unlike glutaraldehyde, which can polymerize into a heterogeneous mixture of reactive species[16], Tris(2-carboxyethyl) Isocyanurate offers three identical reactive sites on a stable scaffold. This could potentially lead to more controlled and well-defined crosslinked complexes. Furthermore, its high density of carboxyl groups should impart excellent water solubility to the reagent itself.

Experimental Protocol: A Framework for Efficacy Validation

The following protocol is designed as a self-validating system to test the efficacy of Tris(2-carboxyethyl) Isocyanurate for crosslinking a model protein, such as Bovine Serum Albumin (BSA). The primary method of analysis is SDS-PAGE, where the appearance of higher molecular weight bands (dimers, trimers, etc.) will indicate successful crosslinking.

Materials:

  • Tris(2-carboxyethyl) Isocyanurate (TCEI)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • SDS-PAGE system (gels, running buffer, loading dye, protein standards)

  • Coomassie stain or similar protein stain

Workflow:

Experimental_Workflow step1 Step 1: Prepare Reagents - Dissolve TCEI, EDC, NHS in Activation Buffer - Dissolve BSA in Reaction Buffer step2 Step 2: Activate TCEI - Mix TCEI, EDC, and NHS - Incubate 15 min at RT step1->step2 step3 Step 3: Conjugation Reaction - Add activated TCEI solution to BSA solution - Incubate 2 hours at RT step2->step3 step4 Step 4: Quench Reaction - Add Quenching Buffer (Tris-HCl) - Incubate 15 min at RT step3->step4 step5 Step 5: Analyze by SDS-PAGE - Mix sample with loading dye - Run gel, stain, and visualize bands step4->step5 control_neg1 Negative Control 1: BSA only control_neg1->step5 control_neg2 Negative Control 2: BSA + TCEI (no EDC/NHS) control_neg2->step5 control_pos Positive Control: BSA + BS3 crosslinker control_pos->step5

Caption: A step-by-step workflow for validating the crosslinking efficacy of Tris(2-carboxyethyl) Isocyanurate using a model protein and SDS-PAGE analysis.

Step-by-Step Methodology:

  • Reagent Preparation (Causality: Freshness is key):

    • Prepare a 10 mg/mL stock solution of BSA in Reaction Buffer (PBS, pH 7.4).

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. Rationale: EDC and NHS are moisture-sensitive and hydrolyze in aqueous solutions; they must be prepared fresh for maximal activity.[9][13]

    • Prepare a 50 mM stock solution of Tris(2-carboxyethyl) Isocyanurate in Activation Buffer.

  • Activation of Tris(2-carboxyethyl) Isocyanurate (Causality: pH control for efficiency):

    • In a microcentrifuge tube, combine 10 µL of 50 mM TCEI, 20 µL of 100 mM EDC, and 20 µL of 100 mM NHS.

    • Incubate for 15 minutes at room temperature. Rationale: The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-6.0), minimizing the competing hydrolysis reaction.[7][8]

  • Conjugation Reaction (Causality: Stoichiometry dictates outcome):

    • Prepare your reaction tubes. For a 100 µL final reaction volume, add 50 µL of the 10 mg/mL BSA solution.

    • Add the 50 µL of activated TCEI solution to the BSA solution. This represents a ~20-fold molar excess of crosslinker to protein. Rationale: A molar excess of the crosslinker drives the reaction towards the formation of intermolecular crosslinks. This ratio should be optimized for specific applications.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Control Reactions (Trustworthiness: Controls validate the mechanism):

    • Negative Control 1 (No Crosslinker): 50 µL BSA solution + 50 µL Activation Buffer. This shows the baseline mobility of monomeric BSA.

    • Negative Control 2 (No Activation): 50 µL BSA solution + a mixture of TCEI, EDC, and NHS added separately without pre-incubation. This confirms that activation is required for the reaction.

    • Positive Control (Established Method): Crosslink 50 µL of BSA solution with a known amine-reactive crosslinker like BS3 according to the manufacturer's protocol. This provides a benchmark for successful crosslinking.

  • Quenching (Causality: Terminating the reaction prevents artifacts):

    • Add 10 µL of 1 M Tris-HCl, pH 8.0 to each reaction tube (including controls).

    • Incubate for 15 minutes at room temperature. Rationale: The primary amines in Tris buffer will react with any remaining activated crosslinker, effectively stopping the reaction.[11]

  • Analysis by SDS-PAGE:

    • Mix 20 µL of each reaction with an appropriate volume of 4X SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or BME).

    • Heat samples at 95°C for 5 minutes.

    • Load the samples onto a 4-15% polyacrylamide gel alongside a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

    • Stain the gel with Coomassie Blue and destain.

    • Expected Result: The lane corresponding to the TCEI-crosslinked sample should show bands at higher molecular weights (~132 kDa for dimer, ~198 kDa for trimer, etc.) that are absent or significantly fainter in the negative control lanes. The pattern and intensity of these bands can be compared to the positive control.

Conclusion and Future Outlook

Tris(2-carboxyethyl) Isocyanurate presents itself as a promising, yet underexplored, candidate for bioconjugation. Its defined trifunctional structure, high potential for water solubility, and ability to form stable amide bonds via a well-understood chemical pathway make it an attractive alternative to conventional amine-reactive crosslinkers. The lack of polymerization issues associated with glutaraldehyde and its structural stability compared to moisture-sensitive NHS esters are significant theoretical advantages.

However, its efficacy is currently hypothetical and requires empirical validation. The provided experimental protocol offers a clear and robust framework for researchers to perform this validation. Future studies should focus on optimizing reaction conditions (e.g., pH, molar ratios, incubation times), characterizing the resulting conjugates via mass spectrometry, and evaluating the impact of crosslinking on protein function and activity. This guide serves as the foundational starting point for the scientific community to explore and potentially unlock the full utility of this intriguing molecule.

References

  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Thermo Fisher Scientific. (n.d.). DSS and BS3 Crosslinkers.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Menzel, K., et al. (2007). Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. Biotechnology and Bioengineering, 98(2), 331-340.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • ChemicalBook. (n.d.). TRIS(2-CARBOXYETHYL) ISOCYANURATE | 2904-41-8.
  • Vector Labs. (n.d.). Homobifunctional Amine Reactive.
  • ResearchGate. (n.d.). Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works...
  • Google Patents. (n.d.). US5380804A - 1,3,5-tris-(2-carboxyethyl) isocyanurate crosslinking agent for polyepoxide coatings.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Amine-Reactive Crosslinker BS3.
  • ResearchGate. (n.t.). Glutaraldehyde Cross-Linking.
  • Knok. (n.d.). The different uses of bioconjugation at the CER Groupe.
  • Biosynth. (n.d.). Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • ResearchGate. (n.d.). Bioconjugate Reagents.
  • Interchim. (n.d.). DSS and BS3 Crosslinkers.
  • G-Biosciences. (n.d.). Protein Cross-Linkers.
  • National Institutes of Health. (n.d.). Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet.
  • Wikipedia. (n.d.). Bissulfosuccinimidyl suberate.
  • CrystEngComm (RSC Publishing). (n.d.). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics.
  • Santa Cruz Biotechnology. (n.d.). Homobifunctional Crosslinkers.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • MDPI. (2022, December 19). Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus.
  • Frontiers. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods.
  • ResearchGate. (n.d.). Bis(sulfosuccinimidyl) suberate (BS) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes.
  • CymitQuimica. (n.d.). Tris(2-carboxyethyl) Isocyanurate.
  • Alfa Chemistry. (n.d.). CAS 2904-41-8 Tris(2-carboxyethyl) Isocyanurate.
  • PubChem. (n.d.). 1,3,5-Tris(2-hydroxyethyl) isocyanurate.

Sources

A Researcher's Guide to Tris(2-carboxyethyl) Isocyanurate: A Cost-Benefit Analysis for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, the selection of the right chemical tool is paramount to experimental success. This guide provides a comprehensive cost-benefit analysis of Tris(2-carboxyethyl) Isocyanurate (TCI) as a potential crosslinking agent in research applications. We will delve into its chemical properties, potential mechanism of action in bioconjugation, and provide a comparative overview with commonly used crosslinkers. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision about incorporating TCI into their workflows.

Introduction to Tris(2-carboxyethyl) Isocyanurate (TCI)

Tris(2-carboxyethyl) Isocyanurate, with the chemical formula C₁₂H₁₅N₃O₉, is a tri-functional molecule characterized by a central isocyanurate ring with three pendant carboxyethyl arms.[1] This symmetrical structure, possessing three carboxylic acid groups, presents an intriguing potential for use as a crosslinking agent in bioconjugation. While its application in this area is not as widely documented as other reagents, its unique structure warrants a thorough evaluation.

The Principle of Chemical Crosslinking in Research

Chemical crosslinking is a powerful technique used to covalently link two or more molecules, providing valuable insights into protein-protein interactions, stabilizing protein structures, and creating novel bioconjugates like antibody-drug conjugates.[2] The choice of crosslinker is critical and depends on several factors, including the functional groups present on the target molecules, the desired spacer arm length, and the overall experimental goals.[3]

Most commonly used crosslinkers target primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues.[4] However, the development of new crosslinkers with alternative reactivities is an ongoing area of research, aiming for greater efficiency and specificity.[5][6][7]

Proposed Mechanism of Action for TCI in Bioconjugation

Given the presence of three carboxyl groups, TCI is not a direct, amine-reactive crosslinker. Instead, its utility in bioconjugation would rely on activation of these carboxyl groups to make them reactive towards primary amines on target proteins. This is typically achieved through a "zero-length" crosslinking approach using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

The proposed workflow for using TCI as a crosslinker is a two-step process:

  • Activation of TCI: The carboxyl groups of TCI are first activated with a carbodiimide (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to form a more stable amine-reactive intermediate.

  • Reaction with Target Molecules: The activated TCI is then introduced to the protein(s) of interest, where it reacts with primary amine groups to form stable amide bonds, effectively crosslinking the molecules.

This approach allows TCI to act as a homobifunctional crosslinker, with the isocyanurate core serving as a rigid spacer.

Experimental Workflow: TCI-Mediated Crosslinking via Carbodiimide Chemistry

TCI_Crosslinking_Workflow cluster_step1 Step 1: Activation of TCI cluster_step2 Step 2: Crosslinking Reaction TCI Tris(2-carboxyethyl) Isocyanurate (TCI) Activated_TCI Amine-Reactive TCI Intermediate TCI->Activated_TCI Activation EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_TCI Crosslinked_Complex Crosslinked Protein Complex Activated_TCI->Crosslinked_Complex Reaction with Primary Amines ProteinA Protein A ProteinA->Crosslinked_Complex ProteinB Protein B ProteinB->Crosslinked_Complex

Caption: Workflow for TCI-mediated protein crosslinking.

Head-to-Head Comparison: TCI vs. Established Crosslinkers

FeatureTris(2-carboxyethyl) Isocyanurate (TCI) with EDC/NHSAmine-Reactive NHS Esters (e.g., DSS, BS³)
Mechanism Zero-length activation of carboxyls to react with amines.Direct reaction of NHS esters with primary amines.
Spacer Arm Rigid, defined by the isocyanurate core.Flexible aliphatic chain.
Reaction Steps Two-step (activation and reaction).One-step.
Control Potentially more control by separating activation and reaction steps.Less control, potential for self-conjugation.
Solubility Good aqueous solubility.Varies; BS³ is water-soluble, DSS is not.
Byproducts Urea derivative from EDC, and NHS/Sulfo-NHS.NHS/Sulfo-NHS.

Cost-Benefit Analysis

The decision to adopt a new reagent often hinges on a careful balance of cost and potential benefits.

Cost Analysis

To provide a tangible comparison, we have compiled approximate pricing for TCI and two commonly used amine-reactive crosslinkers. Prices are subject to change and may vary between suppliers.

ReagentSupplier ExampleQuantityApproximate Price (USD)Price per mg (USD)
Tris(2-carboxyethyl) Isocyanurate (TCI) TCI America25 g$26.00$0.00104
CymitQuimica[1]25 g€30.00 (~$32.40)~$0.0013
DSS (Disuccinimidyl suberate) Thermo Fisher Scientific1 g~$200.00$0.20
BS³ (Bis(sulfosuccinimidyl) suberate) Thermo Fisher Scientific50 mg~$250.00$5.00
EDC (for TCI activation) Thermo Fisher Scientific1 g~$150.00$0.15

Note: Prices are for illustrative purposes and were accessed in late 2023. Researchers should obtain current quotes from their preferred vendors.

From a raw material standpoint, TCI is significantly less expensive than the widely used NHS-ester crosslinkers. However, the total cost of the crosslinking reaction with TCI must also include the cost of the activating agent, EDC. Even with the added cost of EDC, a TCI-based crosslinking strategy appears to be more cost-effective in terms of reagent purchase price.

Benefit Analysis

The potential benefits of using TCI as a crosslinker are rooted in its unique chemical structure:

  • Rigid Spacer: The isocyanurate core provides a more rigid spacer compared to the flexible alkyl chains of DSS and BS³. This rigidity can provide more precise distance constraints in structural biology studies.

  • Tri-functionality: The presence of three carboxyl groups opens the possibility for creating more complex, higher-order crosslinked structures, which could be advantageous in materials science or for creating multimeric protein complexes.

  • Cost-Effectiveness: As highlighted in the cost analysis, TCI is a significantly cheaper starting material. For large-scale crosslinking applications, this could translate to substantial cost savings.

Potential Drawbacks and Considerations
  • Limited Data: The most significant drawback is the lack of established protocols and performance data for TCI in bioconjugation. Researchers would need to invest time in optimizing reaction conditions.

  • Two-Step Reaction: The two-step process, while offering more control, is also more complex and time-consuming than a one-step reaction with an NHS-ester crosslinker.

  • Side Reactions: Carbodiimide chemistry can be prone to side reactions, such as the formation of N-acylurea byproducts. Careful optimization and purification are necessary to minimize these.

Experimental Protocol: A Starting Point for TCI Crosslinking

For researchers interested in exploring the potential of TCI, we provide a general, starting-point protocol for a TCI-mediated crosslinking of two proteins (Protein A and Protein B). This protocol will require optimization for specific applications.

Materials:
  • Tris(2-carboxyethyl) Isocyanurate (TCI)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Protein A and Protein B in a suitable buffer

  • Desalting columns

Procedure:
  • Prepare a TCI Stock Solution: Dissolve TCI in Activation Buffer to a final concentration of 10-50 mM.

  • Activate TCI:

    • In a microfuge tube, add your desired molar excess of TCI to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over TCI.

    • Incubate for 15-30 minutes at room temperature.

  • Crosslinking Reaction:

    • Immediately add the activated TCI solution to the protein mixture (Protein A and Protein B) in the Reaction Buffer. A common starting point is a 20- to 50-fold molar excess of the crosslinker relative to the total protein concentration.

    • Incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted crosslinker. Incubate for 15 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Decision Logic: Should You Use TCI?

TCI_Decision_Tree start Considering TCI for Crosslinking? cost_sensitive Is cost a major constraint? start->cost_sensitive need_rigid Is a rigid spacer arm beneficial? cost_sensitive->need_rigid Yes consider_alternatives Consider established crosslinkers (e.g., DSS, BS³). cost_sensitive->consider_alternatives No time_constraint Are you on a tight timeline? need_rigid->time_constraint Yes need_rigid->consider_alternatives No established_protocol Is an established protocol critical? time_constraint->established_protocol No time_constraint->consider_alternatives Yes use_tci TCI is a strong candidate. Proceed with optimization. established_protocol->use_tci No established_protocol->consider_alternatives Yes

Caption: A decision tree to guide the choice of using TCI.

Conclusion

Tris(2-carboxyethyl) Isocyanurate presents a theoretically sound and highly cost-effective alternative to traditional amine-reactive crosslinkers for certain applications. Its rigid, tri-functional structure offers unique possibilities for researchers in structural biology and materials science. However, the lack of established protocols and direct comparative data means that its adoption requires a commitment to experimental optimization. For researchers facing significant budget constraints and for whom a rigid spacer arm is advantageous, TCI is a compelling option worthy of exploration. For those requiring a well-established, one-step protocol with guaranteed performance, the higher cost of traditional NHS-ester crosslinkers may be justified.

References

  • Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Hemaprabha. E : Chemical Crosslinking of Proteins. Retrieved from [Link]

  • De Schutter, C., Van Damme, J., Terryn, S., Du Prez, F., & Van Mele, B. (2023). Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks. ACS Publications. Retrieved from [Link]

  • Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 82(1), 172–179. [Link]

  • G-Biosciences. (n.d.). Cross-Linking Reagents. Retrieved from [Link]

  • CovalX. (2009). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. Retrieved from [Link]

  • Steigenberger, B., Piroli, G., & Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(24), 14876–14926. [Link]

  • Trester-Zedlitz, M., et al. (2003). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 125(9), 2416–2425. [Link]

  • CP Lab Safety. (n.d.). Tris(2-carboxyethyl) Isocyanurate, 25g, Each. Retrieved from [Link]

  • Varghese, R., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Molecules, 27(23), 8203. [Link]

  • Siddiqui, K. A., et al. (2022). A dual-function crystalline sensor: tris(2-carboxyethyl) isocyanurate for ultra-sensitive detection and sustainable degradation of tetracycline antibiotics. CrystEngComm, 24(1), 115-124. [Link]

  • Wang, M., et al. (2012). Tris[2-(acryloyloxy)ethyl]isocyanurate cross-linked low-molecular-weight polyethylenimine as gene delivery carriers in cell culture and dystrophic mdx mice. Bioconjugate Chemistry, 23(4), 837-845. [Link]

  • Bernardes, G. J. L., et al. (2012). Reduction with tris(2-carboxyethyl)phosphine (TCEP) enables the use of an S-sulphonate protecting group for thiol-mediated bioconjugation. RSC Advances, 2(20), 7707-7709. [Link]

  • Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460. [Link]

Sources

Safety Operating Guide

Proper Disposal of Tris(2-carboxyethyl) Isocyanurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Tris(2-carboxyethyl) isocyanurate (TCI), a compound recognized for causing skin and eye irritation.[1][2] Adherence to these protocols is essential for ensuring personnel safety and environmental protection within research and development settings.

Hazard Assessment and Regulatory Overview

Tris(2-carboxyethyl) isocyanurate is a solid organic acid that, while not federally classified as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), requires careful handling due to its irritant properties.[1][2][3] The key to proper disposal lies in understanding both its inherent hazards and the nuances of waste classification.

Key Hazard Information:

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]

Under current RCRA regulations, a waste is characterized as corrosive (D002) if it is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5, or if it is a liquid that corrodes steel at a specified rate.[3][4][5] As a solid, Tris(2-carboxyethyl) isocyanurate does not meet the federal definition of corrosive hazardous waste.[3][6]

However, it is crucial to recognize that state and local regulations may be more stringent. For instance, some states, such as California, have broader definitions of corrosive wastes that may include solids.[2] Therefore, consulting your institution's Environmental Health and Safety (EHS) department and local regulations is a mandatory first step.

Personal Protective Equipment (PPE) and Spill Management

Before handling Tris(2-carboxyethyl) isocyanurate for any purpose, including disposal, the appropriate PPE must be worn to prevent skin and eye contact.[1][2] In the event of a spill, a clear and practiced response plan is vital to mitigate exposure and contamination.

Mandatory Personal Protective Equipment:

  • Eye Protection: Chemical safety glasses or goggles.[1]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: Laboratory coat.[1]

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required PPE.

  • Contain the Spill: For solid TCI, carefully sweep or scoop the material to prevent dust formation.[1] Avoid dry sweeping that can create airborne particles. If necessary, lightly mist with water to minimize dust, but avoid creating a solution.

  • Collect the Spilled Material: Place the collected TCI and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. Dispose of all cleaning materials as contaminated waste.

  • Label and Dispose of Waste: Clearly label the waste container with "Tris(2-carboxyethyl) isocyanurate spill debris" and follow the disposal procedures outlined in Section 3.

Step-by-Step Disposal Procedure

The disposal of Tris(2-carboxyethyl) isocyanurate waste should be a planned and documented activity. The following workflow provides a systematic approach to ensure safety and compliance.

DisposalWorkflow Disposal Workflow for Tris(2-carboxyethyl) Isocyanurate start Start: TCI Waste Generated consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_hazardous Is it classified as hazardous waste in your jurisdiction? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Protocol: - Use designated hazardous waste container. - Affix hazardous waste label. - Arrange for EHS pickup. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Waste Protocol: - Place in a sealed, labeled container. - Dispose of in designated solid chemical waste stream for landfill. is_hazardous->non_hazardous_disposal No end End: Waste Disposed hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of Tris(2-carboxyethyl) isocyanurate.

Detailed Protocol:

  • Segregation at the Source:

    • As Tris(2-carboxyethyl) isocyanurate waste is generated, it must be collected in a dedicated, clearly labeled container.

    • Do not mix TCI waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Selection and Labeling:

    • Use a container that is compatible with solid organic acids, such as a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[7]

    • The container must be in good condition, with no cracks or leaks.

    • Label the container clearly with the following information:

      • "Waste: Tris(2-carboxyethyl) isocyanurate"

      • Hazard identification: "Skin and Eye Irritant"

      • The date the waste was first added to the container.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]

    • The storage area should be away from incompatible materials and areas of high traffic.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Final Disposal:

    • If classified as non-hazardous by your local regulations: The sealed and labeled container can typically be disposed of in the designated solid laboratory waste stream that is destined for a sanitary landfill. Do not place in general laboratory trash cans that may be handled by custodial staff.[9]

    • If classified as hazardous by your local regulations: The waste must be managed as hazardous waste. This will involve:

      • Using a designated hazardous waste container provided by your EHS department.

      • Completing a hazardous waste tag with all required information.

      • Arranging for a scheduled pickup by your institution's hazardous waste management team.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Tris(2-carboxyethyl) isocyanurate is a straightforward process when approached with a clear understanding of its hazards and the applicable regulations. By implementing these procedures, researchers and laboratory personnel can ensure a safe working environment and maintain compliance with environmental standards. Always prioritize consulting your local EHS department as the primary authority on chemical waste disposal in your specific location.

References

  • U.S. Environmental Protection Agency. (2023, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

  • Regulations.gov. (2016, April 11). Hazardous Waste Management System: Resource Conservation and Recovery Act Corrosivity Hazardous Characteristic. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lion Technology. (2015, April 13). EPA May Expand RCRA Classification of Corrosives. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Corrosive Wastes. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ACTenviro. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

Sources

Personal protective equipment for handling Tris(2-carboxyethyl) Isocyanurate

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of Tris(2-carboxyethyl) Isocyanurate

Hazard Analysis: Understanding the "Why" Behind the Precautions

Tris(2-carboxyethyl) Isocyanurate (CAS: 2904-41-8) is classified as a substance that causes skin irritation and serious eye irritation.[1][2] The primary risk associated with this solid compound stems from direct physical contact. The carboxyethyl groups, while integral to its chemical function, can interact with biological tissues, leading to irritation. Therefore, all safety protocols are fundamentally designed to create a reliable barrier between the chemical and the user.

Immediate First Aid:

  • After skin contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Personal Protective Equipment (PPE): An Uncompromising Standard

The selection of appropriate PPE is the most critical step in mitigating the risks of skin and eye irritation. The following equipment is mandatory when handling Tris(2-carboxyethyl) Isocyanurate.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or a face shield.[1]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne dust and accidental splashes of solutions, which can cause serious irritation.[1]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[3][4]Provides a robust barrier against direct skin contact. Gloves must be inspected for tears or holes before each use and disposed of properly after handling the chemical.[1]
Body Protection Laboratory coat or disposable coveralls.[4]Prevents contamination of personal clothing and minimizes exposed skin surfaces.
Respiratory Protection Generally not required in well-ventilated areas.Use a NIOSH-approved respirator if there is a risk of generating dust, especially when handling larger quantities or if ventilation is inadequate.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the chance of accidental exposure and ensures procedural consistency. This process covers the entire lifecycle of the chemical within the laboratory, from initial preparation to final cleanup.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal prep_area 1. Prepare Ventilated Work Area don_ppe 2. Don All Required PPE prep_area->don_ppe Ensure fume hood sash is at the correct height weigh 3. Weigh Compound (Minimize Dust) don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution (If Applicable) weigh->dissolve Use anti-static weigh boats reaction 5. Perform Experiment dissolve->reaction Handle solutions with care decontaminate 6. Decontaminate Surfaces & Glassware reaction->decontaminate Upon completion dispose_waste 7. Segregate & Dispose of Waste decontaminate->dispose_waste Follow institutional guidelines doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe Avoid self-contamination wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands Final critical step

Caption: A comprehensive workflow for handling Tris(2-carboxyethyl) Isocyanurate.

Detailed Protocol:

  • Work Area Preparation: All handling of solid Tris(2-carboxyethyl) Isocyanurate should occur within a certified chemical fume hood or other ventilated enclosure to prevent the accumulation of airborne dust.[1] Ensure the work surface is clean and uncluttered.

  • Don PPE: Before handling the chemical container, put on your lab coat, chemical splash goggles, and gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Weighing: When weighing the solid powder, use a spatula to carefully transfer the material. Avoid any actions that could create dust clouds, such as dropping or tapping the container unnecessarily.

  • Solution Preparation: If making a solution, add the solid to the solvent slowly.

  • Experimentation: Keep all containers with the chemical capped when not in immediate use.

  • Decontamination: After the procedure, wipe down the work surface and any equipment used with an appropriate solvent or cleaning solution as per your laboratory's standard operating procedures.

  • Waste Disposal: Collect all waste materials as detailed in the disposal plan below.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The generally accepted order is gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after all work is complete.[1]

Disposal Plan: Ensuring Safety and Environmental Compliance

Improper disposal is a serious compliance and safety issue. Tris(2-carboxyethyl) Isocyanurate waste must not be disposed of in standard trash or poured down the drain.[1]

cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway solid_waste Solid Waste (Excess chemical, contaminated weigh boats, wipes) labeled_container Labeled, Sealed Hazardous Waste Container solid_waste->labeled_container liquid_waste Liquid Waste (Unused solutions, contaminated solvents) liquid_waste->labeled_container ppe_waste Contaminated PPE (Gloves, disposable coats) ppe_waste->labeled_container ehs_pickup Institutional Environmental Health & Safety (EHS) Pickup labeled_container->ehs_pickup

Caption: Waste segregation and disposal pathway.

Disposal Protocol:

  • Segregate Waste: Use separate, clearly labeled, and sealable containers for different waste streams.

    • Solid Waste: Place any unused solid chemical, contaminated weigh paper, and used cleaning materials into a container designated for solid chemical waste.

    • Liquid Waste: Pour all solutions containing Tris(2-carboxyethyl) Isocyanurate into a container designated for liquid hazardous waste. Do not mix incompatible waste streams.[5]

    • Contaminated PPE: Place used gloves and other disposable items into the solid waste stream.

  • Labeling and Storage: Ensure all waste containers are labeled with the full chemical name and associated hazards. Store waste in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Adherence to Regulations: Disposal must be conducted according to all local, regional, and national official regulations.[6]

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. Source: CPAchem Ltd.
  • SAFETY DATA SHEET for Tris(2-carboxyethyl) isocyanurate. Source: CymitQuimica.
  • Safety Data Sheet: Tris-(2-carboxyethyl)-phosphine hydrochloride. Source: Carl ROTH.
  • Tris(2-carboxyethyl) Isocyanurate Safety Information. Source: Tokyo Chemical Industry (India) Pvt. Ltd.
  • Tris(2-carboxyethyl) Isocyanurate Product Information. Source: Tokyo Chemical Industry Co., Ltd. (APAC).
  • Tris (2-carboxyethyl) phosphine Safety Data Sheet. Source: Covaris.
  • Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Source: Composites One.
  • What PPE is required when working with isocyanates? Source: Sysco Environmental.
  • 5 Ways to Protect Yourself From Isocyanate Exposure. Source: Lakeland Industries.
  • Protection Against Isocyanate Exposure. Source: Total Source Manufacturing.
  • Personal Protective Equipment - Safe use diisocyanates. Source: ISOPA/ALIPA.
  • Handling Hazardous Chemical Waste. Source: CTRNet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.